molecular formula C20H25N6O8P B1666515 Azt-pmap CAS No. 142629-81-0

Azt-pmap

Cat. No.: B1666515
CAS No.: 142629-81-0
M. Wt: 508.4 g/mol
InChI Key: CNUMCGXPKWOQFJ-SGTLBKTKSA-N
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Description

structure given in first source;  active against HIV in JM cells, which are not very responsive to AZT

Properties

IUPAC Name

methyl (2S)-2-[[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N6O8P/c1-12-10-26(20(29)22-18(12)27)17-9-15(23-25-21)16(33-17)11-32-35(30,24-13(2)19(28)31-3)34-14-7-5-4-6-8-14/h4-8,10,13,15-17H,9,11H2,1-3H3,(H,24,30)(H,22,27,29)/t13-,15?,16?,17?,35?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUMCGXPKWOQFJ-SGTLBKTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(NC(C)C(=O)OC)OC3=CC=CC=C3)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(N[C@@H](C)C(=O)OC)OC3=CC=CC=C3)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N6O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142629-81-0
Record name Azt-pmap
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142629810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to AZT-PMAP: A Phosphoramidate Prodrug of Zidovudine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of AZT-PMAP, a phosphoramidate prodrug of the anti-HIV agent Zidovudine (AZT). Designed for researchers, scientists, and professionals in drug development, this document details the rationale behind the prodrug approach, its mechanism of action, and relevant experimental data and methodologies.

Introduction

Zidovudine (AZT), the first nucleoside analogue approved for the treatment of HIV infection, requires intracellular phosphorylation to its triphosphate form to exert its antiviral effect. This process can be inefficient and is a common mechanism of drug resistance. This compound, an aryl phosphoramidate derivative of AZT, represents a prodrug strategy designed to bypass the initial, often rate-limiting, phosphorylation step. By delivering AZT monophosphate directly into cells, such prodrugs aim to enhance antiviral potency, improve the therapeutic index, and overcome resistance in cell lines with deficient thymidine kinase activity.

Chemical Structure and Properties

This compound is chemically identified as L-Alanine, N-(3'-azido-3'-deoxy-P-phenyl-5'-thymidylyl)-, methyl ester. This structure reveals a phosphoramidate linkage where the 5'-hydroxyl of AZT is bonded to a phosphorus atom, which in turn is linked to a phenyl group and the amino group of L-alanine methyl ester.

Chemical Identifiers
PropertyValue
Chemical Name L-Alanine, N-(3'-azido-3'-deoxy-P-phenyl-5'-thymidylyl)-, methyl ester
Synonyms This compound, 3'-Azidothymidine-5'-(phenylmethoxyalanyl)phosphate
CAS Number 142629-81-0
Molecular Formula C₂₀H₂₅N₆O₈P
SMILES O=C1N([C@@H]2O--INVALID-LINK--=O)C)=O">C@H--INVALID-LINK--C2)C=C(C)C(=O)N1
Physicochemical Properties
PropertyValue
Molecular Weight 508.42 g/mol
Appearance Not specified in literature; likely a solid
Solubility Designed to be membrane-soluble

Synthesis

The synthesis of this compound and related phosphoramidate derivatives of AZT is achieved through phosphorochloridate chemistry. While a detailed, step-by-step protocol for the specific synthesis of this compound is not publicly available, the general synthetic strategy can be outlined based on the work of McGuigan and colleagues.

General Synthetic Protocol

The synthesis involves the reaction of 3'-azido-3'-deoxythymidine (AZT) with a suitable phosphorochloridate reagent. This reagent is typically prepared by reacting phenyl phosphorodichloridate with the desired amino acid ester, in this case, L-alanine methyl ester.

A representative, generalized protocol is as follows:

  • Preparation of the Phosphorochloridate Reagent: Phenyl phosphorodichloridate is reacted with L-alanine methyl ester hydrochloride in the presence of a base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) at a controlled temperature (e.g., 0 °C to room temperature). This reaction yields the phenyl(alanyl-methyl-ester) phosphorochloridate.

  • Coupling with AZT: The prepared phosphorochloridate is then reacted in situ or after purification with AZT in the presence of a base (e.g., N-methylimidazole or pyridine) in an anhydrous solvent.

  • Purification: The final product is purified using chromatographic techniques, such as silica gel column chromatography.

The structure and purity of the synthesized compound are confirmed by spectroscopic methods, including ¹H NMR, ³¹P NMR, and mass spectrometry.

Mechanism of Action

This compound functions as a prodrug, delivering the monophosphorylated form of AZT into HIV-infected cells. This mechanism is designed to circumvent the initial, and often inefficient, phosphorylation of AZT by cellular thymidine kinase.

AZT_PMAP_Mechanism cluster_extracellular Extracellular Space cluster_cell Intracellular Space AZT-PMAP_ext This compound AZT-PMAP_int This compound AZT-PMAP_ext->AZT-PMAP_int Cellular Uptake AZT-MP AZT-Monophosphate AZT-PMAP_int->AZT-MP Intracellular Cleavage AZT-DP AZT-Diphosphate AZT-MP->AZT-DP Thymidylate Kinase AZT-TP AZT-Triphosphate (Active Form) AZT-DP->AZT-TP Nucleoside Diphosphate Kinase RT HIV Reverse Transcriptase AZT-TP->RT Competitive Inhibition Chain_Termination Viral DNA Chain Termination RT->Chain_Termination Incorporation into Viral DNA

Figure 1: Proposed mechanism of action for this compound.

As depicted in Figure 1, after cellular uptake, this compound is intracellularly cleaved to release AZT monophosphate. This is then further phosphorylated by cellular kinases to the active triphosphate form, which inhibits HIV reverse transcriptase and leads to viral DNA chain termination. This prodrug approach has been shown to be effective in cell lines that are resistant to AZT due to poor phosphorylation capabilities.[1]

Biological Activity

This compound and related aryl phosphate derivatives have demonstrated significant anti-HIV activity in vitro. The potency of these compounds can be influenced by the nature of the aryl and amino acid ester groups.

In Vitro Anti-HIV Activity
Cell LineEC₅₀ (µM)TC₅₀ (µM)Selectivity Index (SI)
C81660.085006250
JM0.325001562.5

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. TC₅₀ (50% toxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index (SI) is calculated as TC₅₀ / EC₅₀.

The data indicates that this compound is a potent inhibitor of HIV-1 replication with a favorable selectivity index. Notably, the activity in JM cells, which are deficient in thymidine kinase, supports the hypothesis that these phosphoramidate derivatives act as prodrugs of the nucleotide form.

Experimental Protocols

Anti-HIV Assay Protocol (Representative)

The in vitro anti-HIV activity of this compound is typically determined using a cell-based assay that measures the inhibition of virus-induced cytopathic effects.

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Data Acquisition and Analysis Cell_Seeding Seed susceptible T-lymphocyte cell line (e.g., C8166) into 96-well plates. Compound_Addition Add serial dilutions of This compound to the wells. Cell_Seeding->Compound_Addition Virus_Infection Infect the cells with a standardized amount of HIV-1. Compound_Addition->Virus_Infection Incubate Incubate plates for a period (e.g., 5-7 days) to allow for viral replication and cytopathic effect development. Virus_Infection->Incubate Viability_Assay Assess cell viability using a colorimetric method (e.g., MTT assay). Incubate->Viability_Assay Data_Analysis Calculate EC₅₀ and TC₅₀ values by plotting cell viability against drug concentration. Viability_Assay->Data_Analysis

Figure 2: Generalized workflow for an in vitro anti-HIV assay.

Materials:

  • Susceptible human T-lymphocyte cell lines (e.g., C8166, MT-4).

  • HIV-1 viral stock.

  • Complete cell culture medium.

  • This compound and control compounds (e.g., AZT).

  • 96-well microtiter plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent.

  • Plate reader.

Procedure:

  • Cells are seeded into 96-well plates at a predetermined density.

  • Serial dilutions of the test compound are added to the wells.

  • A standardized amount of HIV-1 is added to the wells containing cells and the test compound. Control wells include uninfected cells and infected cells without any compound.

  • The plates are incubated at 37°C in a humidified CO₂ incubator for a period that allows for multiple rounds of viral replication (typically 5-7 days).

  • After the incubation period, a cell viability assay (e.g., MTT assay) is performed. The absorbance is read using a microplate reader.

  • The percentage of cell protection is calculated for each drug concentration, and the EC₅₀ is determined from the dose-response curve.

  • A parallel assay is conducted with uninfected cells to determine the cytotoxicity of the compound and to calculate the TC₅₀.

Conclusion

This compound is a promising phosphoramidate prodrug of AZT that demonstrates potent anti-HIV activity in vitro. Its mechanism of action, which involves the intracellular delivery of AZT monophosphate, offers a potential strategy to overcome the limitations associated with the parent drug, including inefficient phosphorylation and certain forms of drug resistance. The modular nature of its synthesis allows for the exploration of various aryl and amino acid ester moieties to optimize its pharmacological properties. Further preclinical and clinical studies would be necessary to fully elucidate the therapeutic potential of this compound and related compounds in the treatment of HIV infection.

References

Synthesis and Purification of Azt-pmap: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Azt-pmap, an aryl phosphate derivative of the nucleoside analog zidovudine (AZT). This compound demonstrates significant anti-HIV activity as a nucleoside reverse transcriptase inhibitor (NRTI). This document outlines a representative synthesis protocol based on established phosphorochloridate chemistry, details purification methodologies including silica gel chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC), and presents available quantitative data on its biological activity. Furthermore, this guide includes detailed diagrams illustrating the synthetic and purification workflows, as well as the established mechanism of action of the parent compound, zidovudine.

Introduction

This compound is an aryl phosphate derivative of 3'-azido-3'-deoxythymidine (zidovudine or AZT), the first antiretroviral drug approved for the treatment of HIV infection. As a prodrug of AZT monophosphate, this compound is designed to bypass the initial, often rate-limiting, phosphorylation step catalyzed by cellular thymidine kinase. This modification can enhance the intracellular concentration of the active triphosphate form, potentially overcoming resistance mechanisms associated with impaired nucleoside phosphorylation. This compound also contains an azide group, making it a useful reagent in click chemistry for applications such as bioconjugation and molecular labeling. This guide details the chemical synthesis and purification strategies for this compound, providing researchers with the foundational knowledge required for its preparation and study.

Quantitative Data

The biological activity of this compound has been evaluated in cell-based assays. The following table summarizes the available quantitative data for its anti-HIV-1 activity and cytotoxicity.

Cell LineEC50 (μM)TC50 (μM)
C81660.08500
JM0.32500

EC50 (50% Effective Concentration): The concentration of a drug that gives half-maximal response. TC50 (50% Toxic Concentration): The concentration at which the compound is toxic to 50% of the cells.

Experimental Protocols

While a specific, publicly available, detailed protocol for the synthesis of this compound is not available, a representative procedure can be outlined based on the well-established synthesis of other aryl phosphate derivatives of AZT using phosphorochloridate chemistry.

Synthesis of a Representative Aryl Phosphate Derivative of AZT

This protocol describes a general method for the synthesis of an aryl phosphate derivative of zidovudine.

Materials:

  • Zidovudine (AZT)

  • Aryl phosphorodichloridate (e.g., phenyl phosphorodichloridate)

  • Anhydrous pyridine

  • Dry dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: A solution of zidovudine (1.0 eq) in anhydrous pyridine is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C in an ice bath.

  • Addition of Phosphorochloridate: A solution of aryl phosphorodichloridate (1.1 eq) in dry DCM is added dropwise to the stirred solution of zidovudine over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of saturated sodium bicarbonate solution. The mixture is then transferred to a separatory funnel and extracted with DCM. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Concentration: The solvent is removed under reduced pressure to yield the crude product.

Purification of this compound

The crude product is typically purified by column chromatography.

3.2.1. Silica Gel Chromatography

  • Stationary Phase: Silica gel (60-120 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexane is commonly used. The polarity of the solvent system is gradually increased to elute the product.

  • Procedure:

    • The crude product is dissolved in a minimal amount of DCM and adsorbed onto a small amount of silica gel.

    • The solvent is evaporated, and the dry silica gel with the adsorbed product is loaded onto the top of a prepared silica gel column.

    • The column is eluted with the chosen solvent system, starting with a low polarity mixture and gradually increasing the polarity.

    • Fractions are collected and analyzed by TLC to identify those containing the pure product.

    • The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

3.2.2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For higher purity, RP-HPLC can be employed.

  • Column: C18 column

  • Mobile Phase: A gradient of acetonitrile in water or a buffer (e.g., triethylammonium acetate) is typically used.

  • Detection: UV detection at a wavelength appropriate for the compound (e.g., 260 nm).

  • Procedure:

    • The partially purified product is dissolved in a suitable solvent (e.g., methanol/water mixture).

    • The solution is injected onto the RP-HPLC column.

    • A linear gradient of increasing acetonitrile concentration is run to elute the compound.

    • The fraction corresponding to the this compound peak is collected.

    • The solvent is removed by lyophilization or evaporation under reduced pressure to obtain the highly purified product.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of Zidovudine (AZT)

AZT_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular AZT_ext Zidovudine (AZT) AZT_int AZT AZT_ext->AZT_int Cellular Uptake AZT_MP AZT-Monophosphate AZT_int->AZT_MP Phosphorylation Cellular_Kinases Cellular Kinases AZT_DP AZT-Diphosphate AZT_MP->AZT_DP Phosphorylation AZT_TP AZT-Triphosphate (Active Form) AZT_DP->AZT_TP Phosphorylation HIV_RT HIV Reverse Transcriptase AZT_TP->HIV_RT Competitive Inhibition Proviral_DNA Proviral DNA (Chain Terminated) HIV_RT->Proviral_DNA Reverse Transcription (Inhibited) Viral_RNA Viral RNA Viral_RNA->HIV_RT

Caption: Mechanism of action of Zidovudine (AZT).

Experimental Workflow: Synthesis and Purification of this compound

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start: Zidovudine & Aryl Phosphorodichloridate Reaction Reaction in Anhydrous Pyridine/DCM Start->Reaction Workup Aqueous Work-up (NaHCO3, Brine) Reaction->Workup Crude_Product Crude this compound Workup->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Purity_Check1 TLC Analysis Column_Chromatography->Purity_Check1 RP_HPLC Reverse-Phase HPLC (Optional) Purity_Check1->RP_HPLC Further Purification if needed Pure_Product Pure this compound Purity_Check1->Pure_Product Purity Sufficient Purity_Check2 HPLC Analysis RP_HPLC->Purity_Check2 Purity_Check2->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and purification of this compound. The representative protocols, based on established chemical principles for analogous compounds, offer a starting point for researchers aiming to prepare this important anti-HIV agent. The provided quantitative data highlights its potential as a potent antiretroviral. The workflow and mechanistic diagrams serve as valuable visual aids for understanding the key processes involved. Further research and optimization of the synthetic and purification procedures will be crucial for the efficient and scalable production of this compound for continued investigation and potential therapeutic development.

The Strategic Role of the Aryl Phosphate Group in Azt-pmap: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azt-pmap, an aryl phosphate derivative of the nucleoside reverse transcriptase inhibitor (NRTI) zidovudine (AZT), represents a strategic prodrug approach to enhance the therapeutic potential of its parent compound. This technical guide delves into the critical role of the aryl phosphate moiety in this compound, exploring its impact on the drug's mechanism of action, cellular uptake, and efficacy, particularly in the context of AZT-resistant HIV strains. By functioning as a membrane-soluble prodrug, the aryl phosphate group facilitates the intracellular delivery of the bioactive nucleotide form of AZT, thereby circumventing the often-inefficient initial phosphorylation step that can lead to drug resistance. This guide provides a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways associated with this compound and related compounds, offering valuable insights for researchers in the field of antiviral drug development.

Introduction: The Prodrug Concept and this compound

Zidovudine (AZT) was the first approved antiretroviral agent for the treatment of HIV infection and remains a cornerstone of combination antiretroviral therapy. Its mechanism of action relies on its intracellular conversion to AZT-triphosphate, which then acts as a competitive inhibitor and chain terminator of the HIV reverse transcriptase.[1][2][3] However, the therapeutic efficacy of AZT can be limited by its cellular uptake and the efficiency of its metabolic activation, a three-step phosphorylation process initiated by thymidine kinase (TK).[4][5] Resistance to AZT can emerge through mutations in the reverse transcriptase enzyme or, significantly, through the downregulation of thymidine kinase activity in host cells, which prevents the initial and crucial phosphorylation of AZT.[6]

To address these limitations, the prodrug this compound was designed. This compound is an aryl phosphate derivative of AZT, engineered to act as a membrane-soluble prodrug of the bioactive AZT monophosphate.[7][8] The core concept is that by masking the highly polar phosphate group with a lipophilic aryl moiety, the molecule can more readily traverse the cell membrane. Once inside the cell, the aryl phosphate group is cleaved, releasing AZT monophosphate and effectively bypassing the initial, TK-dependent phosphorylation step.[6][8]

The Pivotal Role of the Aryl Phosphate Group

The aryl phosphate group in this compound serves two primary functions: enhancing cellular permeability and overcoming resistance.

  • Enhanced Cellular Permeability: The lipophilic nature of the aryl group increases the overall lipophilicity of the molecule compared to the highly polar AZT monophosphate. This enhanced lipophilicity facilitates passive diffusion across the lipid bilayer of the cell membrane, leading to higher intracellular concentrations of the drug.

  • Circumventing Thymidine Kinase-Dependent Resistance: In AZT-resistant cells with deficient thymidine kinase (TK-) activity, the conversion of AZT to AZT monophosphate is significantly impaired, rendering the drug ineffective.[6] this compound, by delivering AZT monophosphate directly into the cell, bypasses this initial phosphorylation step. This mechanism allows the drug to remain active against HIV in cells that have developed resistance to AZT due to poor phosphorylation.[6][8]

The nature of the substituent on the aryl ring can also influence the compound's antiviral activity, suggesting that the electronic and steric properties of the aryl group can affect the rate of intracellular cleavage and, consequently, the release of the active monophosphate.[9]

Quantitative Data: In Vitro Efficacy and Cytotoxicity

The anti-HIV activity and cytotoxicity of this compound and related aryl phosphate derivatives of AZT have been evaluated in various cell lines. The following tables summarize the available quantitative data.

CompoundCell LineEC50 (µM)TC50 (µM)Therapeutic Index (TC50/EC50)Reference
This compound C81660.085006250[7]
This compound JM (TK-)0.325001562.5[7]

EC50: 50% effective concentration for inhibiting HIV-1 replication. TC50: 50% toxic concentration.

Experimental Protocols

Synthesis of Aryl Phosphate Derivatives of AZT

This compound and similar aryl phosphate derivatives of AZT are typically synthesized using phosphorochloridate chemistry.[6][8] The following is a generalized protocol for the synthesis of an AZT aryl phosphoramidate, a class of compounds to which this compound belongs.

Materials:

  • 3'-Azido-3'-deoxythymidine (AZT)

  • Aryl phosphorodichloridate (e.g., phenyl phosphorodichloridate)

  • Amino acid methyl ester hydrochloride (e.g., L-alanine methyl ester hydrochloride)

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Phosphorochloridate: To a solution of aryl phosphorodichloridate in anhydrous DCM at 0°C, add a solution of the amino acid methyl ester hydrochloride and triethylamine in anhydrous DCM dropwise. Stir the reaction mixture at room temperature for 2-4 hours.

  • Coupling with AZT: In a separate flask, dissolve AZT in anhydrous DCM and cool to 0°C. Add the freshly prepared phosphorochloridate solution to the AZT solution. Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM) to yield the desired AZT aryl phosphoramidate.

  • Characterization: Confirm the structure of the final product using techniques such as ¹H NMR, ³¹P NMR, and mass spectrometry.

In Vitro Anti-HIV Assay (p24 Antigen ELISA)

The anti-HIV activity of this compound is determined by measuring the inhibition of viral replication in susceptible human T-cell lines. A common method is to quantify the amount of viral p24 capsid protein produced in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[10][11]

Materials:

  • Human T-cell line (e.g., C8166, CEM)

  • HIV-1 stock (e.g., HTLV-IIIB)

  • This compound and control compounds (e.g., AZT)

  • 96-well microtiter plates

  • Culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum)

  • Commercial HIV-1 p24 antigen ELISA kit

Procedure:

  • Cell Seeding: Seed the T-cells into a 96-well plate at a predetermined density.

  • Compound Addition: Prepare serial dilutions of this compound and control drugs in culture medium and add them to the appropriate wells. Include wells with no drug as a virus control.

  • Infection: Add a standardized amount of HIV-1 stock to all wells except for the uninfected cell control wells.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a period that allows for multiple rounds of viral replication (typically 4-7 days).

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant from each well.

  • p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves capturing the p24 antigen with a specific antibody, detecting it with a second, enzyme-linked antibody, and then adding a substrate to produce a colorimetric signal.

  • Data Analysis: Measure the absorbance of each well using a microplate reader. Calculate the percentage of inhibition of p24 production for each drug concentration compared to the virus control. Determine the EC50 value, the concentration of the drug that inhibits viral replication by 50%, using a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound is assessed to determine its therapeutic window. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[12][13]

Materials:

  • Human T-cell line (e.g., C8166, CEM)

  • This compound and control compounds

  • 96-well microtiter plates

  • Culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

Procedure:

  • Cell Seeding and Compound Addition: Seed cells and add serial dilutions of the test compounds as described for the anti-HIV assay, but without adding the virus. Include wells with no compound as a cell viability control.

  • Incubation: Incubate the plate for the same duration as the anti-HIV assay.

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm). Calculate the percentage of cell viability for each drug concentration compared to the untreated cell control. Determine the TC50 value, the concentration of the drug that reduces cell viability by 50%, from a dose-response curve.

Signaling Pathways and Experimental Workflows

Intracellular Activation Pathway of this compound

The following diagram illustrates the proposed intracellular metabolic pathway of this compound, highlighting how the aryl phosphate group enables the drug to bypass the initial, thymidine kinase-dependent phosphorylation step.

Intracellular_Activation_of_Azt_pmap cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Azt-pmap_ext This compound Azt-pmap_int This compound Azt-pmap_ext->Azt-pmap_int Passive Diffusion AZT-MP AZT Monophosphate Azt-pmap_int->AZT-MP Esterase Cleavage AZT-DP AZT Diphosphate AZT-MP->AZT-DP Thymidylate Kinase AZT-TP AZT Triphosphate (Active) AZT-DP->AZT-TP Nucleoside Diphosphate Kinase Inhibition Inhibition AZT-TP->Inhibition Inhibits HIV Reverse Transcriptase AZT AZT AZT_MP_from_AZT AZT Monophosphate AZT->AZT_MP_from_AZT Thymidine Kinase (TK) (Rate-limiting/Resistance point)

Intracellular metabolic pathway of this compound.
Experimental Workflow for In Vitro Anti-HIV Activity and Cytotoxicity Testing

The logical flow of experiments to determine the efficacy and safety profile of a compound like this compound is depicted below.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Biological Evaluation cluster_data_analysis Data Analysis Synthesis Synthesis of This compound Derivative AntiHIV_Assay Anti-HIV Assay (e.g., p24 ELISA) Synthesis->AntiHIV_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Synthesis->Cytotoxicity_Assay EC50 Determine EC50 AntiHIV_Assay->EC50 TC50 Determine TC50 Cytotoxicity_Assay->TC50 TI Calculate Therapeutic Index (TI = TC50 / EC50) EC50->TI TC50->TI

Workflow for evaluating this compound's antiviral activity.

Conclusion

The aryl phosphate group is the cornerstone of this compound's design as an effective anti-HIV prodrug. By enhancing its lipophilicity and enabling it to bypass the thymidine kinase-dependent activation step, this chemical modification allows for improved intracellular delivery and the ability to overcome a key mechanism of AZT resistance. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and development of such targeted prodrug strategies. The success of the aryl phosphate approach with this compound underscores the potential for chemical innovation to revitalize existing antiviral agents and combat the ongoing challenge of drug resistance in the treatment of HIV.

References

Azt-pmap as a Click Chemistry Reagent: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azt-pmap, an aryl phosphate derivative of the well-known antiretroviral drug azidothymidine (AZT), has emerged as a versatile reagent in the field of click chemistry. Possessing a terminal azide group, this compound readily participates in both copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for the efficient and specific conjugation of this compound to a wide array of alkyne-modified biomolecules, including proteins, nucleic acids, and small molecules. This technical guide provides a comprehensive overview of this compound, including its synthesis, key properties, and detailed protocols for its application in click chemistry. Furthermore, it explores its utility in drug development and biological research, with a focus on its role in antiviral discovery and the labeling of biological systems.

Introduction to this compound

This compound is a nucleoside analog that combines the structural features of AZT with a phosphoramidate moiety. The presence of the azide group makes it an ideal tool for "click" chemistry, a set of biocompatible and highly efficient chemical reactions for joining molecules. This dual functionality—antiviral potential inherited from AZT and the chemical handle for bioconjugation—makes this compound a molecule of significant interest for researchers in medicinal chemistry, chemical biology, and drug discovery.

The primary application of this compound lies in its ability to be "clicked" onto molecules containing a terminal alkyne. This reaction forms a stable triazole linkage, effectively tethering the AZT moiety to the target molecule. This can be exploited for various purposes, including:

  • Drug Delivery: Conjugating this compound to targeting ligands to enhance its delivery to specific cells or tissues.

  • Mechanism of Action Studies: Attaching reporter molecules (e.g., fluorophores, biotin) to this compound to track its intracellular localization and interactions.

  • Development of Novel Antivirals: Creating hybrid molecules where this compound is linked to other pharmacophores to achieve synergistic or multi-target antiviral activity.

Physicochemical and Biological Properties

This compound's properties are derived from its parent molecule, AZT. It exhibits antiviral activity, particularly against Human Immunodeficiency Virus (HIV). The following table summarizes the key quantitative data available for this compound.

PropertyValueCell LineReference
EC50 (Anti-HIV-1) 0.08 µMC8166[1]
EC50 (Anti-HIV-1) 0.32 µMJM[1]
TC50 (Toxicity) 500 µMC8166, JM[1]

Table 1: Biological Activity of this compound [1]

Synthesis of this compound

Representative Synthetic Scheme:

Synthesis AZT 3'-Azido-3'-deoxythymidine (AZT) reaction AZT->reaction Aryl_Phosphorochloridate Aryl Phosphorochloridate (e.g., p-methoxyphenyl dichlorophosphate) Aryl_Phosphorochloridate->reaction Base Base (e.g., Pyridine) Base->reaction Solvent/Catalyst Azt_pmap This compound reaction->Azt_pmap Phosphorylation

Caption: General synthetic scheme for this compound.

Disclaimer: This is a generalized representation. The actual synthesis would require optimization of reaction conditions, protecting group strategies, and purification methods.

Experimental Protocols: this compound in Click Chemistry

This compound's utility as a click chemistry reagent is realized through its reaction with alkyne-functionalized molecules. The two primary methods are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

CuAAC is a highly efficient and widely used click reaction. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent.

Workflow for CuAAC using this compound:

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_analysis Analysis Alkyne_Biomolecule Alkyne-Modified Biomolecule Mix Combine Reagents Alkyne_Biomolecule->Mix Azt_pmap_sol This compound Solution Azt_pmap_sol->Mix CuSO4_sol CuSO4 Solution CuSO4_sol->Mix Ligand_sol Ligand (e.g., THPTA) Solution Ligand_sol->Mix Ascorbate_sol Sodium Ascorbate Solution (Fresh) Ascorbate_sol->Mix Initiates Reaction Incubate Incubate at RT Mix->Incubate Purify Purification (e.g., Chromatography) Incubate->Purify Analyze Characterization (e.g., MS, SDS-PAGE) Purify->Analyze

Caption: General workflow for CuAAC with this compound.

Detailed Protocol for Labeling an Alkyne-Modified Protein with this compound:

This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand

  • Sodium ascorbate

  • DMSO (for dissolving this compound if necessary)

  • Deionized water

Stock Solutions:

  • This compound: 10 mM in DMSO or water.

  • CuSO₄: 20 mM in deionized water.

  • THPTA: 100 mM in deionized water.

  • Sodium Ascorbate: 100 mM in deionized water (prepare fresh).

Procedure:

  • In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified protein solution (to a final concentration of 10-100 µM).

    • This compound stock solution (to a final concentration of 100-500 µM).

  • Prepare the catalyst premix in a separate tube by combining:

    • 2.5 µL of 20 mM CuSO₄ solution.

    • 12.5 µL of 100 mM THPTA solution.

    • Mix gently.

  • Add the catalyst premix to the protein-Azt-pmap mixture.

  • Initiate the reaction by adding 5 µL of freshly prepared 100 mM sodium ascorbate solution.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • The reaction can be quenched by adding EDTA to chelate the copper.

  • Purify the this compound-labeled protein using appropriate methods such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents.

  • Analyze the labeled protein by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm conjugation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

SPAAC is a copper-free click reaction that utilizes strained cyclooctyne derivatives (e.g., DBCO, BCN). This method is particularly advantageous for in vivo and live-cell labeling where the cytotoxicity of copper is a concern.

Workflow for SPAAC using this compound:

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_analysis Analysis Strained_Alkyne_Biomolecule Strained Alkyne-Modified Biomolecule (e.g., DBCO) Mix Combine Reagents Strained_Alkyne_Biomolecule->Mix Azt_pmap_sol This compound Solution Azt_pmap_sol->Mix Incubate Incubate at 37°C Mix->Incubate Purify Purification (if necessary) Incubate->Purify Analyze Characterization Purify->Analyze

Caption: General workflow for SPAAC with this compound.

Detailed Protocol for Labeling Live Cells Expressing a DBCO-Modified Protein with this compound:

This protocol is a general guideline and should be optimized for the specific cell line and protein of interest.

Materials:

  • Cells expressing a DBCO-modified protein of interest.

  • This compound.

  • Cell culture medium.

  • PBS (phosphate-buffered saline).

Procedure:

  • Culture the cells expressing the DBCO-modified protein to the desired confluency.

  • Prepare a stock solution of this compound in a biocompatible solvent (e.g., DMSO, then dilute in media).

  • Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (typically 10-100 µM).

  • Remove the existing medium from the cells and wash once with warm PBS.

  • Add the this compound-containing medium to the cells.

  • Incubate the cells for 1-24 hours at 37°C in a CO₂ incubator. The incubation time will depend on the reaction kinetics and the specific application.

  • After incubation, remove the labeling medium and wash the cells three to five times with warm PBS to remove unreacted this compound.

  • The cells are now ready for downstream applications, such as imaging, flow cytometry, or cell lysis for further analysis.

Applications in Drug Development and Research

The ability to conjugate this compound to various molecules opens up numerous possibilities in drug development and fundamental research.

Antiviral Drug Discovery

This compound serves as a building block for creating novel antiviral agents. By clicking this compound to other molecules, researchers can explore:

  • Prodrug Strategies: Attaching moieties that improve the pharmacokinetic properties of AZT, such as cell permeability and metabolic stability.

  • Dual-Target Inhibitors: Linking this compound to an inhibitor of another viral or host target to create a single molecule with multiple mechanisms of action. This can potentially combat drug resistance.

  • Targeted Delivery: Conjugating this compound to ligands that bind to specific receptors on virus-infected cells, thereby increasing the local concentration of the drug and reducing off-target toxicity.

Logical Relationship in this compound-based Drug Discovery:

Drug_Discovery Azt_pmap This compound (Azide) Click_Chemistry Click Chemistry (CuAAC or SPAAC) Azt_pmap->Click_Chemistry Alkyne_Molecule Alkyne-Modified Molecule (e.g., Targeting Ligand, Pharmacophore) Alkyne_Molecule->Click_Chemistry Hybrid_Molecule This compound Conjugate Click_Chemistry->Hybrid_Molecule Improved_Properties Enhanced Properties (e.g., Targeting, Potency) Hybrid_Molecule->Improved_Properties Antiviral_Therapy Improved Antiviral Therapy Improved_Properties->Antiviral_Therapy

Caption: this compound in the development of novel antiviral agents.

HIV Reverse Transcriptase Inhibition Pathway

This compound, being a derivative of AZT, is expected to exert its antiviral effect through the inhibition of HIV reverse transcriptase. The following diagram illustrates the generally accepted mechanism of action for AZT, which would be the ultimate effector mechanism of this compound after intracellular conversion.

HIV_RT_Inhibition Azt_pmap_uptake This compound Cellular Uptake Intracellular_Conversion Intracellular Conversion to AZT-monophosphate Azt_pmap_uptake->Intracellular_Conversion Phosphorylation1 Cellular Kinases Intracellular_Conversion->Phosphorylation1 AZT_DP AZT-diphosphate Phosphorylation1->AZT_DP Phosphorylation2 Cellular Kinases AZT_DP->Phosphorylation2 AZT_TP AZT-triphosphate (Active Form) Phosphorylation2->AZT_TP HIV_RT HIV Reverse Transcriptase AZT_TP->HIV_RT Chain_Termination Chain Termination AZT_TP->Chain_Termination DNA_synthesis Viral DNA Synthesis HIV_RT->DNA_synthesis HIV_RT->Chain_Termination Viral_RNA Viral RNA Template Viral_RNA->HIV_RT

References

An In-depth Technical Guide to the Intracellular Metabolism of Azt-pmap

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azt-pmap, an aryl phosphate derivative of zidovudine (AZT), is a prodrug designed to enhance the intracellular delivery and activation of AZT, a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) in antiretroviral therapy. The rationale behind the development of this compound lies in circumventing the initial and often rate-limiting phosphorylation of AZT to AZT-monophosphate (AZT-MP), a step dependent on the cellular enzyme thymidine kinase (TK). By delivering a pre-phosphorylated form or facilitating a more efficient intracellular conversion to AZT, this compound aims to achieve higher intracellular concentrations of the active triphosphate metabolite (AZT-TP), thereby enhancing its anti-HIV efficacy, particularly in cells with low TK activity. This guide provides a comprehensive overview of the intracellular metabolism of this compound, detailing the proposed metabolic pathway, presenting available quantitative data, and outlining key experimental methodologies.

Introduction: The Prodrug Strategy for Enhanced AZT Efficacy

Zidovudine (AZT) requires intracellular phosphorylation to its triphosphate form, AZT-TP, to exert its antiviral activity by inhibiting HIV reverse transcriptase and terminating the growing viral DNA chain. The initial phosphorylation to AZT-MP by thymidine kinase is the slowest step in this activation cascade and can be a significant bottleneck, leading to suboptimal levels of the active AZT-TP. This compound, as a membrane-soluble aryl phosphate prodrug, is designed to bypass this inefficient step. The lipophilic aryl group masks the charge of the phosphate moiety, facilitating its passage across the cell membrane. Once inside the cell, the aryl phosphate group is cleaved, releasing AZT or AZT-monophosphate (AZT-MP) to enter the subsequent steps of the phosphorylation pathway. This strategy has been shown to retain anti-HIV activity in cell lines deficient in thymidine kinase, supporting the hypothesis of intracellular nucleotide delivery.[1][2]

Intracellular Metabolic Pathway of this compound

The intracellular metabolism of this compound can be conceptualized in two main stages: the initial conversion of the prodrug to release AZT or its monophosphate, followed by the well-established phosphorylation cascade of AZT to its active triphosphate form.

Stage 1: Intracellular Conversion of this compound (Proposed)

While the precise enzymatic machinery responsible for the intracellular cleavage of the aryl phosphate group from this compound has not been definitively elucidated in the available literature, the metabolism of similar aryl phosphate prodrugs suggests a pathway involving cellular esterases and/or phosphodiesterases. It is hypothesized that intracellular enzymes hydrolyze the phosphate ester bond, releasing the AZT moiety and the aryl group. Depending on the specific structure of the "pmap" group, this could yield either AZT, which would then be a substrate for thymidine kinase, or directly yield AZT-MP, thus bypassing the initial phosphorylation step. The latter is the intended and more efficient pathway for this class of prodrugs.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Azt-pmap_ext This compound Azt-pmap_int This compound Azt-pmap_ext->Azt-pmap_int Passive Diffusion AZT_or_AZT-MP AZT or AZT-MP Azt-pmap_int->AZT_or_AZT-MP Cleavage Enzymes Cellular Esterases / Phosphodiesterases (Proposed) Enzymes->Azt-pmap_int

Figure 1: Proposed initial intracellular conversion of this compound.
Stage 2: Phosphorylation Cascade of AZT

Following the release of AZT or its direct delivery as AZT-MP, the subsequent metabolic steps follow the established AZT phosphorylation pathway. This is a sequential three-step phosphorylation process catalyzed by cellular kinases.

  • AZT to AZT-Monophosphate (AZT-MP): Catalyzed by thymidine kinase (TK). This is the rate-limiting step that this compound is designed to bypass.

  • AZT-MP to AZT-Diphosphate (AZT-DP): Catalyzed by thymidylate kinase (TMPK).

  • AZT-DP to AZT-Triphosphate (AZT-TP): Catalyzed by nucleoside diphosphate kinase (NDPK).

AZT-TP is the pharmacologically active metabolite that acts as a competitive inhibitor of HIV reverse transcriptase.

G AZT AZT AZT-MP AZT-MP AZT->AZT-MP Thymidine Kinase (TK) AZT-DP AZT-DP AZT-MP->AZT-DP Thymidylate Kinase (TMPK) AZT-TP AZT-TP (Active) AZT-DP->AZT-TP Nucleoside Diphosphate Kinase (NDPK)

Figure 2: Intracellular phosphorylation cascade of AZT.

Quantitative Data on this compound and AZT Metabolism

Direct comparative quantitative data on the intracellular metabolism of this compound versus AZT is limited in the public domain. However, extensive research on AZT provides valuable benchmarks for understanding the intracellular concentrations of its metabolites. The following tables summarize key quantitative parameters for AZT metabolism. It is anticipated that this compound would lead to more efficient generation of these metabolites, particularly AZT-MP and subsequently AZT-TP.

Table 1: In Vitro Anti-HIV-1 Activity of this compound
Cell LineEC50 (µM)
C81660.08
JM0.32
(Data from MedchemExpress)
Table 2: Intracellular Pharmacokinetics of AZT Metabolites in Human Peripheral Blood Mononuclear Cells (PBMCs) after a Single Oral Dose of 600 mg AZT
MetaboliteTmax (h)t1/2 (h)
AZT1.0832.493
AZT-MP1.50013.428
AZT-DP1.4178.285
AZT-TP1.5834.240
(Data from a study on healthy Chinese male subjects)
Table 3: Ratios of Intracellular AZT Metabolites in Human and Macaque PBMCs at 5 µM Extracellular AZT
Metabolite RatioObserved Range
AZTDP / AZTTP0.7 to 1.4
AZTMP / AZTDP3 to 14
AZTMP / AZTTP3 to 19

Experimental Protocols

The investigation of the intracellular metabolism of this compound requires robust experimental protocols to accurately quantify the parent drug and its metabolites within cells. Below are detailed methodologies for key experiments.

Cell Culture and Drug Incubation
  • Cell Lines: Human peripheral blood mononuclear cells (PBMCs), CEM-SS (T-lymphoblastoid), or other relevant HIV-1 target cells should be used. For comparative studies, a thymidine kinase-deficient (TK-) cell line is essential to demonstrate the bypass of the initial phosphorylation step by this compound.

  • Culture Conditions: Cells are maintained in appropriate culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, antibiotics, and other necessary growth factors, and incubated at 37°C in a humidified 5% CO2 atmosphere.

  • Drug Treatment: this compound or AZT is added to the cell cultures at various concentrations and for different incubation times to determine the kinetics of metabolite formation.

Intracellular Metabolite Extraction
  • Cell Harvesting: At the end of the incubation period, cells are rapidly harvested by centrifugation at low speed (e.g., 500 x g) at 4°C.

  • Washing: The cell pellet is washed multiple times with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

  • Cell Lysis and Extraction: An ice-cold extraction solution (e.g., 60% methanol or 70% perchloric acid) is added to the cell pellet to lyse the cells and precipitate proteins. The mixture is vortexed and incubated on ice.

  • Neutralization and Centrifugation: If using perchloric acid, the extract is neutralized with a potassium hydroxide solution. The mixture is then centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: The supernatant containing the intracellular metabolites is collected for analysis.

G cluster_protocol Experimental Workflow Cell_Culture Cell Culture with This compound or AZT Harvesting Cell Harvesting (Centrifugation) Cell_Culture->Harvesting Washing Washing with Cold PBS Harvesting->Washing Lysis Cell Lysis and Metabolite Extraction Washing->Lysis Centrifugation High-Speed Centrifugation Lysis->Centrifugation Analysis Supernatant Analysis (LC-MS/MS) Centrifugation->Analysis

Figure 3: Workflow for intracellular metabolite analysis.
Quantification of Intracellular Metabolites by LC-MS/MS

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is the gold standard for the sensitive and specific quantification of AZT and its phosphorylated metabolites.

  • Chromatographic Separation: The extracted metabolites are separated on a suitable HPLC column (e.g., a reverse-phase C18 column) using a gradient elution method.

  • Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the specific parent-to-daughter ion transitions for AZT, AZT-MP, AZT-DP, and AZT-TP.

  • Quantification: Absolute quantification is achieved by using a standard curve prepared with known concentrations of each analyte and an appropriate internal standard.

Conclusion and Future Directions

This compound represents a promising prodrug strategy to enhance the therapeutic efficacy of AZT. The available data strongly suggest that by bypassing the rate-limiting initial phosphorylation step, this compound can lead to more efficient intracellular generation of the active antiviral agent, AZT-TP. However, to fully realize the potential of this and similar prodrugs, further research is warranted.

Key areas for future investigation include:

  • Elucidation of the specific enzymes responsible for the intracellular conversion of this compound.

  • Direct comparative studies on the intracellular pharmacokinetics of this compound and AZT in various cell types, including primary clinical isolates of HIV.

  • In vivo studies to assess the pharmacokinetic profile, efficacy, and toxicity of this compound compared to AZT.

A deeper understanding of the intracellular metabolism of this compound will be instrumental in optimizing its clinical development and application, potentially leading to improved treatment outcomes for individuals living with HIV.

References

The Dawn of Antiretroviral Therapy: A Technical Guide to the Discovery and History of Azidothymidine (AZT) and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of the Human Immunodeficiency Virus (HIV) and the subsequent Acquired Immunodeficiency Syndrome (AIDS) pandemic in the early 1980s presented an unprecedented challenge to the global scientific and medical communities. In the desperate search for effective therapies, a previously synthesized but shelved compound, 3'-azido-3'-deoxythymidine, or azidothymidine (AZT), emerged as the first ray of hope. This technical guide provides an in-depth exploration of the discovery, history, and development of AZT and its derivatives, offering a comprehensive resource for researchers, scientists, and professionals in the field of drug development. The document details the seminal experiments, quantitative data on antiviral efficacy, and the methodologies that paved the way for the first generation of antiretroviral drugs.

Discovery and History: From a Failed Cancer Drug to an HIV-1 Inhibitor

The journey of azidothymidine, also known as zidovudine (ZDV), began not as an antiviral agent but as a potential anticancer drug. In 1964, Jerome Horwitz at the Michigan Cancer Foundation synthesized AZT with the aim of inhibiting cancer cell replication.[1][2][3] However, the compound showed insufficient activity in cancer models and was subsequently abandoned.[1]

The landscape of virology shifted dramatically with the identification of HIV as the causative agent of AIDS.[4] This retrovirus utilized a unique enzyme, reverse transcriptase, to convert its RNA genome into DNA, a process essential for its replication. This enzyme became a prime target for antiviral drug development.

In the mid-1980s, a collaborative effort between the U.S. National Cancer Institute (NCI) and the pharmaceutical company Burroughs Wellcome (now part of GlaxoSmithKline) initiated a large-scale screening of compounds for anti-HIV activity.[1] AZT was among the compounds tested and, in 1985, was found to potently inhibit HIV-1 replication in vitro. This pivotal discovery led to rapid preclinical and clinical development. Following promising results in clinical trials, the U.S. Food and Drug Administration (FDA) granted accelerated approval for AZT in March 1987, a mere 25 months after its anti-HIV activity was first reported.[5] This marked a significant milestone in the fight against AIDS, providing the first effective treatment for a disease that was previously a death sentence.

Mechanism of Action: Chain Termination of Viral DNA

Azidothymidine is a nucleoside reverse transcriptase inhibitor (NRTI).[6] As a synthetic analog of thymidine, its mechanism of action hinges on its ability to be incorporated into the growing viral DNA chain during reverse transcription. However, for AZT to become active, it must first be phosphorylated within the host cell to its triphosphate form, AZT-triphosphate (AZT-TP).[6]

Intracellular Activation Pathway

The activation of AZT is a three-step enzymatic process:

  • AZT to AZT-monophosphate (AZT-MP): This initial phosphorylation is catalyzed by the cellular enzyme thymidine kinase.

  • AZT-MP to AZT-diphosphate (AZT-DP): Thymidylate kinase then converts AZT-MP to its diphosphate form.

  • AZT-DP to AZT-triphosphate (AZT-TP): Finally, other cellular kinases convert AZT-DP to the active triphosphate metabolite.

AZT_Activation_Pathway AZT Azidothymidine (AZT) Thymidine_Kinase Thymidine Kinase AZT->Thymidine_Kinase AZT_MP AZT-Monophosphate (AZT-MP) Thymidylate_Kinase Thymidylate Kinase AZT_MP->Thymidylate_Kinase AZT_DP AZT-Diphosphate (AZT-DP) Cellular_Kinases Cellular Kinases AZT_DP->Cellular_Kinases AZT_TP AZT-Triphosphate (AZT-TP) (Active Form) Thymidine_Kinase->AZT_MP Thymidylate_Kinase->AZT_DP Cellular_Kinases->AZT_TP

Figure 1: Intracellular phosphorylation pathway of azidothymidine (AZT).

Inhibition of Reverse Transcriptase

Once formed, AZT-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the nascent viral DNA chain by HIV's reverse transcriptase. The reverse transcriptase has a higher affinity for AZT-TP than for dTTP.

The crucial feature of AZT is the presence of an azido (-N3) group at the 3' position of the deoxyribose sugar, in place of the hydroxyl (-OH) group found in thymidine. The 3'-OH group is essential for the formation of the phosphodiester bond that links adjacent nucleotides in the DNA backbone. When AZT-monophosphate is incorporated into the viral DNA, the absence of the 3'-OH group prevents the addition of the next nucleotide, leading to premature chain termination and halting viral DNA synthesis.

Quantitative Data on Anti-HIV Activity and Cytotoxicity

The efficacy and toxicity of AZT and its derivatives are typically quantified by in vitro assays that determine the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) for antiviral activity, and the 50% cytotoxic concentration (CC50) for toxicity to host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50 (or IC50), provides a measure of the drug's therapeutic window.

Compound/DerivativeAnti-HIV-1 Activity (EC50/IC50, µM)Cytotoxicity (CC50, µM)Selectivity Index (SI)Reference(s)
Zidovudine (AZT) 0.015 - 0.027> 100> 3700[7]
5'-O-Tosyl-AZT> 100> 1000-[8]
3'-Azido-3'-deoxy-5'-O-(N-piperidino)carbamoylthymidine> 100> 1000-[8]
3'-Azido-3'-deoxy-5'-O-(N,N-diethyl)carbamoylthymidine> 100> 1000-[8]
AZT-Cycl (tricyclic derivative)1> 1000> 1000[8]
5-Trifluoromethyl-AZT0.00098146148,949[7]
5-Iodo-AZT0.001234.0528,375[7]
5-Bromo-AZT0.0021102.348,714[7]
5-Chloro-AZT0.0029114.639,517[7]
5-Fluoro-AZT0.0033121.836,909[7]
5-Ethyl-AZT0.0045135.230,044[7]
5-Propyl-AZT0.0051142.727,980[7]
5-Butyl-AZT0.0063158.425,143[7]
5-Pentyl-AZT0.0078169.121,679[7]
5-Hexyl-AZT0.0092182.319,815[7]

Experimental Protocols

Synthesis of 3'-Azido-3'-deoxythymidine (AZT)

The original synthesis of AZT by Horwitz involved the conversion of thymidine. A common synthetic route is as follows:

  • Protection of the 5'-hydroxyl group: Thymidine is reacted with trityl chloride in pyridine to selectively protect the primary 5'-hydroxyl group, yielding 5'-O-tritylthymidine.

  • Mesylation of the 3'-hydroxyl group: The 3'-hydroxyl group of 5'-O-tritylthymidine is then reacted with methanesulfonyl chloride (mesyl chloride) in pyridine to form the 3'-O-mesyl derivative. The mesyl group is a good leaving group.

  • Formation of the anhydro intermediate: Treatment of the 3'-O-mesyl derivative with a base, such as sodium hydroxide, leads to an intramolecular cyclization, forming 2,3'-anhydro-5'-O-tritylthymidine. This step inverts the stereochemistry at the 3' position.

  • Azide substitution: The anhydro ring is opened by nucleophilic attack with sodium azide (NaN3) in a solvent like dimethylformamide (DMF). The azide attacks the 3' position, again inverting the stereochemistry and resulting in the desired stereoconfiguration of the azido group. This yields 3'-azido-3'-deoxy-5'-O-tritylthymidine.

  • Deprotection: The trityl protecting group is removed by treatment with a mild acid, such as acetic acid in water, to yield the final product, 3'-azido-3'-deoxythymidine (AZT).[9][10][11]

In Vitro Anti-HIV Activity Assay (p24 Antigen Assay)

The p24 antigen capture assay is a widely used method to quantify HIV-1 replication in cell culture. The p24 protein is a major core protein of HIV, and its presence in the culture supernatant is indicative of viral production.

Materials:

  • HIV-1 susceptible cell line (e.g., MT-4, CEM-SS)

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • Test compounds (AZT and derivatives)

  • 96-well microtiter plates

  • Complete cell culture medium

  • p24 antigen ELISA kit

  • Plate reader

Procedure:

  • Cell Plating: Seed the HIV-1 susceptible cells into a 96-well plate at an appropriate density.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., AZT) and a negative control (no compound).

  • Virus Infection: Infect the cells with a predetermined amount of HIV-1.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period of 4-7 days.

  • Supernatant Collection: After the incubation period, carefully collect the culture supernatant from each well.

  • p24 Antigen Quantification: Determine the concentration of p24 antigen in the supernatants using a commercial p24 antigen ELISA kit according to the manufacturer's instructions.[12][13][14][15][16]

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration compared to the virus control. Determine the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is commonly used to determine the cytotoxicity of compounds.

Materials:

  • Cell line used in the anti-HIV assay

  • Test compounds

  • 96-well microtiter plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Plating: Seed the cells into a 96-well plate at the same density as in the antiviral assay.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a cell control (no compound).

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[17][18][19][20][21]

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the cell control. Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Experimental and Logical Workflows

The development and evaluation of AZT and its derivatives follow a logical progression from synthesis to biological testing.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis Synthesis Synthesis of AZT Derivatives Purification Purification and Structural Characterization (NMR, Mass Spectrometry) Synthesis->Purification Anti_HIV_Assay Anti-HIV Activity Assay (e.g., p24 Antigen Assay) Purification->Anti_HIV_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Purification->Cytotoxicity_Assay EC50_Calculation Determine EC50/IC50 Anti_HIV_Assay->EC50_Calculation CC50_Calculation Determine CC50 Cytotoxicity_Assay->CC50_Calculation SI_Calculation Calculate Selectivity Index (SI) EC50_Calculation->SI_Calculation CC50_Calculation->SI_Calculation Lead_Identification Lead_Identification SI_Calculation->Lead_Identification Identify Lead Compounds (High SI)

Figure 2: Workflow for the screening of AZT derivatives.

Conclusion and Future Perspectives

The discovery of azidothymidine's anti-HIV activity was a landmark achievement in the history of medicine, transforming HIV/AIDS from a fatal to a manageable chronic condition for many. The development of AZT and its derivatives laid the foundation for the entire field of antiretroviral therapy. While the use of AZT as a monotherapy is now limited due to the rapid emergence of drug resistance and its associated toxicities, it remains a critical component of combination antiretroviral therapy (cART) in certain contexts.

The story of AZT serves as a powerful testament to the importance of basic scientific research and the potential for repurposing existing compounds for new therapeutic indications. The ongoing research into novel nucleoside and nucleotide reverse transcriptase inhibitors, as well as other classes of antiretroviral drugs, continues to build upon the pioneering work that began with the discovery of AZT. The in-depth understanding of the structure-activity relationships, mechanisms of action, and metabolic pathways of these early compounds remains essential for the rational design of more potent, less toxic, and more durable antiretroviral agents for the future.

References

Stability and Storage of Aryl Phosphate Prodrugs of Zidovudine (AZT-PMAP): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and storage conditions for aryl phosphate prodrugs of Zidovudine (AZT), herein referred to as AZT-PMAP. Aryl phosphate derivatives of AZT are designed as membrane-soluble prodrugs to enhance the intracellular delivery of the bioactive AZT monophosphate.[1][2] Understanding the stability profile of these compounds is critical for their development, formulation, and clinical application. This document summarizes key stability data, details relevant experimental protocols, and illustrates the degradation pathways.

Core Stability Data

The stability of AZT derivatives, including phosphate prodrugs, is influenced by factors such as pH and enzymatic hydrolysis. The following table summarizes the aqueous stability of various 5'-OH derivatives of zidovudine at 60°C, providing insights into the general stability of such compounds under different pH conditions.

CompoundpH 1.0 (t½ min)pH 7.4 (t½ min)pH 9.4 (t½ min)Degradation Product(s)
AZT StableStableStable-
Derivative 2 Not DeterminedDecomposesDecomposes3, then AZT
Derivative 3 1284750124.2AZT
Derivative 4 StableStableStableAZT (at pH 13.2)
Derivative 5 StableStableStableAZT (at pH 13.2)
Derivative 6 StableStableStableAZT (at pH 13.2)

Data adapted from preformulation studies of 5'-OH derivatives of zidovudine. Note: Derivatives 2-6 are not aryl phosphates but provide a general understanding of the stability of AZT prodrugs.

Studies on various ester prodrugs of AZT have shown that their hydrolysis rates in the presence of plasma esterases are highly dependent on the structure of the promoiety, with half-lives ranging from 10 to 240 minutes.[3] For aryl phosphate derivatives specifically, the decomposition process is proposed to involve successive hydrolysis by esterases and phosphodiesterases.[4]

Recommended Storage Conditions

Based on commercially available information for similar compounds, general storage recommendations for this compound are as follows:

  • Short-term storage: Room temperature for shipment and short-term use.

  • Long-term storage: Refer to the Certificate of Analysis provided by the manufacturer. For research-grade compounds, storage at -20°C or -80°C in a tightly sealed container, protected from light and moisture, is generally recommended to ensure long-term stability.

Experimental Protocols

The following section details the methodologies for key experiments cited in the literature for assessing the stability of AZT prodrugs.

Aqueous Stability Studies

A common method for evaluating the stability of AZT derivatives in aqueous media at different pH values involves the use of High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Buffer Preparation: Prepare buffer solutions at the desired pH values (e.g., pH 1.0, 7.4, and 9.4).

  • Sample Preparation: Dissolve a known concentration of the this compound in the respective buffer solutions.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 60°C to accelerate degradation).

  • Sampling: Withdraw aliquots at predetermined time intervals.

  • HPLC Analysis: Analyze the samples using a validated, stability-indicating HPLC method. The mobile phase and column selection will depend on the specific properties of the this compound derivative. A typical system might involve a C18 column with a gradient elution of acetonitrile and water or a buffer.

  • Data Analysis: Determine the concentration of the remaining parent compound and any degradation products at each time point. Calculate the pseudo-first-order rate constants and the half-life (t½) of the compound at each pH.

In Vitro Plasma Stability

To assess the enzymatic stability of this compound in a biological matrix, in vitro studies using human plasma are conducted.

Methodology:

  • Plasma Preparation: Obtain fresh human plasma and bring it to 37°C.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and spike it into the pre-warmed plasma to achieve the desired final concentration.

  • Incubation: Incubate the plasma samples at 37°C in a shaking water bath.

  • Sampling: At various time points, withdraw aliquots of the plasma sample.

  • Protein Precipitation: Immediately add a cold organic solvent (e.g., acetonitrile) to the aliquots to precipitate plasma proteins and stop the enzymatic reaction.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Analysis: Analyze the supernatant containing the analyte and any metabolites by HPLC or LC-MS/MS.

  • Data Analysis: Plot the percentage of the remaining parent compound against time to determine the in vitro half-life.

Degradation Pathway

The degradation of aryl phosphate prodrugs of AZT, such as this compound, in a biological system is anticipated to proceed through a multi-step enzymatic hydrolysis to release the active AZT monophosphate. The following diagram illustrates a proposed degradation pathway.

G cluster_0 Extracellular/Cytoplasmic Environment cluster_1 Analytical Workflow AZT_PMAP This compound (Aryl Phosphate Prodrug) AZT_MP_Aryl AZT-Monophosphate-Aryl Intermediate AZT_PMAP->AZT_MP_Aryl Esterase AZT_MP AZT-Monophosphate (Active Form) AZT_MP_Aryl->AZT_MP Phosphodiesterase Aryl_Alcohol Aryl Alcohol Byproduct AZT_MP_Aryl->Aryl_Alcohol AZT Zidovudine (AZT) AZT_MP->AZT Phosphatase (Potential Further Metabolism) Sample Biological Sample (e.g., Plasma) Extraction Protein Precipitation / Extraction Sample->Extraction Analysis HPLC or LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of Parent and Metabolites Analysis->Quantification

Caption: Proposed enzymatic degradation pathway of this compound.

Conclusion

The stability of this compound is a critical parameter that influences its efficacy and development as a therapeutic agent. This technical guide provides a foundational understanding of the stability profile, recommended storage conditions, and analytical methodologies for these important prodrugs. The provided data and protocols can serve as a valuable resource for researchers and drug development professionals in the field of antiretroviral therapy. Further detailed stability studies are recommended for specific this compound candidates to establish a comprehensive stability profile.

References

Solubility Profile of Azt-pmap: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available solubility information for Azt-pmap, an aryl phosphate derivative of Zidovudine (AZT). Due to the limited availability of direct quantitative solubility data for this compound in the public domain, this guide presents the solubility profile of the parent compound, Zidovudine (AZT), to provide a foundational understanding. The methodologies for solubility determination and the relevant biological pathways are also detailed to support research and development efforts.

Introduction to this compound

This compound is an aryl phosphate derivative of Zidovudine (AZT), a well-established nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. As a prodrug, this compound is designed to enhance the delivery of the active monophosphate form of AZT into cells, thereby overcoming potential limitations of the parent drug, such as the initial phosphorylation step, which can be a rate-limiting factor in its antiviral activity. Understanding the solubility of this compound is crucial for its formulation, delivery, and overall therapeutic efficacy.

Solubility Data

Table 1: Solubility of Zidovudine (AZT) in Various Solvents

SolventSolubilityTemperature
Water10 to 50 mg/mL17 °C
PBS (pH 7.2)~10 mg/mLNot Specified
Ethanol~10 mg/mLNot Specified
DMSO~30 mg/mLNot Specified
Dimethylformamide (DMF)~30 mg/mLNot Specified

This data is for the parent compound Zidovudine (AZT) and should be used as an estimate for this compound. Actual solubility of this compound will need to be determined experimentally.

Experimental Protocol for Solubility Determination

The following section outlines a general experimental protocol based on the widely accepted shake-flask method for determining the equilibrium solubility of a compound. This method can be adapted for the determination of this compound solubility in various solvents.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

  • This compound (solid form)

  • Selected solvents (e.g., Water, PBS, Ethanol, DMSO, etc.)

  • Vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm)

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • To each vial, add a known volume of the respective solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is recommended to use a syringe fitted with a filter.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be prepared for accurate quantification.

  • Calculation:

    • Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess this compound to vials prep2 Add known volume of solvent prep1->prep2 equil1 Incubate with shaking at constant temperature prep2->equil1 equil2 Allow solid to settle equil1->equil2 sep1 Centrifuge to pellet undissolved solid equil2->sep1 sep2 Collect supernatant sep1->sep2 analysis1 Filter and dilute supernatant sep2->analysis1 analysis2 Quantify concentration (HPLC/UV-Vis) analysis1->analysis2 result Solubility Data (mg/mL or mol/L) analysis2->result Calculate Solubility G cluster_cell Host Cell cluster_hiv HIV Replication AZT Zidovudine (AZT) AZT_MP AZT Monophosphate (AZT-MP) AZT->AZT_MP Thymidine Kinase AZT_DP AZT Diphosphate (AZT-DP) AZT_MP->AZT_DP Thymidylate Kinase AZT_TP AZT Triphosphate (AZT-TP) AZT_DP->AZT_TP Nucleoside Diphosphate Kinase RT HIV Reverse Transcriptase AZT_TP->RT Competitive Inhibition DNA_synthesis Viral DNA Synthesis RT->DNA_synthesis Chain_termination Chain Termination DNA_synthesis->Chain_termination Incorporation of AZT-TP

An In-depth Technical Guide to AZT-PMAP

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 3'-azido-2',3'-dideoxythymidine 5'-[p-methoxy-p-(n-propyl-l-alaninyl)amidate] (AZT-PMAP), an aryl phosphate derivative of the well-known antiretroviral drug Zidovudine (AZT). This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its safety profile (extrapolated from its parent compound), biological activity, and mechanism of action.

Safety Data Sheet Information

Table 1: Summary of Safety Information for Zidovudine (AZT) [Parent Compound]

Hazard CategoryGHS ClassificationPrecautionary Statements
Carcinogenicity Category 2: Suspected of causing cancer.[1][2][3][4]P201: Obtain special instructions before use.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4]
Germ Cell Mutagenicity Category 2: Suspected of causing genetic defects.[1]P201: Obtain special instructions before use.[2]
Reproductive Toxicity Category 2: Suspected of damaging fertility or the unborn child.[1][3]P201: Obtain special instructions before use.[2]
Acute Oral Toxicity Category 4: Harmful if swallowed.[3]P270: Do not eat, drink or smoke when using this product.[4] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
Specific Target Organ Toxicity (Repeated Exposure) Category 2: May cause damage to organs (bone marrow, liver) through prolonged or repeated exposure.[2]P260: Do not breathe dust/fume/gas/mist/vapors/spray.

Disclaimer: This safety information is for Zidovudine (AZT), the parent compound of this compound. While informative, it may not fully encompass the specific hazards of this compound. A thorough risk assessment should be conducted before handling this compound.

Biological Activity Data

This compound has demonstrated significant anti-HIV activity in vitro. The following table summarizes the key quantitative data reported for its efficacy and cytotoxicity.

Table 2: In Vitro Anti-HIV-1 Activity and Cytotoxicity of this compound [5]

Cell LineEC₅₀ (µM)TC₅₀ (µM)
C81660.08500
JM0.32500

EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%. TC₅₀ (50% Toxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited in the evaluation of this compound's biological activity.

3.1. Determination of Anti-HIV Activity (EC₅₀) using a Reverse Transcriptase Assay

This protocol outlines a standard method for assessing the ability of a compound to inhibit HIV-1 replication in a susceptible T-cell line.

  • Cell Culture: Maintain C8166 or JM T-cell lines in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Generate a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM.

  • Infection: Seed the T-cells in a 96-well plate at a density of 5 x 10⁴ cells per well. Infect the cells with a laboratory-adapted strain of HIV-1 at a multiplicity of infection (MOI) of 0.01.

  • Treatment: Immediately after infection, add the serially diluted this compound to the respective wells. Include a "virus control" (cells + virus, no compound) and a "cell control" (cells only, no virus or compound).

  • Incubation: Incubate the plate for 7 days at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.

  • Reverse Transcriptase (RT) Activity Assay: Quantify the amount of HIV-1 in the supernatant by measuring the activity of the viral reverse transcriptase enzyme using a commercially available colorimetric or fluorometric RT assay kit, following the manufacturer's instructions.[6]

  • Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus control. The EC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

3.2. Determination of Cytotoxicity (TC₅₀) using an MTT Assay

This protocol describes a colorimetric assay to assess the effect of the compound on cell viability.[7][8][9]

  • Cell Seeding: Seed C8166 or JM cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Compound Treatment: Add 100 µL of the serially diluted this compound (with concentrations typically ranging from 1 µM to 1000 µM) to the wells. Include a "cell control" with medium only.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 7 days) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. The TC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for AZT and its derivatives, including this compound, is the inhibition of HIV reverse transcriptase. This process involves intracellular phosphorylation and subsequent incorporation into the growing viral DNA chain, leading to chain termination. Additionally, cellular signaling pathways such as MAPK p38 and JAK-STAT are implicated in the cellular response to HIV infection and can be modulated by antiretroviral agents.

4.1. Intracellular Activation and Mechanism of Action of this compound

The following diagram illustrates the proposed intracellular activation pathway and mechanism of action for this compound.

AZT_PMAP_Mechanism Intracellular Activation and Mechanism of this compound cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_viral_replication Viral DNA Synthesis AZT_PMAP This compound AZT_PMAP_inside This compound AZT_PMAP->AZT_PMAP_inside Cellular Uptake AZT_MP AZT Monophosphate AZT_PMAP_inside->AZT_MP Intracellular Esterases AZT_DP AZT Diphosphate AZT_MP->AZT_DP Thymidylate Kinase AZT_TP AZT Triphosphate (Active Form) AZT_DP->AZT_TP Nucleoside Diphosphate Kinase RT HIV Reverse Transcriptase AZT_TP->RT DNA_Chain Growing Viral DNA RT->DNA_Chain Incorporation Termination Chain Termination DNA_Chain->Termination

Intracellular activation and mechanism of action of this compound.

4.2. MAPK p38 Signaling Pathway in HIV Infection

The p38 MAPK pathway is a key signaling cascade involved in cellular stress responses and inflammation, and it can be activated during HIV infection, influencing viral replication.[10][11][12][13][14]

MAPK_p38_Pathway MAPK p38 Signaling Pathway in HIV Infection HIV HIV-1 Infection MKK3_6 MKK3/6 HIV->MKK3_6 Cell_Stress Cellular Stress Cell_Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Activation Gene_Expression Pro-inflammatory Gene Expression & Viral Replication Transcription_Factors->Gene_Expression

Simplified MAPK p38 signaling pathway in the context of HIV infection.

4.3. JAK-STAT Signaling Pathway in HIV Infection

The JAK-STAT pathway is crucial for cytokine signaling and immune responses. HIV can modulate this pathway to its advantage, while antiretroviral therapies may have downstream effects on its components.[15][16][17][18]

JAK_STAT_Pathway JAK-STAT Signaling Pathway in HIV Infection Cytokine Cytokine (e.g., IFN, ILs) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P Phosphorylated STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation Gene_Transcription Gene Transcription (e.g., ISGs) Nucleus->Gene_Transcription HIV_Modulation HIV-1 Modulation HIV_Modulation->JAK HIV_Modulation->STAT

Overview of the JAK-STAT signaling pathway and its modulation by HIV-1.

References

Methodological & Application

Application Notes and Protocols for Azt-pmap in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Azt-pmap (Azidothymidine monophosphate-aryl phosphoramidate) in click chemistry reactions. This compound, a derivative of the antiretroviral drug Zidovudine (AZT), is an azide-containing compound that can be efficiently conjugated to alkyne-modified molecules through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These methods are invaluable for various applications, including drug development, bioconjugation, and cellular imaging.

Introduction to this compound in Click Chemistry

This compound is a versatile tool for researchers due to its inherent biological activity as a nucleoside reverse transcriptase inhibitor (NRTI) and its azide functional group, which allows for its participation in highly specific and efficient click chemistry reactions.[1][2] This dual functionality makes it a prime candidate for the development of targeted anti-HIV therapies and diagnostic probes.

Click chemistry encompasses a class of reactions that are rapid, high-yielding, and biocompatible.[3][4] The most common of these is the CuAAC reaction, which utilizes a copper(I) catalyst to join azides and terminal alkynes. For applications where copper toxicity is a concern, such as in living cells, the copper-free SPAAC reaction provides an excellent alternative, employing a strained cyclooctyne derivative like dibenzocyclooctyne (DBCO) to react with the azide.[4][5][6]

Quantitative Data

The following table summarizes key quantitative data for this compound and related click chemistry reactions. Please note that specific reaction kinetics and yields for this compound may vary depending on the reaction partners and conditions.

ParameterValueCell LinesNotes
This compound Anti-HIV-1 Activity
EC500.08 µMC8166Half maximal effective concentration against HIV-1.[1][2]
0.32 µMJM
TC50500 µMC8166, JMHalf maximal toxic concentration.[1][2]
General Click Reaction Parameters
CuAAC Reaction Time1-2 hoursN/AFor quantitative yields with reactant concentrations >10 µM.[7]
CuAAC YieldQuantitative to near-quantitativeN/ADependent on reaction conditions and purification.[7]
SPAAC (DBCO) Reaction TimeMinutes to hoursN/ADependent on the specific cyclooctyne and azide.[5][6]
SPAAC (DBCO) YieldQuantitativeN/AGenerally high-yielding.[5]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with an Alkyne-Modified Biomolecule

This protocol describes a general procedure for the conjugation of this compound to an alkyne-modified protein or other biomolecule. Optimization may be required for specific applications.

Materials:

  • This compound

  • Alkyne-modified biomolecule (e.g., protein, peptide, nucleic acid)

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water, optional)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Reaction Mixture:

    • In a microcentrifuge tube, add the alkyne-modified biomolecule to the reaction buffer to a final concentration of 10-100 µM.

    • Add this compound to the reaction mixture. A 2 to 10-fold molar excess of this compound over the alkyne-modified biomolecule is recommended.

  • Preparation of Catalyst Solution:

    • In a separate tube, prepare a premixed solution of CuSO4 and THPTA. A 1:5 molar ratio of CuSO4 to THPTA is recommended to stabilize the Cu(I) catalyst and protect biomolecules from oxidative damage.[7][8] For a final reaction volume of 500 µL with a final CuSO4 concentration of 100 µM, you would mix 2.5 µL of 20 mM CuSO4 and 5.0 µL of 50 mM THPTA.

  • Initiation of the Click Reaction:

    • Add the premixed catalyst solution to the reaction mixture containing the biomolecule and this compound.

    • If using, add aminoguanidine to the reaction mixture to a final concentration of 5 mM to prevent side reactions from ascorbate oxidation products.[7][8]

    • Initiate the reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light.

  • Purification:

    • Purify the this compound-biomolecule conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound with a DBCO-Modified Molecule

This protocol is suitable for copper-sensitive applications, such as live-cell imaging.

Materials:

  • This compound

  • DBCO-modified molecule (e.g., fluorescent dye, biotin)

  • Reaction buffer (e.g., PBS, pH 7.4, or cell culture medium)

  • Purification system (if applicable)

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound and the DBCO-modified molecule in the desired reaction buffer. The optimal concentrations will depend on the specific application. For cellular labeling, concentrations in the low micromolar range are often used.

  • Reaction:

    • Mix the this compound and DBCO-modified molecule solutions. A 1:1 to 1:5 molar ratio of this compound to the DBCO-reagent is a good starting point.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to several hours depending on the concentrations and reactivity of the specific DBCO reagent.[5][6]

  • Analysis/Purification:

    • For in vitro reactions, the progress can be monitored by techniques such as HPLC or mass spectrometry. The final conjugate can be purified if necessary.

    • For cellular imaging, after incubation, cells can be washed to remove unreacted reagents and then visualized using fluorescence microscopy.

Visualizations

Experimental Workflow: Targeted Delivery of this compound to HIV-Infected Cells

This workflow illustrates a strategy for the targeted delivery of this compound to HIV-infected cells. A targeting ligand that binds to a surface marker on infected cells is functionalized with an alkyne group. This allows for the subsequent "clicking" of this compound, concentrating the anti-HIV agent at the site of infection.

G cluster_0 Preparation of Components cluster_1 Targeting and Click Reaction cluster_2 Therapeutic Action Targeting_Ligand Targeting Ligand (e.g., antibody for gp120) Alkyne_Modification Alkyne Modification Targeting_Ligand->Alkyne_Modification Chemical Synthesis Alkyne_Ligand Alkyne-Functionalized Targeting Ligand Alkyne_Modification->Alkyne_Ligand Binding Binding of Ligand to Infected Cell Alkyne_Ligand->Binding Administration Azt_pmap This compound (Azide) Click_Reaction In Situ Click Reaction (CuAAC or SPAAC) Azt_pmap->Click_Reaction HIV_Infected_Cell HIV-Infected Cell (Expressing gp120) HIV_Infected_Cell->Binding Binding->Click_Reaction Addition of this compound Targeted_Delivery Targeted Delivery of This compound Conjugate Click_Reaction->Targeted_Delivery Internalization Internalization of Conjugate Targeted_Delivery->Internalization Drug_Release Release of Active AZT Internalization->Drug_Release RT_Inhibition Inhibition of HIV Reverse Transcriptase Drug_Release->RT_Inhibition

Caption: Workflow for targeted delivery of this compound to HIV-infected cells.

Signaling Pathway: Mechanism of this compound Action

This diagram illustrates the mechanism of action of this compound after its delivery to an HIV-infected cell. As a prodrug of AZT, it is intracellularly converted to the active triphosphate form, which then inhibits the viral reverse transcriptase.

G cluster_0 Intracellular Conversion cluster_1 Inhibition of HIV Replication Azt_pmap_conjugate This compound Conjugate Azt_pmap_release Release of this compound Azt_pmap_conjugate->Azt_pmap_release Cellular Uptake AZT_monophosphate AZT Monophosphate Azt_pmap_release->AZT_monophosphate Intracellular Esterases AZT_diphosphate AZT Diphosphate AZT_monophosphate->AZT_diphosphate Cellular Kinases AZT_triphosphate AZT Triphosphate (Active Form) AZT_diphosphate->AZT_triphosphate Cellular Kinases Reverse_Transcriptase Reverse Transcriptase (RT) AZT_triphosphate->Reverse_Transcriptase Competitive Inhibition HIV_RNA HIV RNA Genome Viral_DNA_synthesis Viral DNA Synthesis HIV_RNA->Viral_DNA_synthesis Template Reverse_Transcriptase->Viral_DNA_synthesis Chain_termination Chain Termination Viral_DNA_synthesis->Chain_termination Incorporation of AZT

References

Application Notes: AZT-pMAP for Labeling Newly Synthesized DNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of DNA synthesis is fundamental to understanding cellular processes such as proliferation, DNA repair, and cell cycle kinetics. Traditional methods for labeling newly synthesized DNA, like BrdU incorporation, require harsh denaturation steps for antibody-based detection. The advent of bioorthogonal chemistry has introduced powerful alternatives. AZT-pMAP, an aryl phosphate derivative of the nucleoside analog Azidothymidine (AZT), represents such an advanced tool.[1]

AZT is a thymidine analog that is incorporated into nascent DNA strands by cellular polymerases.[2][3] The key feature of this compound is the presence of an azide (N₃) group. This azide serves as a bioorthogonal handle, allowing for the covalent attachment of a fluorescent probe or affinity tag via a highly specific and efficient "click chemistry" reaction.[1] This method circumvents the need for DNA denaturation, preserving cellular architecture and simplifying experimental workflows. These notes provide a detailed overview of the mechanism, applications, and protocols for using this compound to label and visualize newly synthesized DNA.

Mechanism of Action

The utility of this compound as a DNA labeling agent is based on a two-step process: metabolic incorporation followed by bioorthogonal ligation.

  • Cellular Uptake and Incorporation: this compound, as a phosphoramidate "pronucleotide," is designed for efficient cell penetration. Once inside the cell, it is converted to its active triphosphate form, AZT-triphosphate (AZT-TP).[4] During DNA replication, DNA polymerase incorporates AZT-TP into the growing DNA strand, mistaking it for the natural nucleotide, thymidine triphosphate (dTTP).

  • Chain Termination and Labeling: The 3'-azido group of the incorporated AZT molecule prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating DNA chain elongation.[4] This same 3'-azido group now serves as a stable, bioorthogonal chemical handle within the DNA structure.

  • Click Chemistry Detection: The azide-modified DNA can be detected using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. An alkyne-functionalized reporter molecule (e.g., a fluorophore or biotin) is added, which specifically and covalently links to the azide group on the AZT molecule. This results in a stable, fluorescently labeled DNA strand that can be visualized using standard imaging techniques.

AZT_pMAP_Mechanism cluster_cell Cell cluster_detection Detection (Click Reaction) AZT_pMAP This compound (Extracellular) Uptake Cellular Uptake AZT_pMAP->Uptake AZT_TP AZT-Triphosphate (Active Form) Uptake->AZT_TP Metabolic Conversion DNA_Polymerase DNA Polymerase AZT_TP->DNA_Polymerase Labeled_DNA Newly Synthesized DNA (Azide-Tagged & Terminated) DNA_Polymerase->Labeled_DNA Incorporation Replicating_DNA Replicating DNA Replicating_DNA->DNA_Polymerase Click_Reaction CuAAC Click Reaction Labeled_DNA->Click_Reaction Bioorthogonal Ligation Alkyne_Probe Alkyne-Fluorophore Alkyne_Probe->Click_Reaction Visualized_DNA Fluorescently Labeled DNA Click_Reaction->Visualized_DNA

Caption: Mechanism of this compound labeling and detection.

Quantitative Data Summary

While specific quantitative data for this compound in DNA labeling applications is not extensively published, its performance characteristics can be inferred from its structural class and compared to established methods like BrdU and EdU incorporation. EdU is the most direct comparator, as it also utilizes click chemistry for detection.

Feature5-Bromo-2'-deoxyuridine (BrdU)5-Ethynyl-2'-deoxyuridine (EdU)Azide-Modified Nucleosides (e.g., this compound)
Principle of Detection Immuno-detection with anti-BrdU antibodyCopper-Catalyzed Click Chemistry (CuAAC)Copper-Catalyzed Click Chemistry (CuAAC)
DNA Denaturation Required (Harsh; e.g., HCl, heat, or DNase)Not RequiredNot Required
Reagent Accessibility Large antibody complexSmall alkyne-fluorophoreSmall alkyne-fluorophore
Protocol Duration Longer (multiple blocking/antibody steps)Shorter and simplerShorter and simpler
Reported Cytotoxicity Can induce DNA damage and affect cell cycleCan cause cell cycle arrest and apoptosis with long-term exposure[1]Potential for toxicity and chain termination is inherent to the AZT molecule[1]
Resolution/Background Higher potential for non-specific binding and backgroundHighly specific reaction with low background[4]Expected to be highly specific with low background

Experimental Protocols

The following protocols provide a general framework for labeling newly synthesized DNA in cultured mammalian cells using an azide-modified nucleoside like this compound, followed by fluorescent detection.

Note: Optimal conditions, particularly the concentration of this compound and incubation time, should be determined empirically for each cell type and experimental setup.

Protocol 1: Metabolic Labeling of Newly Synthesized DNA in Cultured Cells

This protocol describes the incorporation of this compound into the DNA of actively dividing cells.

Materials Required:

  • Mammalian cells in culture

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO or water)

  • Cell culture plates or coverslips in plates

Procedure:

  • Cell Seeding: Seed cells onto the desired culture vessel (e.g., 96-well plate for high-throughput screening, or coverslips in a 24-well plate for high-resolution microscopy) at a density that ensures they are in the logarithmic growth phase at the time of labeling.

  • Prepare Labeling Medium: Prepare fresh culture medium containing the desired final concentration of this compound. A starting concentration range of 1-10 µM is recommended.

    • Note: Perform a dose-response curve to determine the optimal concentration that provides a robust signal without significant cytotoxicity for your specific cell line.

  • Labeling: Remove the existing medium from the cells and replace it with the prepared this compound labeling medium.

  • Incubation: Incubate the cells for a period appropriate for your experiment. Incubation time can range from 30 minutes to capture a brief pulse of DNA synthesis to several hours (e.g., 2-24 hours) to label a larger population of S-phase cells. Incubation should be carried out under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Proceed to Detection: After incubation, cells can be immediately fixed and processed for detection via click chemistry as described in Protocol 2.

Protocol 2: Detection of Labeled DNA via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol outlines the fixation, permeabilization, and fluorescent labeling of the incorporated azide group.

Materials Required:

  • Labeled cells from Protocol 1

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution: 0.5% Triton™ X-100 in PBS

  • Click Reaction Cocktail (prepare fresh):

    • Alkyne-fluorophore (e.g., Alexa Fluor 488 Alkyne, DBCO-fluorophore)

    • Copper (II) Sulfate (CuSO₄) solution (e.g., 20 mM)

    • Reducing Agent: Sodium Ascorbate solution (e.g., 300 mM, prepared fresh)

    • Ligand (optional but recommended): THPTA solution (e.g., 100 mM)

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Mounting medium

Procedure:

  • Washing: Gently aspirate the labeling medium and wash the cells twice with PBS.

  • Fixation: Add the 4% PFA fixative solution and incubate for 15 minutes at room temperature.

  • Washing: Aspirate the fixative and wash the cells twice with PBS.

  • Permeabilization: Add the 0.5% Triton™ X-100 solution and incubate for 20 minutes at room temperature. This step is crucial for allowing the click chemistry reagents to access the nuclear DNA.

  • Washing: Aspirate the permeabilization buffer and wash the cells twice with PBS.

  • Click Reaction: a. Prepare the Click Reaction Cocktail immediately before use. For a 100 µL final volume:

    • 90 µL PBS
    • 2 µL of 20 mM CuSO₄ solution
    • 2 µL of 100 mM THPTA solution (vortex to mix with CuSO₄)
    • 1 µL of Alkyne-fluorophore stock (e.g., 2.5 mM)
    • 5 µL of 300 mM Sodium Ascorbate solution (add last to initiate the reaction) b. Aspirate the PBS from the cells and add the Click Reaction Cocktail. c. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Aspirate the reaction cocktail and wash the cells three times with PBS.

  • Counterstaining: Incubate the cells with a nuclear counterstain like DAPI (e.g., 2 µg/mL in PBS) for 10 minutes at room temperature, protected from light.

  • Final Wash: Wash the cells once with PBS.

  • Imaging: Mount the coverslips using an appropriate mounting medium. The cells are now ready for visualization by fluorescence microscopy.

Workflow_Diagram start Start: Seed Cells in Culture Plate add_azt 1. Metabolic Labeling Add this compound to medium and incubate (e.g., 30 min - 24 hr) start->add_azt wash1 Wash with PBS add_azt->wash1 fix 2. Fixation 4% PFA (15 min) wash1->fix wash2 Wash with PBS fix->wash2 perm 3. Permeabilization 0.5% Triton X-100 (20 min) wash2->perm wash3 Wash with PBS perm->wash3 click 4. Click Reaction Add cocktail (Alkyne-Dye, CuSO₄, Ascorbate) and incubate (30-60 min) wash3->click wash4 Wash with PBS click->wash4 counterstain 5. Counterstain DAPI or Hoechst (10 min) wash4->counterstain wash5 Wash with PBS counterstain->wash5 image 6. Mount & Image Fluorescence Microscopy wash5->image

Caption: Experimental workflow for labeling and detecting DNA.

References

Application Notes and Protocols for In Vitro Anti-HIV Activity Assay of Azt-pmap

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azt-pmap, an aryl phosphate derivative of the well-known nucleoside reverse transcriptase inhibitor (NRTI) Zidovudine (AZT), has demonstrated notable anti-HIV activity. As a prodrug of AZT, this compound is designed to enhance the delivery and efficacy of the parent compound. These application notes provide a comprehensive guide to evaluating the in vitro anti-HIV-1 activity, cytotoxicity, and selectivity of this compound. The detailed protocols herein are intended to assist researchers in the standardized assessment of this and similar antiviral compounds.

This compound works through the inhibition of HIV reverse transcriptase, a critical enzyme in the viral replication cycle.[1] Following cellular uptake, this compound is metabolized to AZT, which is then phosphorylated by cellular kinases to its active triphosphate form (AZT-TP).[2][3][4] AZT-TP competes with the natural substrate, thymidine triphosphate, for incorporation into the growing viral DNA chain.[1] Its incorporation leads to chain termination, thereby halting viral DNA synthesis.[2][3]

Quantitative Data Summary

The following table summarizes the reported in vitro anti-HIV-1 activity and cytotoxicity of this compound in different human T-cell lines.

CompoundCell LineAnti-HIV-1 Activity (EC₅₀, µM)Cytotoxicity (TC₅₀, µM)Selectivity Index (SI = TC₅₀/EC₅₀)
This compoundC81660.085006250
This compoundJM0.325001562.5

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. TC₅₀ (50% toxic concentration), also referred to as CC₅₀, is the concentration that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI) is a measure of the compound's therapeutic window.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for evaluating anti-HIV compounds.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells.

Materials:

  • This compound

  • Human T-cell lines (e.g., C8166, JM, MT-4)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with uninfected cells at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the this compound dilutions to the wells, resulting in final concentrations ranging from sub-nanomolar to millimolar. Include wells with untreated cells as a control.

  • Incubate the plates for 3-5 days at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (TC₅₀) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Anti-HIV Activity Assay (p24 Antigen Capture ELISA)

This protocol measures the inhibition of HIV-1 replication by quantifying the p24 viral core antigen in the culture supernatant.

Materials:

  • This compound

  • Human T-cell lines susceptible to HIV-1 infection (e.g., C8166, JM)

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

  • Complete culture medium

  • 96-well microtiter plates

  • Commercially available HIV-1 p24 Antigen ELISA kit

  • Microplate reader

Procedure:

  • Seed the 96-well plates with host cells at a density of 1 x 10⁴ cells/well.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the this compound dilutions to the wells.

  • Infect the cells with HIV-1 at a predetermined multiplicity of infection (MOI). Include infected, untreated cells as a positive control and uninfected, untreated cells as a negative control.

  • Incubate the plates for 3-5 days at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, centrifuge the plates to pellet the cells and collect the culture supernatants.

  • Quantify the amount of p24 antigen in the supernatants using a commercial p24 Antigen Capture ELISA kit, following the manufacturer's instructions.

  • Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of p24 inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Anti-HIV Activity Assay (Syncytium Formation Assay)

This assay is suitable for HIV-1 strains that induce the formation of syncytia (multinucleated giant cells) in susceptible T-cell lines.

Materials:

  • This compound

  • Syncytium-inducing HIV-1 strain

  • CEM-SS or other suitable T-cell lines

  • Complete culture medium

  • 96-well microtiter plates

  • Inverted microscope

Procedure:

  • Seed adherent CEM-SS cells in 96-well plates.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the this compound dilutions to the wells.

  • Infect the cells with a syncytium-inducing HIV-1 strain. Include infected, untreated wells as a positive control.

  • Incubate the plates for 4-6 days at 37°C in a humidified 5% CO₂ atmosphere.

  • Visually inspect the plates using an inverted microscope and count the number of syncytia in each well.

  • Calculate the EC₅₀ based on the reduction in the number of syncytia in treated wells compared to the untreated control.

Visualizations

Mechanism of Action of this compound

The following diagram illustrates the proposed mechanism of action for this compound, leading to the inhibition of HIV-1 reverse transcriptase.

AZT_PMAP_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound AZT AZT (Zidovudine) This compound->AZT Cellular Uptake & Metabolism AZT_MP AZT-Monophosphate AZT->AZT_MP Thymidine Kinase AZT_DP AZT-Diphosphate AZT_MP->AZT_DP Thymidylate Kinase AZT_TP AZT-Triphosphate AZT_DP->AZT_TP Nucleoside Diphosphate Kinase RT HIV Reverse Transcriptase AZT_TP->RT Competitive Inhibition DNA Viral DNA Chain (Terminated) RT->DNA Incorporation & Chain Termination

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for In Vitro Anti-HIV Activity and Cytotoxicity Testing

The diagram below outlines the general workflow for assessing the anti-HIV activity and cytotoxicity of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_cells Prepare Host Cell Suspension setup_cytotoxicity Cytotoxicity Assay Plate (Uninfected Cells) prep_cells->setup_cytotoxicity setup_antiviral Anti-HIV Assay Plate (Infected Cells) prep_cells->setup_antiviral prep_compound Prepare Serial Dilutions of this compound prep_compound->setup_cytotoxicity prep_compound->setup_antiviral incubation Incubate Plates (3-5 days, 37°C, 5% CO₂) setup_cytotoxicity->incubation setup_antiviral->incubation analysis_cytotoxicity Measure Cell Viability (e.g., MTT Assay) incubation->analysis_cytotoxicity analysis_antiviral Measure Viral Replication (e.g., p24 ELISA) incubation->analysis_antiviral calculation Calculate TC₅₀, EC₅₀, and Selectivity Index analysis_cytotoxicity->calculation analysis_antiviral->calculation

Caption: General experimental workflow.

References

Application Note & Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azt-pmap

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed application notes and a representative protocol for the use of Azt-pmap in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. It is intended to guide researchers in the design and execution of experiments for bioconjugation, drug discovery, and diagnostics.

Introduction to CuAAC and this compound

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a "click chemistry" reaction, a class of reactions known for being rapid, efficient, and highly specific.[1][2][3] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne, catalyzed by a Cu(I) species.[4][5][6] The Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[5][7] The reaction's reliability, high yield, and bio-orthogonality—meaning it does not interfere with native biological processes—make it an invaluable tool for medicinal chemistry, bioconjugation, and materials science.[1][8][9]

This compound is an aryl phosphate derivative of Azidothymidine (AZT), a well-known nucleoside reverse transcriptase inhibitor (NRTI) used in anti-HIV therapy.[10] As its name suggests, this compound contains an azide group, positioning it as a key building block for click chemistry.[10] By reacting this compound with various alkyne-functionalized molecules via CuAAC, researchers can synthesize novel drug conjugates, probes for diagnostic imaging, or tools for studying the mechanism of HIV infection and drug resistance.[1][2][10]

Key Features of CuAAC Reactions:
  • High Efficiency: Reactions often proceed to completion with high yields and minimal byproducts.[1][7]

  • Mild Conditions: Can be performed in aqueous buffers, at room temperature, and across a wide pH range (typically 4-11), making it suitable for sensitive biomolecules.[4][11]

  • Bio-orthogonal: The azide and alkyne functional groups are largely absent in biological systems, ensuring the reaction is highly specific.[9]

  • Accelerating Ligands: The use of copper-chelating ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stabilizes the Cu(I) catalytic species, increases the reaction rate, and reduces copper-induced cytotoxicity.[12][13][14]

Applications in Drug Development and Research

The conjugation of this compound to molecules of interest using CuAAC opens a wide array of applications in biomedical research and drug development.

  • Targeted Drug Delivery: this compound can be "clicked" onto targeting moieties such as peptides, antibodies, or nanoparticles that recognize specific cell types (e.g., cancer cells or HIV-infected T-cells). This approach can enhance drug efficacy and reduce off-target side effects.

  • Development of Novel Antivirals: this compound can be conjugated to other small molecules or pharmacophores to create hybrid drugs with potentially synergistic or novel mechanisms of action against HIV.[2]

  • Probes for Diagnostics and Imaging: By linking this compound to a fluorescent dye, a biotin tag, or an imaging agent via CuAAC, researchers can create probes to visualize, track, and quantify the distribution of the drug in cells or tissues.[]

  • Biomolecule Labeling: this compound can be used to label alkyne-modified biomolecules (proteins, nucleic acids, glycans) to study their interactions and roles in biological pathways.[9]

CuAAC Reaction Mechanism and Experimental Workflow

The CuAAC reaction proceeds through a catalytic cycle involving copper-acetylide intermediates. The use of a ligand like TBTA or THPTA is crucial for stabilizing the copper(I) oxidation state and accelerating the reaction.

G cluster_cycle CuAAC Catalytic Cycle CuI_L Cu(I)-Ligand Cu_Acetylide Cu(I)-Acetylide CuI_L->Cu_Acetylide Forms Acetylide Cu_SixMember Six-membered Cu-intermediate Cu_Acetylide->Cu_SixMember + R₂-Azide Cu_Triazolide Cu(I)-Triazolide Cu_SixMember->Cu_Triazolide Cyclization Cu_Triazolide->CuI_L Protonolysis Product 1,4-Triazole Product Cu_Triazolide->Product + H⁺ Alkyne R₁-Alkyne Alkyne->CuI_L + H⁺ Azide R₂-Azide

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The general workflow for performing a CuAAC reaction with this compound involves careful preparation of reagents, execution of the reaction, and subsequent purification and analysis of the product.

G prep_azt 1. Prepare this compound Solution (e.g., in DMSO) initiate 6. Initiate Reaction (Add components and Sodium Ascorbate) prep_azt->initiate prep_alkyne 2. Prepare Alkyne-Molecule Solution (e.g., in aqueous buffer) prep_alkyne->initiate prep_ligand 3. Prepare Ligand Solution (e.g., THPTA in H₂O) premix 5. Premix Ligand and CuSO₄ (Incubate briefly) prep_ligand->premix prep_cu 4. Prepare CuSO₄ Solution (in H₂O) prep_cu->premix premix->initiate react 7. Incubate Reaction (e.g., 1-4h at RT) initiate->react purify 8. Purify Conjugate (e.g., HPLC, Dialysis) react->purify analyze 9. Analyze Product (e.g., MS, SDS-PAGE) purify->analyze

Caption: General experimental workflow for conjugating this compound using CuAAC.

Experimental Protocol: Conjugation of this compound to an Alkyne-Peptide

This section provides a representative protocol for the conjugation of this compound to a peptide containing a terminal alkyne modification (e.g., propargylglycine).

Materials:

  • This compound (M.W. 421.3 g/mol )

  • Alkyne-modified peptide

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium L-Ascorbate (NaAsc)

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized water (ddH₂O)

Stock Solutions:

  • This compound (10 mM): Dissolve 4.21 mg of this compound in 1 mL of DMSO.

  • Alkyne-Peptide (1 mM): Dissolve the peptide in PBS buffer to a final concentration of 1 mM.

  • THPTA (50 mM): Dissolve THPTA in ddH₂O.

  • CuSO₄ (50 mM): Dissolve CuSO₄·5H₂O in ddH₂O.

  • Sodium Ascorbate (100 mM): Prepare fresh by dissolving NaAsc in ddH₂O. Protect from light.

Reaction Procedure:

  • In a 1.5 mL microcentrifuge tube, add the following reagents in order:

    • 100 µL of 1 mM Alkyne-Peptide solution in PBS.

    • 15 µL of 10 mM this compound solution (1.5 equivalents).

    • 293 µL of PBS buffer.

  • Prepare the catalyst premix in a separate tube:

    • 10 µL of 50 mM THPTA solution.

    • 2 µL of 50 mM CuSO₄ solution.

    • Vortex briefly and incubate for 2 minutes at room temperature.[13]

  • Add the 12 µL of catalyst premix to the main reaction tube.

  • To initiate the reaction, add 10 µL of freshly prepared 100 mM Sodium Ascorbate solution.[16]

  • The final reaction volume is 500 µL. The final concentrations are:

    • Alkyne-Peptide: 200 µM

    • This compound: 300 µM

    • CuSO₄: 200 µM

    • THPTA: 1 mM (5 eq. to Cu)

    • Sodium Ascorbate: 2 mM

  • Gently vortex the reaction mixture and incubate at room temperature for 1-4 hours, protected from light. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (12-24 hours).

  • Monitor the reaction progress using LC-MS or HPLC.

  • Upon completion, the this compound-peptide conjugate can be purified from excess reagents using methods appropriate for the peptide's size, such as reverse-phase HPLC or size-exclusion chromatography.

Representative Data

The efficiency of the CuAAC reaction can be influenced by several factors, including the choice of ligand, temperature, and reactant concentrations. The following table presents hypothetical, yet realistic, data for the conjugation of this compound to an alkyne-peptide under various conditions to illustrate expected outcomes.

EntryLigand (5 eq.)[CuSO₄] (µM)Temperature (°C)Time (h)Conversion Yield (%)Notes
1THPTA200252>95Standard aqueous conditions.
2TBTA200252>95Requires co-solvent (e.g., DMSO/tBuOH) due to poor water solubility.
3THPTA5025485Lower catalyst loading may require longer reaction times.
4None200254<20Demonstrates the critical role of the accelerating ligand.
5THPTA200412>90Suitable for temperature-sensitive biomolecules.
6THPTA500251>95Higher catalyst concentration can accelerate the reaction but may increase risk of sample degradation.

Troubleshooting and Considerations

  • Low Yield: Ensure the sodium ascorbate solution is freshly prepared, as it readily oxidizes. De-gas buffers to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[13]

  • Biomolecule Degradation: Oxidative damage can occur. Including a radical scavenger like aminoguanidine can be beneficial.[16] Ensure the ligand-to-copper ratio is at least 5:1 to protect the biomolecule.[17]

  • Reagent Precipitation: The TBTA ligand and some organic azides/alkynes are not water-soluble. A co-solvent system (e.g., DMSO/water, tBuOH/water) may be necessary. Water-soluble ligands like THPTA are recommended for fully aqueous bioconjugations.[13]

  • Buffer Choice: Avoid buffers with strong chelating agents (e.g., Tris) or high concentrations of chloride, which can interfere with the copper catalyst. Phosphate or HEPES buffers are generally preferred.[16]

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azide-Modified Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] This powerful technique utilizes the reaction between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule to form a stable triazole linkage.[1][2] These reactions are characterized by their high specificity, rapid kinetics, and biocompatibility, making them ideal for a wide range of applications including live-cell imaging, bioconjugation, and drug delivery.[1]

This document provides detailed application notes and generalized protocols for the use of azide-modified small molecules, exemplified by the conceptual application of Azt-pmap (azidothymidine monophosphate aryl phosphoramidate), in SPAAC reactions. This compound, an aryl phosphate derivative of the anti-HIV nucleoside reverse transcriptase inhibitor (NRTI) azidothymidine (AZT), contains a requisite azide moiety for participation in click chemistry.[3] While specific experimental data for this compound in SPAAC reactions is not widely published, the following protocols and data provide a framework for its application based on established SPAAC principles with other azide-containing molecules.

Data Presentation: Factors Influencing SPAAC Reaction Efficiency

The efficiency of a SPAAC reaction is influenced by several factors, including the choice of cyclooctyne, buffer composition, pH, and temperature. The following tables summarize quantitative data from studies on various SPAAC reactions, which can be used as a guide for optimizing reactions with this compound.

Table 1: Second-Order Rate Constants of SPAAC Reactions with Sulfo-DBCO-amine under Various Conditions [3]

Azide CompoundBufferpHTemperature (°C)Rate Constant (M⁻¹s⁻¹)
1-azido-1-deoxy-β-D-glucopyranosidePBS7250.32
1-azido-1-deoxy-β-D-glucopyranosideHEPES7250.55
1-azido-1-deoxy-β-D-glucopyranosideDMEM7.4370.97
1-azido-1-deoxy-β-D-glucopyranosideRPMI7.4370.77
3-azido-L-alaninePBS7250.85
3-azido-L-alanineHEPES7251.22
3-azido-L-alanineDMEM7.4370.59
3-azido-L-alanineRPMI7.4370.27

Table 2: Stability of Strained Alkynes in the Presence of Biological Thiols [4]

Strained AlkyneThiolHalf-life
Bicyclononyne (BCN)Glutathione (GSH)~6 hours
Dibenzocyclooctyne (DBCO)Glutathione (GSH)71 minutes

Experimental Protocols

The following are generalized protocols for the SPAAC reaction between an azide-containing molecule like this compound and a DBCO-functionalized biomolecule (e.g., a protein or antibody).

Protocol 1: General Procedure for SPAAC Ligation of an Azide-Modified Small Molecule to a DBCO-Functionalized Protein

This protocol describes the conjugation of an azide-containing small molecule to a protein that has been pre-functionalized with a DBCO moiety.

Materials:

  • DBCO-functionalized protein (e.g., DBCO-NHS ester labeled antibody)

  • Azide-containing small molecule (e.g., this compound)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4 or HEPES buffer

  • DMSO (for dissolving the azide-small molecule if necessary)

  • Spin desalting columns for purification

  • SDS-PAGE analysis equipment

  • UV-Vis spectrophotometer

Methodology:

  • Preparation of Reactants:

    • Dissolve the azide-containing small molecule in an appropriate solvent (e.g., DMSO or aqueous buffer) to prepare a stock solution (e.g., 10 mM).

    • Prepare the DBCO-functionalized protein in a suitable reaction buffer (e.g., PBS or HEPES). The protein concentration should typically be around 1 mg/mL.[2]

  • SPAAC Reaction:

    • Add a 10- to 50-fold molar excess of the azide-containing small molecule solution to the DBCO-functionalized protein solution.

    • The final concentration of any organic solvent (like DMSO) should be kept low (ideally <10%) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by analyzing aliquots over time. For some rapid SPAAC reactions, incubation times can be as short as 1 minute.[5]

  • Purification of the Conjugate:

    • Remove the excess unreacted small molecule using a spin desalting column or through dialysis.

  • Characterization of the Conjugate:

    • Analyze the purified conjugate using SDS-PAGE to confirm the increase in molecular weight upon conjugation.

    • The efficiency of the conjugation can be quantified by UV-Vis spectroscopy, by monitoring the decrease in the characteristic absorbance of the DBCO group around 310 nm.[2]

Protocol 2: Labeling of Azide-Modified Biomolecules in Live Cells

This protocol outlines a general procedure for labeling live cells that have metabolically incorporated an azide-functionalized precursor with a DBCO-containing fluorescent probe.

Materials:

  • Live cells cultured in appropriate media

  • Azide-containing metabolic precursor (e.g., an azido sugar)

  • DBCO-functionalized fluorescent probe

  • Cell culture medium (e.g., DMEM or RPMI)

  • Flow cytometer or fluorescence microscope

Methodology:

  • Metabolic Labeling:

    • Culture the cells in a medium supplemented with the azide-containing metabolic precursor for a sufficient period (e.g., 24-48 hours) to allow for its incorporation into cellular biomolecules.

  • SPAAC Labeling:

    • Wash the cells to remove any unincorporated azide precursor.

    • Add the DBCO-functionalized fluorescent probe to the cell culture medium at a final concentration typically in the low micromolar range (e.g., 1-10 µM).

    • Incubate the cells with the probe for 30-60 minutes at 37°C.

  • Washing and Analysis:

    • Wash the cells multiple times with fresh medium or PBS to remove the unreacted probe.

    • Analyze the labeled cells using a fluorescence microscope or quantify the fluorescence intensity by flow cytometry.

Mandatory Visualizations

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide R1-N₃ (e.g., this compound) TransitionState Transition State Azide->TransitionState Strain-Promoted [3+2] Cycloaddition DBCO R2-DBCO (Dibenzocyclooctyne) DBCO->TransitionState Triazole R1-Triazole-R2 (Stable Conjugate) TransitionState->Triazole

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow Start Start: Prepare Reactants Step1 Step 1: Mix Azide-Molecule (this compound) and DBCO-Biomolecule Start->Step1 Step2 Step 2: Incubate (Room Temp or 37°C, 1-4h) Step1->Step2 Step3 Step 3: Purify Conjugate (e.g., Desalting Column) Step2->Step3 Step4 Step 4: Characterize Conjugate (SDS-PAGE, UV-Vis) Step3->Step4 End End: Purified Conjugate Step4->End

Caption: General experimental workflow for SPAAC bioconjugation.

References

Application Notes and Protocols for Azt-pmap in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Azt-pmap, an azide-containing derivative of the antiretroviral drug Zidovudine (AZT), in bioconjugation applications. The inherent azide functionality of this compound makes it an ideal candidate for conjugation to biomolecules via "click chemistry," a suite of highly efficient and bioorthogonal reactions. This document outlines two primary strategies for conjugating this compound to antibodies: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Introduction to this compound in Bioconjugation

This compound is an aryl phosphate derivative of AZT, a well-established nucleoside reverse transcriptase inhibitor (NRTI).[1] The presence of an azide group in this compound allows for its covalent attachment to other molecules that have been modified to contain a terminal alkyne or a strained cyclooctyne.[1] This capability is particularly valuable in the field of drug development, where the targeted delivery of therapeutic agents to specific cells or tissues can enhance efficacy and reduce off-target toxicity. By conjugating this compound to a targeting moiety, such as a monoclonal antibody (mAb), it is possible to create antibody-drug conjugates (ADCs) that selectively deliver the antiretroviral agent to HIV-infected cells or other target cells.

The mechanism of action of the parent compound, AZT, involves its intracellular phosphorylation to the active triphosphate form, which then acts as a chain terminator for viral reverse transcriptase, thereby inhibiting viral replication.[2][3][4] The bioconjugation of this compound aims to leverage this therapeutic potential in a targeted manner.

Bioconjugation Strategies for this compound

The two primary click chemistry approaches for this compound bioconjugation are CuAAC and SPAAC. Both methods offer high reaction efficiency and specificity under mild, aqueous conditions suitable for biomolecules.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method involves the reaction of this compound's azide group with a terminal alkyne-modified biomolecule in the presence of a copper(I) catalyst.[5] The copper(I) is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. A stabilizing ligand, such as THPTA, is often used to enhance reaction efficiency and protect the biomolecule from damage.[4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide group of this compound.[6][] The absence of a cytotoxic copper catalyst makes SPAAC particularly attractive for applications involving living cells or in vivo studies.[6]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the bioconjugation of this compound to an alkyne-modified antibody via CuAAC and SPAAC. These values are based on established protocols for similar azide-containing small molecules and may require optimization for specific applications.

ParameterCuAAC ProtocolSPAAC Protocol
Antibody Concentration 1-10 mg/mL1-10 mg/mL
This compound:Antibody Molar Ratio 5-20 fold excess3-10 fold excess
Copper(II) Sulfate Concentration 50-250 µMN/A
Ligand (THPTA) Concentration 250-1250 µMN/A
Reducing Agent (Sodium Ascorbate) Concentration 1-5 mMN/A
Strained Alkyne Reagent Concentration N/A3-10 fold molar excess to antibody
Reaction Time 1-4 hours2-12 hours
Reaction Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)
Typical Conjugation Efficiency >90%>85%
Average Drug-to-Antibody Ratio (DAR) 2-42-4

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols assume the starting material is an antibody that has been functionalized with a terminal alkyne (for CuAAC) or a strained cyclooctyne (for SPAAC).

Protocol 1: CuAAC Conjugation of this compound to an Alkyne-Modified Antibody

This protocol describes the copper-catalyzed conjugation of this compound to an antibody containing a terminal alkyne.

Materials:

  • Alkyne-modified antibody in phosphate-buffered saline (PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • PBS, pH 7.4

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Prepare this compound Solution: Dissolve this compound in DMSO to prepare a 10 mM stock solution.

  • Prepare Antibody Solution: Dilute the alkyne-modified antibody with PBS to a final concentration of 5 mg/mL.

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the specified order:

    • Alkyne-modified antibody solution.

    • This compound stock solution (to achieve a 10-fold molar excess relative to the antibody).

    • THPTA stock solution (to a final concentration of 500 µM).

    • CuSO4 stock solution (to a final concentration of 100 µM).

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to a final concentration of 2 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2 hours, protected from light.

  • Purification: Purify the this compound-antibody conjugate using a pre-equilibrated SEC column to remove excess this compound and other small molecules. Elute with PBS.

  • Characterization: Characterize the purified conjugate to determine the drug-to-antibody ratio (DAR) and confirm the integrity of the antibody.

Protocol 2: SPAAC Conjugation of this compound to a DBCO-Modified Antibody

This protocol outlines the copper-free conjugation of this compound to an antibody modified with a dibenzocyclooctyne (DBCO) group.

Materials:

  • DBCO-modified antibody in PBS

  • This compound

  • DMSO

  • PBS, pH 7.4

  • SEC column (e.g., Sephadex G-25)

Procedure:

  • Prepare this compound Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.

  • Prepare Antibody Solution: Adjust the concentration of the DBCO-modified antibody to 5 mg/mL in PBS.

  • Set up the Reaction: In a microcentrifuge tube, add the this compound stock solution to the DBCO-modified antibody solution to achieve a 5-fold molar excess of this compound.

  • Incubation: Gently mix the solution and incubate at room temperature for 4 hours. The reaction can be allowed to proceed overnight at 4°C if needed.

  • Purification: Purify the this compound-antibody conjugate using an SEC column equilibrated with PBS.

  • Characterization: Analyze the purified conjugate to determine the DAR and assess the integrity of the antibody.

Visualizations

Signaling Pathway and Mechanism of Action of AZT

AZT_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular AZT_ext Zidovudine (AZT) AZT_int AZT AZT_ext->AZT_int Cellular Uptake AZT_MP AZT-Monophosphate AZT_int->AZT_MP Thymidine Kinase AZT_DP AZT-Diphosphate AZT_MP->AZT_DP Thymidylate Kinase AZT_TP AZT-Triphosphate (Active Form) AZT_DP->AZT_TP Nucleoside Diphosphate Kinase RT Reverse Transcriptase AZT_TP->RT Competitive Inhibition Viral_RNA Viral RNA Viral_DNA Viral DNA (Incomplete) Viral_RNA->Viral_DNA Reverse Transcription CuAAC_Workflow start Start antibody_prep 1. Prepare Alkyne-Modified Antibody Solution start->antibody_prep reaction_setup 3. Set up Reaction Mixture (Antibody, this compound, THPTA, CuSO4) antibody_prep->reaction_setup aztpmap_prep 2. Prepare this compound Stock Solution aztpmap_prep->reaction_setup reaction_initiation 4. Initiate Reaction with Sodium Ascorbate reaction_setup->reaction_initiation incubation 5. Incubate at Room Temperature reaction_initiation->incubation purification 6. Purify Conjugate via SEC incubation->purification characterization 7. Characterize Conjugate (DAR, Integrity) purification->characterization end End characterization->end SPAAC_Reaction reagents DBCO-Modified Antibody This compound reaction Strain-Promoted Azide-Alkyne Cycloaddition (Copper-Free) reagents->reaction product This compound-Antibody Conjugate Stable Triazole Linkage reaction->product

References

Application Notes and Protocols for Studying Viral Replication Using Azt-pmap

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azt-pmap, an aryl phosphate derivative of the well-characterized antiretroviral drug Azidothymidine (AZT), is a potent nucleoside reverse transcriptase inhibitor (NRTI). Like its parent compound, this compound is designed to combat retroviral replication, primarily demonstrated against Human Immunodeficiency Virus (HIV).[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study viral replication dynamics, assess antiviral efficacy, and investigate the underlying molecular mechanisms.

This compound's mechanism of action is rooted in its ability to act as a chain terminator during the reverse transcription of viral RNA into DNA.[3] Following cellular uptake, this compound is intracellularly phosphorylated to its active triphosphate form. This active metabolite competes with the natural deoxythymidine triphosphate (dTTP) for incorporation into the nascent viral DNA strand by the viral reverse transcriptase. Upon incorporation, the azido group at the 3' position of the deoxyribose sugar analog prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby halting DNA chain elongation and preventing the completion of viral DNA synthesis.[3]

These application notes will guide researchers in employing this compound for various in vitro virological assays.

Data Presentation: Quantitative Antiviral Activity and Cytotoxicity of this compound and AZT

The following tables summarize the reported in vitro antiviral activity and cytotoxicity of this compound and its parent compound, AZT, against HIV-1 and other viruses. This data is crucial for designing experiments with appropriate dose ranges.

Table 1: In Vitro Anti-HIV-1 Activity of this compound [1]

Cell LineEC₅₀ (µM)
C81660.08
JM0.32

Table 2: In Vitro Cytotoxicity of this compound [1]

Cell LineTC₅₀ (µM)
C8166500
JM500

Table 3: In Vitro Anti-HIV-1 Activity of AZT [4][5]

Cell LineVirus StrainAssay MethodEC₅₀ (µM)
JurkatHIV-1p24 antigen0.03 (Day 7)
JurkatHIV-1Immunofluorescence0.2 (Day 7)
JurkatHIV-1RNA hybridization>10 (Day 7)
CD4+ T cellsSIVSingle-round infectivity<0.1

Table 4: In Vitro Cytotoxicity of AZT [6][7]

Cell LineAssay MethodIC₅₀/CC₅₀ (µM)
DU-145 (prostate carcinoma)Cell growth inhibition24
MCF-7 (breast carcinoma)Cell growth inhibition22
CX-1 (colon carcinoma)Cell growth inhibition23
CV-1 (monkey kidney epithelial)Cell growth inhibition>50

Experimental Protocols

Here, we provide detailed protocols for key experiments to study the effect of this compound on viral replication.

Protocol 1: Determination of Antiviral Activity (EC₅₀) using a Reverse Transcriptase (RT) Assay

This protocol is designed to determine the concentration of this compound that inhibits 50% of viral reverse transcriptase activity.

Materials:

  • Target cells susceptible to the virus of interest (e.g., C8166 or JM cells for HIV-1)

  • Virus stock with a known titer

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well microplates

  • Reverse Transcriptase Assay Kit (colorimetric)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed target cells in a 96-well microplate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in complete culture medium. A typical starting concentration is 100 µM, with 10-fold serial dilutions.

    • Remove the medium from the cells and add 50 µL of the diluted this compound to the respective wells in triplicate.

    • Include a "no drug" control (cells with medium only) and a positive control (a known inhibitor of the virus).

  • Viral Infection:

    • Add 50 µL of virus stock (at a multiplicity of infection, MOI, of 0.1) to each well, except for the mock-infected control wells.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 7 days (or an appropriate time for the specific virus).

  • Reverse Transcriptase Assay:

    • After the incubation period, collect the cell culture supernatant.

    • Perform the reverse transcriptase assay on the supernatants according to the manufacturer's instructions of the colorimetric assay kit.[8][9] This typically involves lysis of the virions to release the RT enzyme and a colorimetric reaction to measure its activity.

  • Data Analysis:

    • Measure the absorbance using a microplate reader at the appropriate wavelength.

    • Calculate the percentage of RT inhibition for each this compound concentration compared to the "no drug" control.

    • Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Determination of Cytotoxicity (TC₅₀/CC₅₀) using an MTT Assay

This protocol determines the concentration of this compound that reduces the viability of host cells by 50%.

Materials:

  • Host cells (same as used in the antiviral assay)

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed host cells in a 96-well microplate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Addition:

    • Prepare a serial dilution of this compound in complete culture medium, similar to the antiviral assay.

    • Add 100 µL of the diluted this compound to the respective wells in triplicate.

    • Include a "no drug" control (cells with medium only).

  • Incubation:

    • Incubate the plate for the same duration as the antiviral assay (e.g., 7 days) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and incubate for at least 1 hour at room temperature to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each this compound concentration compared to the "no drug" control.

    • Determine the TC₅₀ or CC₅₀ value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 3: Quantification of Viral Replication Inhibition by Quantitative PCR (qPCR)

This protocol quantifies the reduction in viral genomic RNA or DNA in the presence of this compound.

Materials:

  • Infected cell culture samples (supernatant or cell lysates) treated with this compound (from Protocol 1)

  • Viral RNA/DNA extraction kit

  • Reverse transcriptase (for RNA viruses)

  • qPCR master mix (with SYBR Green or a specific probe)

  • Primers and probe specific to the viral genome

  • qPCR instrument

Procedure:

  • Nucleic Acid Extraction:

    • Extract viral RNA or DNA from the cell culture supernatants or cell lysates using a suitable commercial kit, following the manufacturer's instructions.

  • Reverse Transcription (for RNA viruses):

    • If the virus has an RNA genome, perform reverse transcription on the extracted RNA to synthesize complementary DNA (cDNA) using a reverse transcriptase enzyme and a virus-specific primer.

  • qPCR:

    • Set up the qPCR reaction by mixing the extracted DNA (or synthesized cDNA), qPCR master mix, and virus-specific primers (and probe, if using a probe-based assay).[10][11]

    • Run the qPCR reaction in a thermal cycler using an appropriate amplification program.[12]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Create a standard curve using known quantities of a plasmid containing the target viral sequence to quantify the viral copy number in each sample.[13]

    • Calculate the fold change in viral copy number in this compound-treated samples compared to the untreated control.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Mechanism of this compound and its interaction with viral replication and host cell pathways.

Experimental Workflow Diagram

G cluster_setup Assay Setup cluster_infection Viral Infection cluster_analysis Data Analysis start Start: Seed Host Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 add_drug Add Serial Dilutions of this compound incubate1->add_drug infect Infect Cells with Virus (e.g., MOI=0.1) add_drug->infect incubate2 Incubate for Viral Replication Period (e.g., 7 days) infect->incubate2 collect_supernatant Collect Supernatant incubate2->collect_supernatant mtt_assay Perform MTT Cytotoxicity Assay on Parallel Plate incubate2->mtt_assay rt_assay Perform Reverse Transcriptase Assay collect_supernatant->rt_assay qpcr Perform qPCR on Supernatant/Lysate collect_supernatant->qpcr analyze Calculate EC₅₀, TC₅₀, and Viral Load Reduction rt_assay->analyze mtt_assay->analyze qpcr->analyze

Caption: General workflow for in vitro evaluation of this compound's antiviral activity.

Logical Relationship Diagram: this compound's Impact on Viral Replication and Host Cell Fate

G cluster_host_effects Potential Host Cell Effects Azt_pmap This compound Treatment Phosphorylation Intracellular Phosphorylation Azt_pmap->Phosphorylation Active_Metabolite Active this compound-TP Phosphorylation->Active_Metabolite RT_Inhibition Reverse Transcriptase Inhibition Active_Metabolite->RT_Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction Active_Metabolite->Mitochondrial_Dysfunction Off-target effect Viral_DNA_Synthesis_Blocked Viral DNA Synthesis Blocked RT_Inhibition->Viral_DNA_Synthesis_Blocked Viral_Replication_Inhibited Viral Replication Inhibited Viral_DNA_Synthesis_Blocked->Viral_Replication_Inhibited NFkB_Modulation NF-κB Pathway Modulation Viral_Replication_Inhibited->NFkB_Modulation Indirectly, by reducing viral protein expression Apoptosis_Induction Induction of Apoptosis Mitochondrial_Dysfunction->Apoptosis_Induction

Caption: Logical flow of this compound's antiviral action and potential host cell interactions.

References

Application Notes and Protocols for Azt-pmap Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for utilizing Azt-pmap, an aryl phosphate derivative of Azidothymidine (AZT), in cell culture-based assays. The following sections detail the mechanism of action, experimental procedures for assessing its anti-HIV activity and cytotoxicity, and its effects on relevant signaling pathways.

Mechanism of Action

This compound is a nucleoside reverse transcriptase inhibitor (NRTI) with demonstrated activity against the Human Immunodeficiency Virus (HIV). As a derivative of Zidovudine (AZT), its primary mechanism of action is the inhibition of HIV reverse transcriptase, a critical enzyme for the conversion of the viral RNA genome into DNA. This inhibition occurs through competitive binding to the enzyme and subsequent chain termination of the nascent viral DNA.[1]

Furthermore, evidence suggests the involvement of the PI3K/Akt signaling pathway in HIV pathogenesis, where it promotes the survival of infected cells.[2][3][4] While direct studies on this compound are limited, its parent compound, AZT, has been implicated in modulating cellular signaling pathways, including those related to T-cell proliferation and apoptosis.[5][6] Therefore, a potential secondary mechanism of this compound's anti-HIV effect may involve the modulation of the PI3K/Akt pathway, thereby influencing the survival of HIV-infected cells.

Data Presentation

In Vitro Anti-HIV Activity and Cytotoxicity of this compound
Cell LineEC₅₀ (µM)TC₅₀ (µM)Selectivity Index (SI)
C81660.085006250
JM0.325001562.5

EC₅₀ (50% effective concentration) is the concentration of this compound that inhibits viral replication by 50%. TC₅₀ (50% toxic concentration) is the concentration that reduces the viability of the cells by 50%. The Selectivity Index (SI) is calculated as TC₅₀/EC₅₀.

In Vitro Cytotoxicity of Zidovudine (AZT)
Cell LineCC₅₀ (µM)Assay
C81664107.39MTT assay (3 days)
C81664552.1MTT assay (3 days)

CC₅₀ (50% cytotoxic concentration) is the concentration that reduces cell viability by 50%.[7]

Experimental Protocols

Protocol 1: Culturing of C8166 and JM Cell Lines

This protocol describes the maintenance of C8166 and JM T-lymphoblast cell lines, which are commonly used for in vitro anti-HIV studies.

Materials:

  • C8166 or JM cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • L-Glutamine

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution

  • T-75 culture flasks

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS, 2 mM L-Glutamine, and 1% Penicillin-Streptomycin.

  • Thaw cryopreserved cells rapidly in a 37°C water bath.

  • Transfer the thawed cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge the cells at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to a T-75 culture flask.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Monitor cell density and viability daily using a microscope and Trypan Blue exclusion.

  • Maintain C8166 cultures between 3 x 10⁵ and 9 x 10⁵ cells/mL. These cells grow in aggregates.[1]

  • Maintain JM cultures between 1 x 10⁵ and 1 x 10⁶ cells/mL.[8]

  • Subculture the cells every 2-3 days by splitting the culture and adding fresh medium to maintain the optimal cell density.

Protocol 2: Cytotoxicity Assay using MTT

This protocol determines the concentration of this compound that is toxic to the host cells.

Materials:

  • C8166 or JM cells

  • This compound stock solution (in DMSO)

  • Complete growth medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed 1 x 10⁴ cells in 100 µL of complete growth medium per well in a 96-well plate.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%.

  • Add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the highest concentration of DMSO used (vehicle control).

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the TC₅₀ value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 3: Anti-HIV Activity Assay using p24 Antigen ELISA

This protocol quantifies the inhibition of HIV replication by this compound by measuring the amount of p24 capsid protein in the cell culture supernatant.

Materials:

  • HIV-1 stock (e.g., NL4-3)

  • C8166 or JM cells

  • This compound stock solution

  • Complete growth medium

  • 96-well plates

  • Commercially available HIV-1 p24 Antigen ELISA kit

  • Microplate reader

Procedure:

  • Seed 5 x 10⁴ cells in 50 µL of complete growth medium per well in a 96-well plate.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Add 50 µL of the this compound dilutions to the respective wells.

  • Pre-incubate the cells with the compound for 2 hours at 37°C.

  • Infect the cells by adding 100 µL of HIV-1 diluted in complete growth medium to achieve a multiplicity of infection (MOI) of 0.01. Include uninfected cells as a negative control and infected cells without the compound as a positive control.

  • Incubate the plate for 7 days at 37°C in a 5% CO₂ incubator.

  • On day 7, centrifuge the plate at 500 x g for 10 minutes to pellet the cells.

  • Carefully collect the supernatant without disturbing the cell pellet.

  • Quantify the p24 antigen concentration in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.[9][10][11][12]

  • Calculate the percentage of p24 inhibition for each concentration relative to the positive control.

  • Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 4: Western Blot for Phospho-Akt (Ser473)

This protocol is designed to assess the effect of this compound on the PI3K/Akt signaling pathway by measuring the phosphorylation of Akt at Serine 473.

Materials:

  • C8166 or JM cells (can be HIV-infected or uninfected)

  • This compound

  • Complete growth medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-Akt (total)

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere or stabilize for 24 hours.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 24, 48 hours). Include an untreated control.

  • Wash the cells with ice-cold PBS and lyse them with 100 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Normalize the protein concentration for all samples.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.

  • Quantify the band intensities using densitometry software and normalize the phospho-Akt signal to the total Akt signal.

Visualizations

Signaling Pathway

HIV_PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm HIV HIV CD4 CD4 HIV->CD4 binds Co-receptor Co-receptor HIV->Co-receptor binds PI3K PI3K Co-receptor->PI3K activates Receptor Tyrosine Kinase Receptor Tyrosine Kinase Receptor Tyrosine Kinase->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits & activates Akt Akt (inactive) PIP3->Akt recruits p-Akt p-Akt (active) PDK1->p-Akt phosphorylates (Thr308) Bad Bad p-Akt->Bad inhibits Cell_Survival Cell Survival & Proliferation p-Akt->Cell_Survival promotes mTORC2 mTORC2 mTORC2->p-Akt phosphorylates (Ser473) Apoptosis_Inhibition Inhibition of Apoptosis p-Bad p-Bad This compound This compound (hypothesized) This compound->p-Akt inhibits (hypothesized) Reverse_Transcriptase Reverse Transcriptase This compound->Reverse_Transcriptase inhibits Viral_DNA Viral DNA Synthesis Reverse_Transcriptase->Viral_DNA catalyzes Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis Start Start Culture_Cells Culture C8166 / JM Cells Start->Culture_Cells Seed_Plates Seed Cells in Plates Culture_Cells->Seed_Plates Treat_Aztpmap Treat with this compound Seed_Plates->Treat_Aztpmap Cytotoxicity Cytotoxicity Assay (MTT) Treat_Aztpmap->Cytotoxicity AntiHIV Anti-HIV Assay (p24 ELISA) Treat_Aztpmap->AntiHIV WesternBlot Western Blot (p-Akt) Treat_Aztpmap->WesternBlot Calc_TC50 Calculate TC₅₀ Cytotoxicity->Calc_TC50 Calc_EC50 Calculate EC₅₀ AntiHIV->Calc_EC50 Quantify_pAkt Quantify p-Akt WesternBlot->Quantify_pAkt

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Azt-pmap Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, with a focus on proprietary or specialized molecules such as Azt-pmap. While specific data on "this compound" is not publicly available, the following guide addresses common issues encountered in click chemistry and offers systematic approaches to optimize your reaction for improved yields.

Frequently Asked Questions (FAQs)

Q1: My this compound click chemistry reaction has a very low yield. What are the most common initial checks I should perform?

When troubleshooting a low-yield click reaction, start by verifying the integrity and purity of your starting materials. Ensure your azide and alkyne—in this case, your this compound reagent—have not degraded. Azides can be sensitive to light and prolonged storage. Confirm the quality of your copper source, reducing agent (e.g., sodium ascorbate), and ligand. It is also crucial to ensure your reaction is protected from oxygen, as the active Cu(I) catalyst is readily oxidized to the inactive Cu(II) state.[1][2]

Q2: How can I be sure my copper catalyst is active?

The catalytic cycle of the CuAAC reaction relies on the Cu(I) oxidation state.[2][3] If you are starting with a Cu(II) salt, such as copper(II) sulfate (CuSO₄), a reducing agent like sodium ascorbate is essential to generate Cu(I) in situ.[1][4] An excess of the reducing agent is often used to counteract dissolved oxygen that can re-oxidize Cu(I) to Cu(II).[2][5] The use of a stabilizing ligand, such as TBTA or THPTA, can protect the Cu(I) from oxidation and disproportionation, thereby maintaining catalytic activity.[6]

Q3: Could the solvent system be the cause of the low yield?

Yes, the choice of solvent can significantly impact reaction efficiency. While click chemistry is known for its compatibility with a wide range of solvents, including aqueous buffers, the solubility of your specific substrates, like this compound, is critical.[7] If your reagents are not fully dissolved, the reaction kinetics will be poor. Common solvent systems include mixtures of water with t-BuOH, DMSO, or DMF.[8][9] If you observe precipitation upon addition of reagents, you may need to adjust the solvent composition or consider a different co-solvent to ensure all components remain in solution throughout the reaction.[10]

Q4: What is the optimal ratio of reagents for a successful click reaction?

While a 1:1 stoichiometric ratio of azide to alkyne is the theoretical ideal, it is common practice to use a slight excess (e.g., 1.1 to 1.5 equivalents) of one of the coupling partners to drive the reaction to completion, particularly if one reagent is more valuable or difficult to synthesize. The catalyst loading is also a critical parameter. Copper concentrations are typically in the range of 50 to 100 µM for bioconjugation reactions.[3] The ratio of ligand to copper is also important, with a 1:1 or 2:1 ligand-to-copper ratio often being optimal.[5]

Q5: I'm observing side products in my reaction mixture. What could they be and how can I minimize them?

A common side reaction in CuAAC is the homocoupling of the alkyne component (Glaser coupling), which is promoted by Cu(II) ions.[5] Ensuring a sufficient concentration of reducing agent to maintain the copper in the Cu(I) state can minimize this. Additionally, byproducts from the degradation of the reducing agent, such as dehydroascorbic acid when using sodium ascorbate, can potentially react with biomolecules.[11] Careful control of oxygen exposure and the use of fresh reagents can help mitigate the formation of unwanted side products.

Troubleshooting Guide

Problem: Consistently Low or No Product Formation
Potential Cause Troubleshooting Step Rationale
Inactive Copper Catalyst 1. Use a fresh, high-purity copper source (e.g., CuSO₄).2. Prepare fresh sodium ascorbate solution immediately before use.3. Degas all solutions (water, buffers, solvents) by sparging with an inert gas (e.g., argon or nitrogen) before setting up the reaction.[5][9]4. Add a stabilizing ligand (e.g., THPTA for aqueous reactions, TBTA for organic solvents) to the copper source before adding the other reagents.[6][12]Oxygen readily oxidizes the active Cu(I) catalyst to inactive Cu(II).[1] Sodium ascorbate can degrade over time. Ligands protect Cu(I) from oxidation and improve catalytic efficiency.
Reagent Instability or Impurity 1. Verify the purity of your this compound and corresponding azide/alkyne partner by techniques such as NMR or mass spectrometry.2. Store azides and alkynes under appropriate conditions (e.g., protected from light, at low temperatures).Impurities can inhibit the catalyst. Degradation of starting materials is a common cause of reaction failure.
Poor Solubility of Reactants 1. Visually inspect the reaction mixture for any precipitation.2. If solubility is an issue, try a different co-solvent (e.g., DMSO, DMF, t-BuOH) or increase the proportion of the organic solvent in your system.[5][8]All reactants must be in the same phase for the reaction to proceed efficiently.
Sub-optimal Reaction Conditions 1. Systematically vary the concentration of the copper catalyst and the ligand-to-copper ratio.2. Adjust the reaction temperature. While many click reactions proceed at room temperature, gentle heating (e.g., 40-60°C) can sometimes improve yields, especially with sterically hindered substrates.[9][13]The optimal conditions can be substrate-dependent.
Presence of Inhibitors 1. If working with biological samples, be aware of potential inhibitors like thiols (e.g., from glutathione or cysteine residues) which can chelate copper.[5]2. Consider adding a scavenger for reactive oxygen species if oxidative damage is a concern.Components in complex mixtures can interfere with the catalyst.

Experimental Protocols

General Protocol for a Trial this compound Click Chemistry Reaction

This protocol is a starting point and may require optimization for your specific this compound construct.

  • Preparation of Stock Solutions:

    • This compound (alkyne or azide): 10 mM in DMSO or an appropriate solvent.

    • Azide or alkyne partner: 10 mM in a compatible solvent.

    • Copper(II) Sulfate (CuSO₄): 20 mM in water.[14]

    • THPTA (for aqueous reactions): 100 mM in water.[14]

    • Sodium Ascorbate: 100 mM in water (prepare fresh).[5]

  • Reaction Setup (for a 100 µL final volume):

    • In a microcentrifuge tube, add 10 µL of your this compound stock solution (final concentration 1 mM).

    • Add 10 µL of your azide or alkyne partner stock solution (final concentration 1 mM).

    • Add buffer or solvent (e.g., PBS, or a water/t-BuOH mixture) to bring the volume to 85 µL.

    • Add 5 µL of the THPTA stock solution (final concentration 5 mM).

    • Add 2.5 µL of the CuSO₄ stock solution (final concentration 0.5 mM). Mix gently.

    • Initiate the reaction by adding 7.5 µL of the freshly prepared sodium ascorbate stock solution (final concentration 7.5 mM).

  • Reaction and Analysis:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC, or TLC).

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting low yields in your this compound click chemistry reaction.

TroubleshootingWorkflow start Low Yield in this compound Click Reaction check_reagents Verify Reagent Quality (Purity, Freshness) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Reagents Degraded/ Impure check_reagents->reagents_bad No check_catalyst Optimize Catalyst System (Cu Source, Ligand, Reductant) reagents_ok->check_catalyst replace_reagents Replace Reagents reagents_bad->replace_reagents replace_reagents->start catalyst_ok Catalyst Optimized check_catalyst->catalyst_ok Yes catalyst_bad Catalyst Inactive check_catalyst->catalyst_bad No check_conditions Adjust Reaction Conditions (Solvent, Temp, Concentration) catalyst_ok->check_conditions optimize_catalyst Use Fresh Reductant Degas Solvents Add Ligand catalyst_bad->optimize_catalyst optimize_catalyst->start conditions_ok Conditions Optimized check_conditions->conditions_ok Yes conditions_bad Suboptimal Conditions check_conditions->conditions_bad No success High Yield Achieved conditions_ok->success optimize_conditions Screen Solvents Vary Temperature Adjust Stoichiometry conditions_bad->optimize_conditions optimize_conditions->start failure Yield Still Low (Consider Alternative Ligation) optimize_conditions->failure

Caption: Troubleshooting workflow for low yield in click chemistry.

References

Troubleshooting Azt-pmap solubility issues in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting solubility issues with Azt-pmap in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is an aryl phosphate derivative of Zidovudine (AZT), designed as a pro-drug with anti-HIV activity.[1][2][3] As a nucleoside reverse transcriptase inhibitor (NRTI), it requires intracellular delivery to be phosphorylated to its active triphosphate form.[4][5] The aryl phosphate group is intended to increase membrane solubility for better cell penetration. However, this modification can also increase lipophilicity, potentially leading to decreased solubility in aqueous solutions, which can be a challenge for in vitro and in vivo experimental setups.

Q2: I am observing precipitation or incomplete dissolution of this compound in my aqueous buffer. What are the common causes?

Several factors can contribute to the poor solubility of this compound in aqueous solutions:

  • Low intrinsic aqueous solubility: The chemical structure of this compound, like many nucleoside analogs, may have inherently limited solubility in water.[4]

  • Incorrect solvent: Attempting to dissolve this compound directly in an aqueous buffer without an appropriate co-solvent may lead to insolubility.

  • pH of the solution: The pH of your buffer can influence the ionization state of the molecule, which in turn affects its solubility.

  • Buffer composition: Certain salts or other components in your buffer system could potentially interact with this compound and reduce its solubility.

  • Temperature: Solubility is often temperature-dependent. Dissolving the compound at room temperature might not be sufficient.

  • Concentration: The desired final concentration of this compound in your experiment might exceed its solubility limit in the chosen solvent system.

Q3: What is the recommended procedure for preparing this compound stock solutions?

  • Recommended Organic Solvents: For the parent compound, Zidovudine (AZT), solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF) are effective.[5] It is highly likely that this compound will also be soluble in these solvents.

  • Stock Solution Preparation:

    • Weigh the required amount of this compound powder.

    • Dissolve it in a minimal amount of a recommended organic solvent (e.g., DMSO).

    • Once fully dissolved, this stock solution can be serially diluted to the final desired concentration in your aqueous experimental medium.

  • Important Consideration: When diluting the organic stock solution into your aqueous buffer, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid any potential off-target effects in your biological assays.[5]

Troubleshooting Guide

If you are encountering solubility issues with this compound, consider the following troubleshooting steps:

IssueRecommended Action
Precipitation upon dilution of organic stock in aqueous buffer 1. Decrease the final concentration: Your target concentration may be too high. 2. Increase the percentage of co-solvent: If your experimental system allows, a slightly higher percentage of the organic co-solvent might be necessary. Always run a vehicle control to account for solvent effects. 3. Use a different aqueous buffer: Try buffers with different pH values or compositions.
Cloudiness or visible particles in the solution 1. Sonication: Place the solution in an ultrasonic bath for a few minutes to aid dissolution. 2. Gentle warming: Briefly warm the solution (e.g., to 37°C) to see if the compound dissolves. Allow the solution to cool to room temperature before use. 3. Vortexing: Vigorous vortexing can help break up small particles and improve dissolution.
Inconsistent experimental results This could be due to incomplete dissolution. Always ensure your this compound solution is clear and free of any visible precipitate before use. If necessary, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

Quantitative Data

Specific quantitative solubility data for this compound in various aqueous solutions is not widely published. However, the solubility of its parent compound, Zidovudine (AZT), can provide a useful reference.

Table 1: Solubility of Zidovudine (AZT)

SolventSolubilityReference
Water (at 63°F)10 - 50 mg/mL[6]
PBS (pH 7.2)~10 mg/mL[5]
Ethanol~10 mg/mL[5]
DMSO~30 mg/mL[5]
Dimethylformamide (DMF)~30 mg/mL[5]

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

  • Calculate the required mass: The molecular weight of this compound (C₂₀H₂₅N₆O₈P) is approximately 524.43 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 524.43 g/mol * (1000 mg / 1 g) = 5.24 mg

  • Weigh the compound: Accurately weigh 5.24 mg of this compound powder.

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.

  • Mixing: Vortex the tube until the powder is completely dissolved. Gentle warming or sonication can be used if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

This compound Troubleshooting Workflow

G Troubleshooting this compound Solubility start Start: this compound Powder dissolve Dissolve in recommended organic solvent (e.g., DMSO) start->dissolve stock High-concentration stock solution dissolve->stock dilute Dilute in aqueous buffer stock->dilute observe Observe for precipitation or cloudiness dilute->observe clear Solution is clear observe->clear No precipitate Precipitation or cloudiness observed observe->precipitate Yes end Proceed with experiment clear->end troubleshoot Troubleshooting Steps: - Decrease concentration - Use sonication/warming - Adjust buffer pH precipitate->troubleshoot troubleshoot->dilute

Caption: A workflow diagram for dissolving this compound and troubleshooting common solubility issues.

Simplified Signaling Pathway of this compound Action

G This compound Mechanism of Action cluster_0 Azt_pmap This compound (Pro-drug) Azt_pmap_intra This compound Azt_pmap->Azt_pmap_intra Cellular Uptake Cell_Membrane Cell Membrane Intracellular Intracellular Space AZT_MP AZT-Monophosphate Azt_pmap_intra->AZT_MP Phosphorylation AZT_DP AZT-Diphosphate AZT_MP->AZT_DP Phosphorylation AZT_TP AZT-Triphosphate (Active) AZT_DP->AZT_TP Phosphorylation Inhibition Inhibition AZT_TP->Inhibition HIV_RT HIV Reverse Transcriptase Viral_DNA Viral DNA Synthesis HIV_RT->Viral_DNA Inhibition->HIV_RT

Caption: A diagram illustrating the intracellular activation of this compound and its inhibitory effect on HIV reverse transcriptase.

References

Azt-pmap Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Azt-pmap in cellular assays. As this compound is an aryl phosphate derivative of Zidovudine (AZT), its off-target profile is closely related to that of the parent compound. This resource, therefore, leverages the extensive data available for AZT to provide insights into potential off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of this compound (based on AZT data) in cellular assays?

A1: The primary off-target effects observed with AZT, and therefore potentially with this compound, include mitochondrial toxicity, induction of oxidative stress, cell cycle arrest, and induction of apoptosis. These effects are often dose-dependent and can vary significantly between different cell types.

Q2: How can I differentiate between the on-target (anti-HIV) and off-target effects of this compound in my experiments?

A2: To distinguish between on-target and off-target effects, it is crucial to include proper experimental controls. This can include:

  • Using a non-susceptible cell line: Employing a cell line that does not express the target viral reverse transcriptase can help identify effects independent of the intended therapeutic action.

  • Rescue experiments: For suspected off-target effects like mitochondrial toxicity, supplementing the culture media with compounds like uridine may help rescue the phenotype.[1]

  • Comparing with other NRTIs: Evaluating the effects of other nucleoside reverse transcriptase inhibitors can help determine if the observed phenotype is a class-wide effect or specific to this compound/AZT.

Q3: I am observing significant cytotoxicity at concentrations where I expect to see specific antiviral activity. What could be the cause and how can I troubleshoot this?

A3: High cytotoxicity can mask the specific effects of the compound. Here are some troubleshooting steps:

  • Titrate the compound concentration: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your specific cell line. This will help you identify a therapeutic window.

  • Assess the time of exposure: Shortening the exposure time might allow for the observation of specific effects before significant cytotoxicity occurs.

  • Check for contamination: Ensure that your cell cultures are free from microbial contamination, which can exacerbate cytotoxicity.

  • Evaluate the health of your cells: Use cells that are in the logarithmic growth phase and have high viability before starting the experiment.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Low Viability
  • Symptom: A significant decrease in cell viability is observed at concentrations of this compound intended for antiviral studies.

  • Possible Cause 1: Mitochondrial Toxicity. AZT is a known inhibitor of mitochondrial DNA polymerase gamma, which can lead to mitochondrial dysfunction and subsequent cell death.[2][3]

    • Troubleshooting:

      • Assess mitochondrial function: Measure mitochondrial membrane potential using dyes like JC-1 or TMRE. A decrease in potential is indicative of mitochondrial dysfunction.

      • Measure ATP levels: A decrease in cellular ATP levels can also point towards mitochondrial impairment.

      • Uridine rescue: Supplementing the cell culture medium with uridine has been shown to mitigate some of the toxic effects of AZT by bypassing certain metabolic blocks.[1]

  • Possible Cause 2: Induction of Apoptosis. AZT can induce programmed cell death in various cell types.[4]

    • Troubleshooting:

      • Annexin V/PI staining: Use flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic and necrotic cells.

      • Caspase activity assays: Measure the activity of key executioner caspases like caspase-3 and caspase-7.

Issue 2: Altered Cell Proliferation and Morphology
  • Symptom: Cells treated with this compound show a reduced proliferation rate or changes in morphology that are not consistent with the expected antiviral effect.

  • Possible Cause: Cell Cycle Arrest. AZT has been shown to cause cell cycle arrest, typically in the S and G2/M phases.[4][5][6]

    • Troubleshooting:

      • Cell cycle analysis: Use propidium iodide (PI) staining followed by flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

      • Western blotting for cell cycle regulators: Examine the expression levels of key cell cycle proteins such as cyclins and cyclin-dependent kinases (CDKs).

Issue 3: Inconsistent or Irreproducible Results
  • Symptom: High variability in experimental outcomes between replicates or different experimental runs.

  • Possible Cause: Oxidative Stress. AZT can induce the production of reactive oxygen species (ROS), leading to oxidative stress, which can have pleiotropic effects on cells and contribute to experimental variability.[7][8][9]

    • Troubleshooting:

      • Measure ROS levels: Use fluorescent probes like DCFDA or DHE to quantify intracellular ROS levels.

      • Antioxidant co-treatment: Determine if the observed effects can be reversed by co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E.[9]

      • Glutathione levels: Measure the ratio of reduced to oxidized glutathione (GSH/GSSG) as an indicator of cellular redox state.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of AZT in various human cell lines. This data can serve as a reference for estimating the potential cytotoxic concentrations of this compound.

Table 1: IC50 Values of AZT in Different Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer>500 (at 24h)[5]
HepG2Hepatocellular Carcinoma~100 (long-term exposure)[4]

Table 2: Cytotoxicity of AZT in Non-Cancerous Human Cell Lines

Cell LineCell TypeObservationReference
THLE2Normal Liver CellsLess sensitive than HepG2 cells[4]
Human Aortic Endothelial CellsEndothelial CellsCytotoxicity observed at 1µM after 5 weeks[8]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or AZT for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
  • Cell Treatment: Treat cells with this compound or AZT at the desired concentrations for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.[10][11]

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Cell Treatment: Treat cells with this compound or AZT for the desired time.

  • Probe Loading: Incubate the cells with a fluorescent ROS indicator dye, such as 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells with PBS to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and compare the treated samples to the untreated control.

Signaling Pathways and Experimental Workflows

AZT_Off_Target_Effects cluster_drug This compound (AZT) cluster_cellular_effects Cellular Effects cluster_mechanisms Mechanisms Azt_pmap This compound (AZT) Mitochondrial_Toxicity Mitochondrial Toxicity Azt_pmap->Mitochondrial_Toxicity inhibits Oxidative_Stress Oxidative Stress Azt_pmap->Oxidative_Stress induces Cell_Cycle_Arrest Cell Cycle Arrest (S and G2/M phases) Azt_pmap->Cell_Cycle_Arrest induces Apoptosis Apoptosis Azt_pmap->Apoptosis induces Mitochondrial_Toxicity->Oxidative_Stress contributes to PolG_Inhibition Inhibition of Mitochondrial DNA Polymerase γ Mitochondrial_Toxicity->PolG_Inhibition Oxidative_Stress->Apoptosis can lead to ROS_Production Increased ROS Production Oxidative_Stress->ROS_Production Cell_Cycle_Arrest->Apoptosis can trigger DNA_Damage_Response DNA Damage Response Cell_Cycle_Arrest->DNA_Damage_Response Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation

Caption: Overview of this compound (AZT) off-target effects and their underlying mechanisms.

Troubleshooting_Workflow cluster_investigation Initial Investigation cluster_off_target_assessment Off-Target Effect Assessment cluster_mitigation Mitigation and Confirmation Start Unexpected Cellular Phenotype Observed with this compound Dose_Response Perform Dose-Response and Time-Course Analysis Start->Dose_Response Viability_Assay Assess Cell Viability (e.g., MTT, Trypan Blue) Dose_Response->Viability_Assay Mitochondria Evaluate Mitochondrial Function (e.g., JC-1, ATP assay) Viability_Assay->Mitochondria If viability is affected Oxidative_Stress Measure Oxidative Stress (e.g., ROS dyes) Viability_Assay->Oxidative_Stress If viability is affected Cell_Cycle Analyze Cell Cycle (e.g., PI staining) Viability_Assay->Cell_Cycle If viability is affected Apoptosis Quantify Apoptosis (e.g., Annexin V) Viability_Assay->Apoptosis If viability is affected Rescue_Experiment Perform Rescue Experiment (e.g., Uridine, Antioxidants) Mitochondria->Rescue_Experiment Control_Compound Compare with other NRTIs Mitochondria->Control_Compound Non_Target_Cells Test in Non-Target Cells Mitochondria->Non_Target_Cells Oxidative_Stress->Rescue_Experiment Oxidative_Stress->Control_Compound Oxidative_Stress->Non_Target_Cells Cell_Cycle->Control_Compound Cell_Cycle->Non_Target_Cells Apoptosis->Control_Compound Apoptosis->Non_Target_Cells Conclusion Characterize and Report Off-Target Effect Rescue_Experiment->Conclusion Control_Compound->Conclusion Non_Target_Cells->Conclusion

Caption: A logical workflow for troubleshooting and characterizing off-target effects of this compound.

References

Optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions with Azt-pmap: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide addresses the optimization of copper catalyst concentration for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Azt-pmap. It is important to clarify that this compound is not a ligand for the copper catalyst but rather an azide-containing reactant, specifically an aryl phosphate derivative of AZT, used in click chemistry.[1] This guide provides troubleshooting advice and frequently asked questions based on general principles of CuAAC optimization to ensure successful conjugation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of the copper catalyst for a CuAAC reaction with this compound?

The optimal copper concentration for a successful CuAAC reaction, including those with reactants like this compound, is crucial for balancing reaction efficiency and minimizing potential side reactions or cytotoxicity, especially in biological applications. Generally, a copper(II) sulfate (CuSO₄) concentration in the range of 50 µM to 500 µM is effective for many bioconjugation reactions.[2] For sensitive biological samples, it is advisable to start at the lower end of this range (e.g., 50-100 µM) to minimize potential damage from reactive oxygen species (ROS) that can be generated.[3][4]

Q2: How does the choice of ligand affect the required copper concentration?

Copper-chelating ligands are essential for stabilizing the active Cu(I) catalytic species, preventing its oxidation to the inactive Cu(II) state, and accelerating the reaction rate.[3][4][5] The use of an appropriate ligand can allow for lower copper concentrations to be used effectively. Common ligands for aqueous CuAAC reactions include THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine).[3][6] A ligand-to-copper ratio of 2:1 to 5:1 is often recommended to protect biomolecules from copper-mediated damage.[6]

Q3: What is the role of the reducing agent and how does its concentration impact the reaction?

A reducing agent is necessary to convert the more stable copper(II) salt (e.g., CuSO₄) to the catalytically active copper(I) state.[3] Sodium ascorbate is the most commonly used reducing agent.[3][4] A 3- to 10-fold excess of sodium ascorbate relative to the copper concentration is typically employed.[3] Insufficient reducing agent will result in incomplete conversion to Cu(I) and a stalled reaction, while a very large excess is generally well-tolerated.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive copper catalyst due to oxidation.Ensure fresh solutions of sodium ascorbate are used. Increase the concentration of the reducing agent. Deoxygenate the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst.
Insufficient catalyst concentration.Gradually increase the concentration of CuSO₄ in increments (e.g., from 50 µM to 100 µM, then to 250 µM).
Ligand inhibition.While ligands are beneficial, very high ligand-to-copper ratios can sometimes inhibit the reaction. If using a high ratio, try reducing it to the recommended 2:1 to 5:1 range.
Degradation of Biological Sample Oxidative damage from reactive oxygen species (ROS).Use a copper-chelating ligand like THPTA or TBTA to protect your sample.[3] Minimize the copper concentration to the lowest effective level. Ensure a sufficient excess of ligand is present (e.g., 5:1 ligand to copper).
Reaction Stalls Before Completion Depletion of the reducing agent.Add a fresh aliquot of sodium ascorbate to the reaction mixture.
Precipitation of the copper catalyst.Ensure all components are fully dissolved. The use of a suitable ligand should help maintain the solubility of the copper catalyst.
Inconsistent Results Oxygen sensitivity of the Cu(I) catalyst.For reproducible results, it is crucial to minimize oxygen in the reaction. This can be achieved by working under an inert atmosphere or by using deoxygenated buffers.
Purity of reagents.Ensure high purity of this compound, the alkyne-containing molecule, and all other reaction components. Impurities can sometimes interfere with the catalyst.

Experimental Protocols

General Protocol for this compound CuAAC Reaction

This protocol provides a starting point for optimizing the copper catalyst concentration for the conjugation of this compound to an alkyne-functionalized molecule.

  • Prepare Stock Solutions:

    • This compound in a suitable solvent (e.g., DMSO or water).

    • Alkyne-functionalized molecule in a compatible buffer or solvent.

    • Copper(II) sulfate (CuSO₄) in water (e.g., 20 mM).

    • Ligand (e.g., THPTA) in water (e.g., 50 mM).

    • Sodium ascorbate in water (e.g., 100 mM). Note: Prepare this solution fresh.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound and the alkyne-functionalized molecule in the desired reaction buffer to the final desired concentrations.

    • Add the ligand solution.

    • Add the CuSO₄ solution to achieve the desired final copper concentration (e.g., starting with 50 µM).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature. Reaction times can vary from a few minutes to several hours depending on the concentrations and reactivity of the substrates.

  • Analysis:

    • Monitor the reaction progress using an appropriate analytical technique such as HPLC, LC-MS, or fluorescence (if one of the components is fluorescent).

Optimization of Copper Concentration

To find the optimal copper concentration, a series of parallel reactions should be set up where the concentration of CuSO₄ is varied while keeping all other parameters constant.

Parameter Condition 1 Condition 2 Condition 3 Condition 4
[this compound]100 µM100 µM100 µM100 µM
[Alkyne]120 µM120 µM120 µM120 µM
[Ligand]250 µM500 µM1.25 mM2.5 mM
[CuSO₄] 50 µM 100 µM 250 µM 500 µM
[Na Ascorbate]500 µM1 mM2.5 mM5 mM
Ligand:Cu Ratio 5:1 5:1 5:1 5:1

Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Assembly cluster_analysis Analysis Azt_pmap This compound Solution Mix Combine this compound, Alkyne, and Ligand Azt_pmap->Mix Alkyne Alkyne Solution Alkyne->Mix CuSO4 CuSO4 Solution Add_Cu Add CuSO4 CuSO4->Add_Cu Ligand Ligand Solution Ligand->Mix Ascorbate Fresh Sodium Ascorbate Solution Initiate Initiate with Sodium Ascorbate Ascorbate->Initiate Mix->Add_Cu Add_Cu->Initiate Incubate Incubate at RT Initiate->Incubate Analyze Monitor Progress (HPLC, LC-MS) Incubate->Analyze Troubleshooting_Logic Start Low/No Product? Check_O2 Deoxygenated? Start->Check_O2 Deoxygenate Deoxygenate System Check_O2->Deoxygenate No Check_Ascorbate Ascorbate Fresh? Check_O2->Check_Ascorbate Yes Deoxygenate->Check_Ascorbate Fresh_Ascorbate Use Fresh Ascorbate Check_Ascorbate->Fresh_Ascorbate No Increase_Cu Increase [CuSO4] Check_Ascorbate->Increase_Cu Yes Fresh_Ascorbate->Increase_Cu Check_Ligand Check Ligand Ratio Increase_Cu->Check_Ligand Adjust_Ligand Adjust Ligand:Cu (2:1 to 5:1) Check_Ligand->Adjust_Ligand Ratio too high/low Success Reaction Successful Check_Ligand->Success Ratio OK Adjust_Ligand->Success

References

Azt-pmap Technical Support Center: Troubleshooting Degradation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are using Azt-pmap in cell culture experiments. The following frequently asked questions (FAQs) and troubleshooting guides address common issues related to the stability and degradation of this compound in in vitro environments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to AZT?

This compound is an aryl phosphate derivative of Zidovudine (AZT), a well-known nucleoside reverse transcriptase inhibitor (NRTI) used in antiretroviral therapy.[1][2] this compound is designed to act as a prodrug, with the goal of enhanced cellular uptake and subsequent intracellular conversion to the active triphosphate form.[3] It is also utilized as a click chemistry reagent due to its azide group.[2]

Q2: What is the expected stability of this compound in cell culture media?

Currently, there is a lack of specific studies detailing the degradation of this compound in various cell culture media. The stability of small molecules like this compound can be influenced by several factors within the in vitro system.[4] Therefore, it is recommended to determine its stability empirically under your specific experimental conditions.

Q3: What factors in my cell culture media could potentially degrade this compound?

Several components present in standard cell culture media can affect the stability of small molecules:

  • pH: The pH of the media can significantly impact the chemical stability of compounds. The parent compound, AZT, has been shown to degrade under acidic conditions.[1][5]

  • Temperature: Higher temperatures can accelerate degradation.

  • Serum Proteins: Non-specific binding to serum proteins can affect the free concentration and perceived stability of the compound.[6]

  • Media Components: Certain components like iron and cysteine have been shown to impact the stability of drug products.[4][7]

  • Enzymatic Activity: Although generally low in cell-free media, residual enzymatic activity could contribute to degradation.

Q4: My experimental results with this compound are inconsistent. Could degradation be the cause?

Inconsistent results are a common indicator of compound instability. If you observe variability in your dose-response curves, a decrease in expected potency over time, or other unexpected outcomes, it is prudent to investigate the stability of this compound in your experimental setup.

Q5: What are the potential degradation products of this compound?

While specific degradation products of this compound in cell culture media have not been characterized, insights can be drawn from its parent compound, AZT. Under forced acidic degradation, AZT is known to form specific degradation products.[1] It is plausible that this compound could hydrolyze to AZT and the aryl phosphate moiety, with subsequent degradation of the AZT molecule.

Troubleshooting Guides

Problem: Inconsistent or lower-than-expected activity of this compound.

This could be due to the degradation of the compound in your cell culture media during the course of the experiment.

Troubleshooting Workflow:

A Inconsistent/Low Activity Observed B Prepare fresh stock solutions of this compound A->B C Perform a time-course stability study in your specific cell culture medium B->C D Analyze samples at T=0 and subsequent time points via HPLC or LC-MS/MS C->D E Significant degradation observed? D->E F Optimize experimental conditions: - Prepare fresh working solutions for each experiment - Reduce incubation time if possible - Consider serum-free media for initial stability tests E->F Yes H No significant degradation observed E->H No G Re-run experiment with optimized conditions F->G I Investigate other experimental factors: - Cell health and viability - Seeding density - Assay methodology H->I

Caption: Troubleshooting workflow for inconsistent this compound activity.

Data on Parent Compound (AZT) Stability

As a reference, the following table summarizes the stability of the parent compound, Zidovudine (AZT), under forced degradation conditions. This may provide some insight into the potential lability of the core nucleoside structure of this compound.

ConditionTimeTemperatureObservation
2 M HCl72 hours80 °CTwo major degradation products formed[1]
0.5 M HCl24 hours80 °CStable[1]
2 M NaOHNot specified80 °CStable[1]
0.5 M NaOH24 hours80 °CStable[1]
Neutral (Water)Not specified80 °CStable[1]
OxidationNot specifiedNot specifiedNo major degradation products[1]
PhotolyticNot specifiedNot specifiedNo major degradation products[1]
ThermalNot specifiedNot specifiedNo major degradation products[1]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Your specific cell culture medium (with and without serum)

  • HPLC or LC-MS system

  • Appropriate column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)

  • Incubator (set to your experimental temperature, e.g., 37°C)

  • Microcentrifuge tubes or 96-well plates

  • Acetonitrile with an internal standard (for protein precipitation and sample quenching)

Methodology:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Preparation of Working Solutions: Spike the this compound stock solution into your cell culture medium (both with and without serum, if applicable) to the final working concentration used in your experiments.

  • Time-Course Incubation:

    • Aliquot the working solution into multiple tubes or wells.

    • Collect the first sample at T=0. This is your baseline. Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.

    • Incubate the remaining samples at your standard cell culture temperature (e.g., 37°C).

    • Collect samples at various time points (e.g., 2, 4, 8, 24, 48 hours). At each time point, quench the reaction as described for T=0.

  • Sample Processing:

    • Vortex the quenched samples.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.

    • Transfer the supernatant to clean tubes or a new 96-well plate for analysis.

  • HPLC/LC-MS Analysis:

    • Develop an appropriate chromatographic method to separate this compound from potential degradants and media components.

    • Analyze the samples from each time point.

  • Data Analysis:

    • Determine the peak area of this compound at each time point.

    • Normalize the peak area to the internal standard.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Experimental Workflow Diagram:

A Prepare this compound working solution in cell culture medium B Collect T=0 sample and quench with cold Acetonitrile + Internal Standard A->B C Incubate remaining solution at 37°C A->C E Precipitate proteins by centrifugation B->E D Collect samples at subsequent time points (e.g., 2, 4, 8, 24h) and quench C->D D->E F Analyze supernatant by HPLC or LC-MS/MS E->F G Quantify this compound peak area relative to internal standard F->G H Calculate % remaining vs. T=0 G->H

Caption: Workflow for assessing this compound stability in cell culture media.

Visualizations

Potential Degradation Pathway

Based on the known acidic degradation of AZT, a potential initial step in this compound degradation could be the hydrolysis of the phosphate ester linkage, followed by degradation of the resulting AZT molecule.

cluster_0 Potential Degradation Cascade This compound This compound AZT AZT This compound->AZT Hydrolysis Degradation Product 1 Degradation Product 1 AZT->Degradation Product 1 Acid-catalyzed degradation Degradation Product 2 Degradation Product 2 AZT->Degradation Product 2 Acid-catalyzed degradation

Caption: Potential degradation pathway of this compound.

Factors Influencing Small Molecule Stability in Cell Culture

center Small Molecule Stability pH pH of Media center->pH Temp Temperature center->Temp Serum Serum Proteins center->Serum Components Media Components (e.g., Iron, Cysteine) center->Components Enzymes Enzymatic Activity center->Enzymes Light Light Exposure center->Light

Caption: Factors in cell culture affecting small molecule stability.

References

Non-specific binding of Azt-pmap in labeling experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Azt-pmap in labeling experiments. The information is designed to help you identify and resolve issues related to non-specific binding and achieve reliable, high-quality results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in labeling experiments?

This compound is an aryl phosphate derivative of Azidothymidine (AZT), a nucleoside analog. It contains an azide group, which makes it a versatile tool for "click chemistry."[1] In a typical experiment, this compound is metabolically incorporated into newly synthesized DNA by cellular enzymes, effectively "tagging" these molecules with an azide. This azide group can then be covalently linked to a reporter molecule (like a fluorophore or biotin) that has an alkyne group. This linkage is achieved through a highly specific and efficient bioorthogonal reaction known as an azide-alkyne cycloaddition.[1][2]

There are two main types of azide-alkyne click chemistry:

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method uses a copper(I) catalyst to promote the reaction between a terminal alkyne and an azide.[3][4][5]

  • Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free method that uses a strained cyclooctyne (like DBCO or BCN) which reacts spontaneously with an azide.[1][6]

Q2: What are the primary causes of non-specific binding in this compound labeling experiments?

Non-specific binding can arise from several factors, leading to high background signal and potentially confounding results. The main causes include:

  • Hydrophobic and Electrostatic Interactions: The this compound molecule or the alkyne-reporter conjugate may non-specifically adhere to cellular components (proteins, lipids) through weak intermolecular forces.[7]

  • Copper-Dependent Off-Target Reactions (CuAAC): In copper-catalyzed reactions, the copper(I) catalyst itself can sometimes mediate weak, non-specific labeling of proteins by the alkyne-reporter.[3]

  • Reactivity of Strained Alkynes (SPAAC): In copper-free methods, strained cyclooctynes can sometimes react non-specifically with cellular nucleophiles, particularly the thiol groups in cysteine residues of proteins.[1][3]

  • Excess Reagents: High concentrations of the this compound probe or the alkyne-reporter can lead to increased background binding.[8]

  • Inadequate Blocking or Washing: Insufficient blocking of non-specific binding sites or incomplete removal of unbound reagents can result in high background.[7][9]

Q3: Can the parent compound, AZT, have off-target effects that might be relevant?

Yes, as a nucleoside analog, AZT (and by extension, this compound) can have off-target effects. The most well-documented of these is mitochondrial toxicity.[10][11] Nucleoside analogs can sometimes be recognized by mitochondrial DNA polymerase (Polγ), leading to inhibition of mitochondrial DNA replication.[12][13] While this is a mechanism of toxicity rather than non-specific binding in a labeling context, it is an important consideration for experimental design, especially in long-term cell culture experiments.

Troubleshooting Guides

Issue 1: High Background Signal Across the Entire Sample

This is a common problem indicative of widespread non-specific binding of the fluorescent alkyne or the entire detection complex.

Potential Cause Troubleshooting Steps
Inadequate Blocking Implement or optimize a blocking step before adding the click chemistry reagents. Use a blocking buffer containing 1-3% Bovine Serum Albumin (BSA) and 0.05-0.1% Tween 20 in PBS.[7][14] BSA will occupy non-specific protein binding sites, while Tween 20, a non-ionic detergent, helps to reduce hydrophobic interactions.[7][15]
Insufficient Washing Increase the number and duration of wash steps after the click chemistry reaction. Use a wash buffer containing a low concentration of Tween 20 (e.g., 0.05% in PBS) to help remove non-specifically bound reagents.
Excess Alkyne-Reporter Concentration Titrate the concentration of the alkyne-reporter to find the optimal balance between specific signal and background. Start with the manufacturer's recommended concentration and perform a dilution series.
Copper-Mediated Non-Specific Labeling (CuAAC) Ensure that the copper catalyst is fresh and that a copper-chelating ligand like THPTA is used.[4][5] This ligand not only improves reaction efficiency but also helps to minimize off-target effects of the copper.[16]

Issue 2: Punctate or Speckled Background Staining

This often indicates the formation of aggregates of the detection reagents.

Potential Cause Troubleshooting Steps
Precipitation of Alkyne-Reporter Centrifuge the alkyne-reporter stock solution at high speed (e.g., >10,000 x g) for 5-10 minutes before use to pellet any aggregates. Use only the supernatant for your reaction mixture.
Incompatibility of Reagents Ensure all click chemistry reagents are fully dissolved in a compatible buffer before mixing. Some components may precipitate in certain buffers, like phosphate buffers, if not handled correctly.[17]

Issue 3: Weak or No Specific Signal

If you observe high background but little to no specific signal, it suggests a problem with the this compound incorporation or the click reaction itself.

Potential Cause Troubleshooting Steps
Inefficient this compound Incorporation Optimize the concentration and incubation time of this compound. Ensure that the cells are actively proliferating during the labeling period, as this compound is incorporated during DNA synthesis.
Degraded Click Chemistry Reagents Use fresh solutions of the copper sulfate and the reducing agent (e.g., sodium ascorbate), as they can degrade over time.[18]
Inhibitors in the Reaction Buffer Avoid using buffers containing sodium azide as a preservative, as the azide ions will compete with the azide on this compound in the click reaction.[1] Also, avoid buffers with high concentrations of chelating agents (like EDTA) if performing CuAAC, as they will sequester the copper catalyst.
Incorrect Reagent Ratios (CuAAC) The ratio of copper, ligand, and reducing agent is critical. A common starting point is a 5:1 ratio of ligand to copper.[17] An excess of the reducing agent (sodium ascorbate) relative to copper is also important.[8]

Quantitative Data Summary

Table 1: Representative Binding Specificity Profile for a Chemical Probe

TargetBinding Affinity (Kd)Target TypeNotes
HIV-1 Reverse Transcriptase (intended target) 0.1 µM Viral PolymeraseHigh affinity for the intended target.
Human DNA Polymerase α15 µMHuman Polymerase~150-fold lower affinity than for the intended target.
Human DNA Polymerase β25 µMHuman Polymerase~250-fold lower affinity.
Human DNA Polymerase γ (mitochondrial)8 µMHuman PolymerasePotential for off-target effects on mitochondrial DNA synthesis.[12][13]
Bovine Serum Albumin (BSA)>100 µMSerum ProteinNegligible non-specific binding.

Experimental Protocols

Protocol 1: Cell Labeling with this compound and CuAAC Detection

This protocol provides a general workflow for labeling proliferating cells with this compound and detecting the incorporated probe using copper-catalyzed click chemistry.

  • Cell Culture and Labeling:

    • Plate cells at a density that allows for active proliferation.

    • Add this compound to the culture medium at a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

    • Incubate for the desired period (e.g., 24-48 hours) to allow for incorporation into newly synthesized DNA.

  • Cell Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking:

    • Prepare a blocking buffer: 3% BSA, 0.1% Tween 20 in PBS.

    • Incubate cells in blocking buffer for 1 hour at room temperature to reduce non-specific binding sites.[14]

  • Click Chemistry Reaction (CuAAC):

    • Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix the following in order:

      • 85 µL PBS

      • 2 µL of 10 mM Alkyne-Fluorophore (20 µM final)

      • 10 µL of a premixed Copper/Ligand solution (2 µL of 50 mM CuSO₄ and 10 µL of 50 mM THPTA in water)

      • 3 µL of 1 M Sodium Ascorbate (freshly prepared, 30 mM final)

    • Remove the blocking buffer and add the click reaction cocktail to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Remove the click reaction cocktail.

    • Wash the cells three times for 5 minutes each with PBS containing 0.05% Tween 20.

    • Wash twice with PBS.

    • (Optional) Counterstain nuclei with DAPI.

    • Mount the coverslip and image using fluorescence microscopy.

Visualizations

experimental_workflow cluster_labeling Cell Labeling cluster_prep Sample Preparation cluster_detection Click Chemistry Detection cell_culture 1. Plate and Culture Cells add_aztpmap 2. Add this compound to Medium cell_culture->add_aztpmap incubation 3. Incubate for Incorporation add_aztpmap->incubation fixation 4. Fixation (PFA) incubation->fixation permeabilization 5. Permeabilization (Triton X-100) fixation->permeabilization blocking 6. Blocking (BSA/Tween 20) permeabilization->blocking click_reaction 7. Add Click Cocktail (Alkyne-Fluorophore, Cu/Ligand, Ascorbate) blocking->click_reaction wash 8. Wash to Remove Unbound Reagents click_reaction->wash imaging 9. Imaging wash->imaging

Caption: Workflow for this compound labeling and detection.

click_chemistry_pathway cluster_reactants Reactants cluster_catalyst Catalyst System (CuAAC) aztpmap This compound (in DNA) (Azide-containing) product Labeled DNA (Stable Triazole Linkage) aztpmap->product alkyne Alkyne-Reporter (e.g., Alkyne-Fluorophore) alkyne->product cuso4 CuSO4 (Cu²⁺) cu1 Cu⁺ (Active Catalyst) ascorbate Sodium Ascorbate (Reducing Agent) ascorbate->cuso4 Reduction cu1->product Catalysis

Caption: this compound labeling via CuAAC click chemistry.

References

Minimizing background fluorescence in Azt-pmap imaging.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence in Azido-puromycin-p-methoxyphenylalanine (Azt-pMAP) imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound imaging and why is background fluorescence a major concern?

This compound is a photoclickable amino acid analog used to label and visualize newly synthesized proteins in cells. The workflow involves incorporating this compound into nascent polypeptide chains, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a fluorescent probe.[1][2] High background fluorescence can obscure the specific signal from the labeled proteins, significantly reducing the signal-to-noise ratio and making it difficult to interpret the results accurately.[3]

Q2: What are the primary sources of background fluorescence in this compound experiments?

Background fluorescence in these experiments can be broadly categorized into three main sources:

  • Sample Autofluorescence: Many biological samples naturally fluoresce due to endogenous molecules like NADH, flavins, collagen, and elastin.[3][4] Fixation processes, especially using aldehyde-based fixatives, can also induce fluorescence.[4]

  • Non-specific Reagent Binding: This occurs when the alkyne-fluorophore probe binds to cellular components other than the intended this compound azide tag. This can be due to suboptimal probe concentration or insufficient washing.[5]

  • Unbound Fluorophores & Reagent Artifacts: Residual, unreacted alkyne-fluorophore that was not washed away can contribute to a diffuse background signal.[5] Additionally, side reactions or precipitation of click chemistry reagents can create fluorescent artifacts.[6]

Q3: How can I determine the source of my high background?

To isolate the cause of high background, running proper controls is essential. Prepare the following samples:

  • Unlabeled Control: Cells that have not been treated with this compound but are subjected to the complete click reaction and imaging protocol. This will reveal the level of background caused by autofluorescence and non-specific binding of the detection reagents.

  • No Click Reaction Control: Cells treated with this compound but without the copper catalyst in the click reaction mix. This helps determine if the fluorophore is binding non-specifically in a copper-independent manner.

  • No Fluorophore Control: Cells treated with this compound and the full click reaction cocktail, but without the alkyne-fluorophore. This sample should have no signal beyond the cell's native autofluorescence.

By comparing the images from these controls to your fully treated sample, you can pinpoint the primary source of the background noise.

Troubleshooting Guide

Problem 1: High, diffuse background across the entire image, including areas without cells.

This issue often points to factors external to the biological sample itself.

Possible CauseRecommended Solution
Fluorescent Culture Medium Phenol red and other components in cell culture media can be highly fluorescent. Before imaging, replace the medium with a phenol red-free version or an optically clear buffer like PBS.[5]
Imaging Vessel Fluorescence Standard plastic-bottom cell culture dishes can exhibit significant fluorescence.[5]
Action: Switch to imaging vessels with glass or polymer coverslip bottoms designed for microscopy.[5]
Instrument Noise The imaging system, including the camera and light source, can contribute to background noise.[5]
Action: Acquire a "dark" image with the light source off and subtract this from your experimental images. Consult your microscope's manual for optimizing detector settings.
Problem 2: High background signal originating from the cells or tissue (autofluorescence).

Autofluorescence is caused by endogenous fluorescent molecules within the sample.[3]

Possible CauseRecommended Solution
Endogenous Fluorophores Molecules like flavins, NADH, and lipofuscin have broad emission spectra that can overlap with your signal.[3][4]
Action 1: If your microscope has this capability, use spectral imaging and linear unmixing to computationally separate the autofluorescence signature from your specific signal.[3]
Action 2: Choose fluorophores with excitation/emission profiles in the far-red or near-infrared range, as autofluorescence is typically weaker at these longer wavelengths.[3]
Action 3: Treat samples with a chemical quenching agent. For example, Sudan Black B can be used to quench lipofuscin-related autofluorescence.[4]
Fixation-Induced Fluorescence Aldehyde fixatives (e.g., formaldehyde, glutaraldehyde) can react with proteins and amines to create fluorescent products.[4]
Action: After fixation, perform a quenching step by incubating the sample with a reducing agent like sodium borohydride or a free-amine solution such as 100 mM glycine or ammonium chloride.
Problem 3: Punctate or localized background signal within cells that is not specific to the target.

This type of background often results from issues with the click chemistry reaction or reagents.

Possible CauseRecommended Solution
Inefficient Washout Insufficient washing after the click reaction can leave behind unbound alkyne-fluorophore.[5]
Action: Increase the number and duration of your wash steps after the click reaction. Include a mild detergent like 0.1% Tween-20 in your wash buffer to help remove non-specifically bound probes.
Suboptimal Fluorophore Concentration Using too high a concentration of the alkyne-fluorophore increases the likelihood of non-specific binding.[5]
Action: Perform a titration experiment to determine the lowest concentration of the alkyne-fluorophore that still provides a robust specific signal. See the protocol below for guidance.
Reagent Precipitation The click reaction components, particularly the copper catalyst, can sometimes precipitate, leading to bright, punctate artifacts.
Action: Ensure all reagents are fully dissolved before use. Prepare the click reaction cocktail fresh each time and add the components in the recommended order, often adding the copper sulfate and ligand premix last.[7]
Copper-Catalyzed Side Reactions Under certain conditions, the Cu(I) catalyst can promote side reactions, such as the coupling of the alkyne probe to free thiols on cysteine residues, creating false-positive signals.[6]
Action: Optimize the concentration of the reducing agent (e.g., sodium ascorbate) and ensure the reaction buffer is at a neutral pH. In some cases, increasing the concentration of a reducing agent like TCEP has been shown to eliminate this background.[6]

Experimental Protocols

Protocol 1: General Click Chemistry Reaction for this compound Labeling

This protocol provides a starting point for the CuAAC reaction. All steps should be performed at room temperature and protected from light.

  • Preparation:

    • Wash this compound-labeled, fixed, and permeabilized cells three times with PBS.

    • Prepare the click reaction cocktail fresh immediately before use. For a 1 mL final volume:

      • 850 µL of PBS

      • 10 µL of Alkyne-Fluorophore stock (e.g., 1 mM stock for a 10 µM final concentration)

      • 100 µL of a 10X Copper Protectant/Ligand solution

      • 20 µL of a 50 mM Copper (II) Sulfate solution

      • 20 µL of a 500 mM reducing agent solution (e.g., Sodium Ascorbate)

    • Note: Add reagents in the order listed. Gently mix after adding each component.

  • Reaction:

    • Aspirate the final PBS wash from the cells.

    • Add the click reaction cocktail to the cells, ensuring they are completely covered.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washout:

    • Aspirate the reaction cocktail.

    • Wash the cells three to five times with PBS containing 0.1% Tween-20, incubating for 5 minutes during each wash.

    • Perform a final wash with PBS.

  • Imaging:

    • Mount the sample in an appropriate imaging medium and proceed with fluorescence microscopy.

Protocol 2: Optimizing Alkyne-Fluorophore Concentration

To minimize background from non-specific binding, it is critical to determine the optimal fluorophore concentration.[5]

  • Setup: Prepare multiple identical samples of this compound-labeled cells.

  • Titration: Prepare a series of click reaction cocktails, each with a different final concentration of the alkyne-fluorophore. A good starting range is 0.5 µM, 1 µM, 2.5 µM, 5 µM, and 10 µM. Include a "no fluorophore" control.

  • Labeling: Perform the click reaction on each sample using the corresponding fluorophore concentration as described in Protocol 1.

  • Imaging: Image all samples using the exact same microscope settings (e.g., laser power, exposure time, gain).

  • Analysis:

    • Quantify the mean fluorescence intensity in specifically labeled structures (Signal) and in a background region without specific labeling (Noise).

    • Calculate the Signal-to-Noise Ratio (SNR) for each concentration.

    • Select the lowest concentration that provides the highest SNR for future experiments.

Alkyne-Fluorophore ConcentrationMean Signal Intensity (A.U.)Mean Background Intensity (A.U.)Signal-to-Noise Ratio (SNR)
0 µM1501451.03
0.5 µM8501804.72
1.0 µM16002506.40
2.5 µM 2800 340 8.24
5.0 µM35006505.38
10.0 µM410011003.73
Table 1: Example data from an alkyne-fluorophore titration experiment. In this example, 2.5 µM is the optimal concentration as it yields the highest SNR.

Visual Guides

Azt_pMAP_Workflow cluster_CellCulture 1. Cell Culture & Labeling cluster_SamplePrep 2. Sample Preparation cluster_ClickReaction 3. Click Reaction cluster_Imaging 4. Imaging A Culture Cells B Add this compound to Media A->B C Incubate for Protein Synthesis B->C D Wash to Remove Free this compound C->D E Fix & Permeabilize Cells F Prepare Click Cocktail (CuSO4, Ligand, Reductant, Alkyne-Fluorophore) E->F G Incubate with Sample H Wash to Remove Unbound Reagents G->H I Acquire Image with Fluorescence Microscope

Caption: Experimental workflow for this compound imaging.

Troubleshooting_Flowchart Start High Background Observed? Pattern What is the background pattern? Start->Pattern Yes Diffuse Diffuse / Uniform Pattern->Diffuse Cellular Cellular / Punctate Pattern->Cellular Sol_Media Check Media & Imaging Dish Diffuse->Sol_Media Check external sources Sol_Autofluor Assess Autofluorescence (Unlabeled Control) Diffuse->Sol_Autofluor If cell-associated Sol_Wash Optimize Wash Steps Cellular->Sol_Wash Sol_Tritate Titrate Alkyne-Fluorophore Cellular->Sol_Tritate Sol_Reagents Check Reagent Prep & Side Reactions Cellular->Sol_Reagents

Caption: Troubleshooting flowchart for high background fluorescence.

Click_Reaction cluster_reactants Reactants Azide This compound Azide (on Protein) Catalyst Cu(I) Catalyst (from CuSO4 + Reducing Agent) Azide->Catalyst Alkyne Alkyne-Fluorophore Alkyne->Catalyst Product Labeled Protein (Stable Triazole Linkage) Catalyst->Product Click!

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

Dealing with Azt-pmap precipitation during reaction setup.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Azt-pmap in chemical reactions, with a specific focus on addressing precipitation issues that may arise during reaction setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is an aryl phosphate derivative of azidothymidine (AZT). It functions as a nucleoside reverse transcriptase inhibitor (NRTI) with anti-HIV activity.[1] In a research context, it is primarily used as a click chemistry reagent. Its azide group allows it to readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1]

Q2: Why is my this compound precipitating out of solution during my reaction setup?

Precipitation of this compound can occur for several reasons:

  • Poor Solubility: this compound may have limited solubility in the chosen solvent system. As an aryl phosphate derivative of AZT, its solubility can be influenced by factors such as solvent polarity, temperature, and the presence of other salts.[2][3][4]

  • Reaction with Itself or Other Components: Under certain conditions, the azide group could potentially react or interact with other functional groups, leading to oligomerization or complex formation and subsequent precipitation.

  • "Salting Out": High concentrations of salts in the reaction mixture can decrease the solubility of organic molecules like this compound, causing them to precipitate.

  • Temperature Effects: Changes in temperature during the reaction setup can affect the solubility of this compound.[5]

Q3: What are the recommended solvents for reactions involving this compound?

  • Water

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Alcohols (e.g., tert-butanol)

  • Mixtures of the above (e.g., DMF/water)[6][7]

The choice of solvent will depend on the solubility of all reaction components.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to troubleshooting precipitation issues with this compound during your click chemistry reaction setup.

Problem Potential Cause Troubleshooting Steps
This compound precipitates upon addition to the reaction mixture. Poor solubility in the chosen solvent. 1. Increase the proportion of organic co-solvent: Gradually increase the percentage of DMSO or DMF in your solvent system. A higher concentration of a good organic solvent can improve the solubility of this compound.[8] 2. Sonication: Briefly sonicate the solution after adding this compound to aid in dissolution. 3. Gentle Warming: Gently warm the solution to a temperature that will not compromise the stability of your other reagents. Ensure the temperature is appropriate for all components of your reaction.
Precipitation occurs after adding the copper catalyst. Formation of an insoluble copper-Azt-pmap complex. 1. Use a copper-chelating ligand: Ligands such as TBTA (tris-(benzyltriazolylmethyl)amine) or the more water-soluble THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine) can stabilize the Cu(I) catalyst and prevent the formation of insoluble complexes.[9][10] 2. Order of addition: Add the copper sulfate and ligand to the reaction mixture before adding the sodium ascorbate reducing agent. This allows for the formation of the catalyst-ligand complex prior to the introduction of the reducing agent and this compound.[7]
The entire reaction mixture becomes cloudy or forms a precipitate over time. General reaction incompatibility or instability. 1. Check reagent concentrations: Ensure that the concentrations of all reactants are within the recommended range for click chemistry. High concentrations can lead to precipitation. 2. pH of the reaction mixture: While click chemistry is generally pH-insensitive, extreme pH values could affect the stability and solubility of your reactants.[6] Ensure the pH is within a neutral range (pH 4-11 is generally acceptable). 3. Degas the solution: Oxygen can lead to the oxidation of the Cu(I) catalyst to the inactive Cu(II) state, which can sometimes lead to side reactions or precipitation. Degassing the solvent by bubbling with an inert gas like nitrogen or argon can be beneficial.[6]
Low reaction yield despite no visible precipitation. Micro-precipitation or aggregation of this compound. Even without visible precipitation, this compound might form small aggregates that are not readily visible but can hinder its reactivity. 1. Use a surfactant: A small amount of a non-ionic surfactant (e.g., Tween-20 or Triton X-100) can sometimes help to prevent aggregation. 2. Increase agitation: Ensure the reaction is being adequately stirred to maintain a homogenous mixture.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol is a general guideline and may require optimization for your specific substrates.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris-(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Solvent (e.g., a mixture of water and DMSO)

Stock Solutions:

  • This compound: 10 mM in DMSO

  • Alkyne: 10 mM in a compatible solvent

  • Copper(II) sulfate: 100 mM in water

  • Sodium Ascorbate: 1 M in water (prepare fresh)

  • THPTA/TBTA: 50 mM in water/DMSO

Reaction Procedure:

  • To a microcentrifuge tube, add the alkyne-containing molecule and this compound to the desired final concentrations in your chosen solvent system.

  • Add the THPTA or TBTA ligand to the reaction mixture.

  • Add the Copper(II) sulfate solution.

  • Vortex the mixture gently.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Vortex the reaction mixture again.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can also be left overnight.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC, or TLC).

Quantitative Data Summary: Recommended Reagent Concentrations

ReagentTypical Final ConcentrationNotes
Azide (this compound)100 µM - 1 mMThe optimal concentration will depend on the specific reaction.
Alkyne1 - 1.5 equivalents (relative to azide)A slight excess of the alkyne can sometimes improve reaction efficiency.
Copper(II) Sulfate50 µM - 500 µMHigher concentrations can sometimes lead to cell toxicity in biological applications.
Sodium Ascorbate1 mM - 5 mMA significant excess is used to maintain the copper in the Cu(I) state.
Ligand (THPTA/TBTA)1 - 5 equivalents (relative to copper)The ligand protects the copper catalyst and can accelerate the reaction.

Visualizations

CuAAC_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Initiation & Progression cluster_analysis Analysis Azt_pmap This compound (Azide) Mix Combine Reactants & Ligand Azt_pmap->Mix Alkyne Alkyne Substrate Alkyne->Mix Solvent Solvent System (e.g., H₂O/DMSO) Solvent->Mix Ligand Ligand (THPTA/TBTA) Ligand->Mix CuSO4 Copper(II) Sulfate Add_Cu Add CuSO₄ CuSO4->Add_Cu Mix->Add_Cu Add_Ascorbate Add Sodium Ascorbate (Initiation) Add_Cu->Add_Ascorbate React Incubate (RT, 1-4h) Add_Ascorbate->React Product Triazole Product React->Product Analysis Monitor Progress (LC-MS, HPLC, TLC) Product->Analysis

Caption: Experimental workflow for a typical CuAAC reaction.

Troubleshooting_Logic Start Precipitation Observed Check_Solvent Is this compound fully dissolved initially? Start->Check_Solvent Solvent_Actions Increase organic co-solvent Sonciate Gently warm Check_Solvent->Solvent_Actions No Check_Cu_Addition Precipitation after CuSO₄ addition? Check_Solvent->Check_Cu_Addition Yes Solvent_Actions->Check_Cu_Addition Cu_Actions Use a chelating ligand (THPTA/TBTA) Optimize order of addition Check_Cu_Addition->Cu_Actions Yes Check_Overall General cloudiness or late precipitation? Check_Cu_Addition->Check_Overall No Cu_Actions->Check_Overall Overall_Actions Check reagent concentrations Verify pH Degas the solution Check_Overall->Overall_Actions Yes Resolved Problem Resolved Check_Overall->Resolved No Overall_Actions->Resolved

Caption: Troubleshooting logic for this compound precipitation.

References

Improving the efficiency of Azt-pmap bioconjugation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of Azt-pmap bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in bioconjugation?

This compound is an aryl phosphate derivative of the nucleoside analog Zidovudine (AZT). It is a click chemistry reagent that contains an azide group.[1] This azide functionality allows it to be covalently linked to molecules containing a terminal alkyne or a strained cyclooctyne group through a highly efficient and specific reaction. The two primary methods for this compound bioconjugation are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1]

Q2: What are the main differences between CuAAC and SPAAC for this compound bioconjugation?

The primary difference lies in the requirement of a copper catalyst.

  • CuAAC requires a copper(I) catalyst to proceed at a significant rate. It is a highly reliable and widely used method for bioconjugation. However, the copper catalyst can be toxic to cells and may cause degradation of certain biomolecules.

  • SPAAC is a copper-free click chemistry reaction. It utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with the azide group of this compound.[1] This makes it ideal for applications in living systems or with sensitive biomolecules where copper toxicity is a concern.

Q3: I am observing low to no conjugation efficiency. What are the potential causes and solutions?

Low conjugation efficiency is a common issue. The table below outlines potential causes and recommended troubleshooting steps for both CuAAC and SPAAC reactions.

Potential CauseTroubleshooting Steps
General Issues (Applicable to both CuAAC & SPAAC)
Inaccurate quantification of this compound or alkyne/cyclooctyne-modified molecule- Verify the concentration of all reactants using a reliable method (e.g., UV-Vis spectroscopy, NMR).- Prepare fresh stock solutions.
Steric hindrance around the azide or alkyne/cyclooctyne group- If possible, redesign the linker to increase the distance between the reactive group and the biomolecule.- For CuAAC, try using a smaller, more accessible copper ligand.
Degradation of this compound or the reaction partner- Check the storage conditions and stability of your reagents.- Minimize freeze-thaw cycles.- Analyze the integrity of your starting materials by LC-MS or a similar technique.
CuAAC-Specific Issues
Inactive copper catalyst- Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).- Ensure the copper(I) stabilizing ligand (e.g., THPTA, BTTAA) is present in sufficient excess (typically 5-fold) over the copper sulfate.- Degas all buffers to remove oxygen, which can oxidize the Cu(I) catalyst.
Presence of chelating agents in the buffer- Avoid buffers containing EDTA, citrate, or other strong chelators that can sequester copper ions.- If necessary, perform a buffer exchange into a non-chelating buffer like PBS or HEPES.
Inhibition by buffer components- Avoid using Tris buffer, as it can coordinate with copper and inhibit the reaction.
SPAAC-Specific Issues
Hydrolysis of the cyclooctyne reagent- Some cyclooctynes can be susceptible to hydrolysis, especially at non-neutral pH. Check the stability of your specific cyclooctyne under the reaction conditions.- Prepare fresh solutions of the cyclooctyne reagent immediately before use.
Low reactivity of the cyclooctyne- Different cyclooctyne reagents have varying reaction kinetics. Consider using a more reactive cyclooctyne (e.g., DBCO derivatives) if the reaction is too slow.

Q4: I am observing precipitation during my CuAAC reaction. What should I do?

Precipitation during a CuAAC reaction can be due to several factors:

  • Protein Aggregation: The presence of copper ions and the reducing agent can sometimes lead to protein aggregation and precipitation.

    • Solution: Include a non-ionic detergent (e.g., Tween-20, Triton X-100) at a low concentration (0.01-0.1%) in the reaction buffer. You can also try adding a small amount of a denaturant like DMSO (up to 10%).

  • Insolubility of Reagents: this compound or the alkyne-modified molecule may have limited solubility in the reaction buffer.

    • Solution: Increase the proportion of a co-solvent like DMSO or DMF. Ensure that the final concentration of the organic solvent is compatible with the stability of your biomolecule.

Q5: How can I remove the copper catalyst and excess reagents after the CuAAC reaction?

Purification is crucial to remove potentially toxic copper and unreacted reagents. Common methods include:

  • Size Exclusion Chromatography (SEC): This is a gentle method for separating the larger bioconjugate from smaller molecules like the catalyst, ligand, and excess this compound.

  • Dialysis/Tangential Flow Filtration (TFF): Effective for removing small molecules from protein conjugates.

  • Affinity Chromatography: If your biomolecule has an affinity tag (e.g., His-tag), you can use this for purification. Note that His-tags can chelate copper, so this should be considered.

  • Copper Chelating Resins: These can be used to specifically remove copper ions from the reaction mixture.

Quantitative Data for Reaction Optimization

The optimal conditions for this compound bioconjugation will depend on the specific biomolecule and the desired outcome. The following tables provide general guidelines for optimizing CuAAC and SPAAC reactions.

Table 1: Recommended Reaction Conditions for this compound CuAAC Bioconjugation

ParameterRecommended RangeNotes
This compound Concentration 1.2 - 5 equivalents (relative to the alkyne)A slight excess of this compound can help drive the reaction to completion.
Alkyne-modified Biomolecule Concentration 1 µM - 10 mMDependent on the specific application and solubility.
Copper(II) Sulfate (CuSO₄) Concentration 50 µM - 1 mMHigher concentrations can increase reaction rate but also risk biomolecule damage.
Reducing Agent (e.g., Sodium Ascorbate) Concentration 1 - 5 mMShould be in excess of the CuSO₄ concentration.
Copper(I) Ligand (e.g., THPTA) Concentration 250 µM - 5 mMA 5:1 ligand to copper ratio is commonly used to protect biomolecules.
pH 6.5 - 8.0Reaction is generally tolerant of a range of pH values.
Temperature 4°C - 37°CRoom temperature is often sufficient. Lower temperatures can be used for sensitive biomolecules.
Reaction Time 1 - 12 hoursMonitor reaction progress by a suitable analytical method (e.g., LC-MS, SDS-PAGE).

Table 2: Recommended Reaction Conditions for this compound SPAAC Bioconjugation

ParameterRecommended RangeNotes
This compound Concentration 1 - 10 equivalents (relative to the cyclooctyne)The optimal ratio depends on the reactivity of the specific cyclooctyne used.
Cyclooctyne-modified Biomolecule Concentration 1 µM - 10 mMDependent on the specific application and solubility.
pH 4.0 - 9.0SPAAC is generally tolerant of a wide pH range.
Temperature 4°C - 37°CReaction rate increases with temperature, but stability of the biomolecule should be considered.
Reaction Time 30 minutes - 24 hoursHighly dependent on the specific cyclooctyne reagent used.

Experimental Protocols

The following are representative protocols for the bioconjugation of this compound to an alkyne-modified protein via CuAAC and a cyclooctyne-modified protein via SPAAC. These should be optimized for your specific system.

Protocol 1: CuAAC Bioconjugation of this compound to an Alkyne-Modified Protein
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1-10 mg/mL solution of the alkyne-modified protein in a non-chelating buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of a water-soluble copper(I) ligand (e.g., THPTA) in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein solution and the this compound stock solution.

    • In a separate tube, premix the CuSO₄ and ligand solutions. Add this mixture to the protein solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Purification:

    • Purify the this compound-conjugated protein using size exclusion chromatography, dialysis, or another suitable method to remove the catalyst and excess reagents.

Protocol 2: SPAAC Bioconjugation of this compound to a DBCO-Modified Protein
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1-10 mg/mL solution of the DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the DBCO-modified protein solution and the this compound stock solution.

    • Gently mix the reaction and incubate at room temperature or 37°C for 1-12 hours. The reaction time will depend on the concentration of the reactants.

  • Purification:

    • If necessary, purify the this compound-conjugated protein using size exclusion chromatography or dialysis to remove excess this compound.

Visualizations

Azt_pmap_Bioconjugation_Workflow cluster_reactants Reactant Preparation cluster_reaction Bioconjugation Reaction cluster_purification Purification This compound This compound CuAAC CuAAC This compound->CuAAC SPAAC SPAAC This compound->SPAAC Alkyne/Cyclooctyne Biomolecule Alkyne/Cyclooctyne Biomolecule Alkyne/Cyclooctyne Biomolecule->CuAAC Alkyne/Cyclooctyne Biomolecule->SPAAC Purification Purification CuAAC->Purification SPAAC->Purification Final Conjugate Final Conjugate Purification->Final Conjugate Troubleshooting_Logic Start Start Low/No Conjugation Low/No Conjugation Start->Low/No Conjugation Check Reagent Integrity Check Reagent Integrity Low/No Conjugation->Check Reagent Integrity Yes Successful Conjugation Successful Conjugation Low/No Conjugation->Successful Conjugation No Optimize Reaction Conditions Optimize Reaction Conditions Check Reagent Integrity->Optimize Reaction Conditions CuAAC Specific? CuAAC Specific? Optimize Reaction Conditions->CuAAC Specific? Check Catalyst Activity Check Catalyst Activity CuAAC Specific?->Check Catalyst Activity Yes SPAAC Specific? SPAAC Specific? CuAAC Specific?->SPAAC Specific? No Check Buffer Composition Check Buffer Composition Check Catalyst Activity->Check Buffer Composition Check Buffer Composition->Successful Conjugation Check Cyclooctyne Stability Check Cyclooctyne Stability SPAAC Specific?->Check Cyclooctyne Stability Yes SPAAC Specific?->Successful Conjugation No Consider More Reactive Cyclooctyne Consider More Reactive Cyclooctyne Check Cyclooctyne Stability->Consider More Reactive Cyclooctyne Consider More Reactive Cyclooctyne->Successful Conjugation

References

Validation & Comparative

Confirmation of Azide-Labeled Products by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for the confirmation of azide-labeled products, such as those modified with Azt-pmap, using mass spectrometry. We present a detailed overview of the experimental workflows, compare the performance of different labeling chemistries, and provide supporting data from recent studies.

Introduction to Azide-Based Protein Labeling

Azide-containing chemical probes, like this compound, are valuable tools in chemical biology and drug discovery. This compound is an aryl phosphate derivative of the anti-HIV drug Zidovudine (AZT) and contains a reactive azide group.[1] This azide moiety allows for the covalent attachment of reporter molecules via "click chemistry," enabling the detection and identification of proteins that interact with the probe. The confirmation of this labeling event is crucial for target validation and understanding the mechanism of action of therapeutic compounds. Mass spectrometry (MS) is the gold standard for identifying and quantifying these labeled proteins with high sensitivity and specificity.

The "Click Chemistry" Toolbox for Azide Labeling

The azide group is bio-orthogonal, meaning it does not react with native functional groups found in biological systems. Its specific reactivity is harnessed through two primary types of "click chemistry" reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage between an azide and a terminal alkyne. It is widely used for its fast kinetics and high yields.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne, which reacts spontaneously with an azide without the need for a copper catalyst. This is particularly advantageous for in vivo studies where the cytotoxicity of copper is a concern.

The choice between CuAAC and SPAAC depends on the specific experimental context, with trade-offs in terms of reaction speed, potential side reactions, and biocompatibility.

Mass Spectrometry Workflow for Confirmation of Labeled Products

The general workflow for identifying proteins labeled with an azide probe involves several key steps, from initial cell treatment to final data analysis.

General Workflow for Mass Spectrometry Confirmation of Azide-Labeled Proteins cluster_cell_culture Cell Culture & Labeling cluster_click_chemistry Click Chemistry cluster_enrichment Enrichment cluster_ms_prep MS Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cell_culture 1. Cell Culture probe_treatment 2. Treatment with Azide Probe (e.g., this compound) cell_culture->probe_treatment cell_lysis 3. Cell Lysis & Protein Extraction probe_treatment->cell_lysis click_reaction 4. Click Reaction with Alkyne-Reporter cell_lysis->click_reaction enrichment 5. Enrichment of Labeled Proteins (e.g., Biotin-Streptavidin) click_reaction->enrichment digestion 6. Protein Digestion (e.g., Trypsin) enrichment->digestion cleanup 7. Peptide Cleanup digestion->cleanup lc_ms 8. LC-MS/MS Analysis cleanup->lc_ms data_analysis 9. Data Analysis & Protein Identification lc_ms->data_analysis

General workflow for MS confirmation.

Comparison of CuAAC and SPAAC Labeling Strategies

The choice of click chemistry reaction can significantly impact the outcome of a proteomic study. A comparative analysis of CuAAC and SPAAC for identifying O-GlcNAcylated proteins provides valuable insights that can be extrapolated to other azide-labeling experiments.

In a study comparing the two methods, researchers used an azide-modified sugar (Ac4GlcNAz) to metabolically label glycoproteins in A549 cells. The labeled proteins were then reacted with either a biotinylated alkyne via CuAAC or a biotinylated cyclooctyne (Biotin-DIBO-Alkyne) via SPAAC. The biotinylated proteins were enriched and identified by mass spectrometry.[2][3]

ParameterCuAAC (Biotin-Diazo-Alkyne)SPAAC (Biotin-DIBO-Alkyne)Reference
Number of Identified Peptides 229188[2]
Number of Overlapping Peptides \multicolumn{2}{c}{114}[2]
Number of Identified Proteins 229188[3]
Number of Overlapping Proteins \multicolumn{2}{c}{114}[3]
Verified Proteins in Database 7446[2]

The results indicate that CuAAC identified a greater number of putative O-GlcNAc modified proteins, suggesting a higher labeling efficiency under the tested conditions.[2][3] However, it is important to note that CuAAC can sometimes lead to side reactions, particularly with cysteine residues, which can result in false positives.[4] SPAAC, while potentially less efficient, avoids the use of a copper catalyst, which can be toxic to cells and is therefore more suitable for live-cell imaging and in vivo studies.

Experimental Protocols

The following are generalized protocols for the key steps in a typical experiment to identify azide-labeled proteins by mass spectrometry.

Cell Culture and Labeling with Azide Probe
  • Cell Culture: Culture cells to the desired confluency in appropriate media. For metabolic labeling, specialized media may be required.

  • Probe Incubation: Treat cells with the azide-containing probe (e.g., this compound or azidohomoalanine [AHA]) at a predetermined concentration and for a specific duration. The optimal conditions should be determined empirically.

  • Cell Lysis: Harvest and wash the cells with phosphate-buffered saline (PBS). Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract the proteins.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

Click Chemistry Reaction (CuAAC)
  • Prepare Reagents: Prepare stock solutions of the alkyne-biotin reporter, copper(II) sulfate (CuSO4), and a reducing agent (e.g., sodium ascorbate). A copper ligand such as TBTA or THPTA is often used to stabilize the Cu(I) ion.

  • Reaction Setup: In a microcentrifuge tube, combine the protein lysate, alkyne-biotin, CuSO4, and the copper ligand.

  • Initiate Reaction: Add the reducing agent to initiate the click reaction.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle shaking.

Click Chemistry Reaction (SPAAC)
  • Prepare Reagents: Prepare a stock solution of the cyclooctyne-biotin reporter.

  • Reaction Setup: In a microcentrifuge tube, combine the protein lysate and the cyclooctyne-biotin.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, or overnight at 4°C, with gentle shaking.

Enrichment of Labeled Proteins
  • Prepare Beads: Resuspend streptavidin-conjugated agarose or magnetic beads in a binding buffer.

  • Binding: Add the click-reacted lysate to the prepared beads and incubate for 1-2 hours at room temperature with rotation to allow the biotinylated proteins to bind to the streptavidin.

  • Washing: Pellet the beads and wash them extensively with a series of buffers to remove non-specifically bound proteins. This typically includes high-salt buffers and detergents.

On-Bead Digestion for Mass Spectrometry
  • Reduction and Alkylation: Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and incubate to reduce disulfide bonds. Then, add an alkylating agent (e.g., iodoacetamide) to cap the free cysteines.

  • Digestion: Add a protease, such as trypsin, to the bead slurry and incubate overnight at 37°C to digest the proteins into peptides.

  • Peptide Elution: Collect the supernatant containing the digested peptides. Further elution steps may be performed to maximize peptide recovery.

  • Desalting: Desalt the peptide mixture using a C18 StageTip or a similar method to remove salts and detergents that can interfere with mass spectrometry analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Inject the desalted peptides onto a reverse-phase liquid chromatography (LC) column. Separate the peptides using a gradient of increasing organic solvent.

  • Mass Spectrometry: Elute the peptides from the LC column directly into the mass spectrometer. Operate the mass spectrometer in a data-dependent acquisition mode, where the instrument cycles between acquiring a full MS scan and several MS/MS scans of the most abundant precursor ions.

Data Analysis
  • Database Searching: Use a database search engine (e.g., Mascot, Sequest, or MaxQuant) to identify the peptides from the MS/MS spectra by searching against a protein sequence database.

  • Protein Identification and Quantification: Assemble the identified peptides to infer the identity of the labeled proteins. For quantitative studies, use label-free or label-based quantification methods to determine the relative abundance of the identified proteins between different experimental conditions.

Signaling Pathway and Experimental Logic

The following diagrams illustrate a simplified signaling pathway that could be investigated using azide-labeling and the logical flow of the experimental design.

Simplified Signaling Pathway for Protein Synthesis and Modification cluster_pathway Cellular Processes Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Translation Protein Synthesis (Incorporation of Azide Probe) Gene_Expression->Translation PTM Post-Translational Modification Translation->PTM Functional_Protein Functional Protein PTM->Functional_Protein

Simplified signaling pathway.

Experimental Logic for Target Identification cluster_hypothesis Hypothesis cluster_experiment Experimental Design cluster_analysis Analysis cluster_conclusion Conclusion Hypothesis This compound interacts with specific cellular proteins. Control Control Group: - No Azide Probe Hypothesis->Control Treatment Treatment Group: + Azide Probe (this compound) Hypothesis->Treatment Labeling Labeling with Alkyne-Biotin (CuAAC or SPAAC) Control->Labeling Treatment->Labeling Enrichment Streptavidin Enrichment Labeling->Enrichment MS LC-MS/MS Analysis Enrichment->MS Comparison Quantitative Comparison of Protein Abundance MS->Comparison Conclusion Identification of proteins significantly enriched in the treatment group as potential targets of this compound. Comparison->Conclusion

Experimental design logic.

Conclusion

The confirmation of protein labeling with azide-containing probes like this compound by mass spectrometry is a powerful approach for target identification and validation. Both CuAAC and SPAAC are effective methods for attaching reporter tags for subsequent enrichment and analysis. While CuAAC may offer higher labeling efficiency, SPAAC provides a copper-free alternative that is more suitable for live-cell and in vivo applications. The choice of method should be guided by the specific experimental goals and constraints. The detailed protocols and comparative data presented in this guide provide a solid foundation for designing and executing successful proteomic experiments to identify the cellular targets of azide-labeled molecules.

References

Cytotoxicity comparison between Azt-pmap and its parent compound AZT.

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the cytotoxic profiles of 3'-azido-3'-deoxythymidine (AZT) and its phosphoramidate monophosphate prodrug, Azt-p-map.

This guide provides a comprehensive comparison of the in vitro cytotoxicity of the well-established antiretroviral drug Zidovudine (AZT) and its novel derivative, Azt-p-map. For the purpose of this guide, Azt-p-map is presented as a phosphoramidate prodrug of AZT monophosphate, a common chemical modification aimed at improving the therapeutic index of nucleoside analogs. The information herein is synthesized from established literature on AZT and its prodrugs, offering a valuable resource for researchers in virology, oncology, and drug discovery.

Data Summary: AZT vs. Azt-p-map Cytotoxicity

The following table summarizes the key cytotoxic parameters for AZT and the anticipated profile for Azt-p-map. The values for Azt-p-map are projected based on the properties of similar phosphoramidate prodrugs, which are designed to have lower off-target toxicity compared to the parent compound.

ParameterZidovudine (AZT)Azt-p-map (AZT-monophosphate-phosphoramidate)Rationale for Azt-p-map Projection
Primary Mechanism of Cytotoxicity Inhibition of cellular DNA polymerases (especially mitochondrial polymerase-gamma) and incorporation into nuclear and mitochondrial DNA, leading to chain termination.[1][2]More targeted delivery of AZT-monophosphate to target cells, with lower systemic exposure to unconjugated AZT.Phosphoramidate prodrugs are designed for specific intracellular activation, potentially reducing toxicity in non-target cells.[3]
Metabolic Activation Requires three intracellular phosphorylation steps by cellular kinases to the active triphosphate form (AZTTP).[4]Bypasses the initial phosphorylation step, being intracellularly hydrolyzed to AZT-monophosphate.This circumvents the rate-limiting first phosphorylation step and can lead to more efficient formation of the active metabolite in target cells.[3]
Mitochondrial Toxicity High. Inhibition of polymerase-gamma leads to mitochondrial DNA depletion, oxidative stress, and myopathy.[2][5]Potentially Lower. Reduced systemic exposure to AZT may lessen the impact on mitochondrial DNA synthesis in non-target tissues.The prodrug approach can limit the concentration of the parent compound available to enter mitochondria in non-target cells.
Cell Line Specificity Broad cytotoxicity, particularly in rapidly dividing cells and those with high mitochondrial activity.Potentially higher selectivity towards target cells (e.g., HIV-infected cells with specific enzymatic activity).Some prodrugs are designed to be cleaved by enzymes that are more active in target cells.[3]
Reported IC50 (CEM T-lymphoblastoid cells) ~350 µM[4]Projected to be higher (less cytotoxic) than AZT in non-target cells.Prodrugs often exhibit lower general cytotoxicity due to their inactive state prior to cell-specific activation.[6][7]

Experimental Protocols

The following are detailed methodologies for standard in vitro cytotoxicity assays that can be employed to compare the effects of Azt-p-map and AZT on cell viability and proliferation.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of AZT and Azt-p-map in culture medium. Add the compounds to the respective wells and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the plates at 250 x g for 4 minutes.

  • Supernatant Transfer: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well according to the manufacturer's instructions. This typically includes a catalyst and a dye solution.[9]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.[9]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Determine cytotoxicity by comparing the LDH activity in the supernatant of treated cells to that of untreated cells (spontaneous LDH release) and cells lysed with a detergent (maximum LDH release).

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis a Cell Culture (e.g., CEM, HepG2) c Cell Seeding (96-well plates) a->c b Compound Preparation (AZT & Azt-p-map dilutions) d Compound Incubation (24, 48, 72 hours) b->d c->d e Addition of Cytotoxicity Reagent (e.g., MTT, LDH substrate) d->e f Spectrophotometric Reading e->f g Calculation of % Viability / % Cytotoxicity f->g h IC50 Determination g->h

Caption: Workflow for in vitro cytotoxicity comparison of AZT and Azt-p-map.

Signaling Pathway of AZT and Azt-p-map Cytotoxicity

G cluster_azt AZT Pathway cluster_aztpmap Azt-p-map Pathway cluster_effects Cellular Effects AZT AZT AZTMP AZT-MP AZT->AZTMP Cellular Kinases AZTDP AZT-DP AZTMP->AZTDP Cellular Kinases AZTTP AZT-TP AZTDP->AZTTP Cellular Kinases DNA_Pol DNA Polymerase (Nuclear & Mitochondrial) AZTTP->DNA_Pol Inhibition DNA_Incorp DNA Incorporation AZTTP->DNA_Incorp Aztpmap Azt-p-map Aztpmap->AZTMP Intracellular Hydrolysis Mito_Tox Mitochondrial Toxicity DNA_Pol->Mito_Tox Chain_Term DNA Chain Termination DNA_Incorp->Chain_Term Cytotoxicity Cellular Cytotoxicity Chain_Term->Cytotoxicity Mito_Tox->Cytotoxicity

Caption: Proposed cytotoxic mechanisms of AZT and its prodrug Azt-p-map.

References

Comparative Cross-Reactivity Analysis of Azt-pmap and Other Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of Azt-pmap, an aryl phosphate derivative of the nucleoside reverse transcriptase inhibitor (NRTI) Zidovudine (AZT). Due to the limited availability of direct cross-reactivity studies for this compound, this guide leverages existing data on its parent compound, AZT, and other NRTIs to infer potential off-target interactions. The information herein is intended to guide researchers in designing experiments to assess the selectivity of this compound and similar compounds.

Executive Summary

This compound, as a derivative of AZT, is predicted to share some of its off-target effects. Notably, AZT has been shown to interact with host cell kinases, particularly Protein Kinase C (PKC), and inhibit mitochondrial DNA polymerase-gamma. This guide presents a comparative overview of these potential off-target activities, alongside those of other common NRTIs like Lamivudine and Tenofovir. Detailed experimental protocols for assessing kinase inhibitor selectivity are provided to facilitate further investigation into the cross-reactivity profile of this compound.

Data Presentation: Comparative Cross-Reactivity of NRTIs

The following table summarizes the known and potential cross-reactivity profiles of this compound (inferred from AZT) and other NRTIs. It is important to note that direct kinase cross-reactivity data for most NRTIs is not extensively available in the public domain.

CompoundPrimary TargetKnown/Potential Off-Target(s)Quantitative Data (IC50/Ki)Key Toxicities Associated with Off-Target Effects
This compound HIV-1 Reverse TranscriptaseProtein Kinase C (PKC) (inferred from AZT)[1] Mitochondrial DNA polymerase-gamma (inferred from AZT)[2][3]50% inhibition of PKC activity at 10 mM (for AZT)[1] Ki (competitive) for DNA polymerase-gamma: 1.8 µM (for AZT triphosphate)[2]Potential for erythroid toxicity and myopathy[1][4]
Zidovudine (AZT) HIV-1 Reverse TranscriptaseProtein Kinase C (PKC)[1] Mitochondrial DNA polymerase-gamma[2][3] Thymidine Kinase 2[5][6]50% inhibition of PKC activity at 10 mM[1] Ki (competitive) for DNA polymerase-gamma: 1.8 µM (for AZT triphosphate)[2] Ki for Thymidine Kinase 2: 10.6 - 14.0 µM[5][6]Bone marrow suppression, myopathy, hepatotoxicity[6][7]
Lamivudine HIV-1 & HBV Reverse TranscriptaseWeak inhibitor of mammalian DNA polymerases α, β, and γ[8]Generally considered to have low off-target toxicity against host polymerases[9]Lower incidence of mitochondrial toxicity compared to other NRTIs[9]
Tenofovir HIV-1 & HBV Reverse TranscriptasePotential for renal and bone toxicity[10][11][12]Data on direct kinase inhibition is not readily available.Nephrotoxicity, decreased bone mineral density[10][11][12]

Mandatory Visualization

Chemical Structures of this compound and Zidovudine (AZT)

The structural similarity between this compound and its parent compound, AZT, is the basis for inferring potential cross-reactivity. The key difference is the modification at the 5' hydroxyl group of the deoxyribose sugar.

G cluster_azt Zidovudine (AZT) cluster_aztpmap This compound AZT AZT Aztpmap Aztpmap

Figure 1. Chemical structures of Zidovudine (AZT) and this compound.

Experimental Protocols

To definitively determine the cross-reactivity profile of this compound, a systematic evaluation using established methodologies is recommended. Below are detailed protocols for key experiments.

Kinase Selectivity Profiling (e.g., KINOMEscan®)

This method provides a broad assessment of a compound's interaction with a large panel of kinases.

Principle: KINOMEscan® is a competition binding assay that quantitatively measures the ability of a compound to bind to the ATP-binding site of a large number of kinases. The assay involves a kinase tagged with a DNA label, a ligand immobilized on a solid support, and the test compound. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then measured using quantitative PCR (qPCR) of the DNA tag. The results are typically reported as the percentage of kinase remaining bound in the presence of the test compound or as a dissociation constant (Kd).

Experimental Workflow:

G A Immobilized Ligand D Incubation A->D B DNA-Tagged Kinase B->D C Test Compound (this compound) C->D E Separation of Bound and Unbound Kinase D->E F Quantification by qPCR E->F G Data Analysis (Kd determination) F->G

Figure 2. KINOMEscan® Experimental Workflow.

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: In a multi-well plate, combine the DNA-tagged kinases, the immobilized ligand, and the test compound at various concentrations.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Washing: Wash the plate to remove unbound kinase and test compound.

  • Elution and Quantification: Elute the bound kinase and quantify the amount of the associated DNA tag using qPCR.

  • Data Analysis: Calculate the amount of kinase bound to the immobilized ligand relative to a control (e.g., DMSO). Determine the dissociation constant (Kd) for the interaction of the test compound with each kinase.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify target engagement and assess off-target binding within a cellular context.

Principle: CETSA® is based on the principle that a protein's thermal stability changes upon ligand binding. When a compound binds to its target protein in intact cells, the protein-ligand complex is often more resistant to thermal denaturation. By heating cell lysates or intact cells to various temperatures and then measuring the amount of soluble protein remaining, one can determine the melting temperature (Tm) of the protein. A shift in the Tm in the presence of a compound indicates target engagement.

Experimental Workflow:

G A Treat cells with This compound or vehicle B Heat cells to a range of temperatures A->B C Cell Lysis B->C D Separate soluble and precipitated proteins C->D E Quantify soluble target protein (e.g., Western Blot) D->E F Generate melting curve and determine Tm shift E->F

Figure 3. Cellular Thermal Shift Assay (CETSA®) Workflow.

Protocol:

  • Cell Culture and Treatment: Culture the desired cell line and treat with this compound or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension or lysate and heat the samples to a range of temperatures for a defined period.

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to pellet the precipitated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (e.g., PKC) using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. Compare the melting curves of the vehicle-treated and this compound-treated samples to determine the thermal shift (ΔTm).

Radioligand Binding Assay for Protein Kinase C (PKC)

This assay can be used to specifically quantify the binding affinity of this compound to PKC isoforms.

Principle: A radioligand binding assay measures the direct interaction of a radiolabeled ligand with its receptor or target protein. In a competition binding assay format, a constant concentration of a radiolabeled ligand known to bind to PKC (e.g., [³H]phorbol 12,13-dibutyrate) is incubated with a source of PKC (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound (this compound). The ability of this compound to displace the radioligand from PKC is measured, and the inhibition constant (Ki) is determined.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the PKC isoform(s) of interest.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled PKC ligand, and a range of concentrations of this compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters to remove non-specifically bound radioactivity.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.

Signaling Pathway

Potential Impact of this compound on the Protein Kinase C (PKC) Signaling Pathway

Given the evidence of AZT's interaction with PKC, it is plausible that this compound could also modulate this critical signaling pathway. PKC is a family of serine/threonine kinases that play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Substrate Substrate Proteins PKC->Substrate Phosphorylates Response Cellular Response Substrate->Response Aztpmap This compound Aztpmap->PKC Inhibits?

Figure 4. Hypothetical Inhibition of the PKC Signaling Pathway by this compound.

Conclusion

While direct experimental data on the cross-reactivity of this compound is currently lacking, its structural relationship to AZT suggests a potential for off-target interactions, particularly with Protein Kinase C and mitochondrial DNA polymerase-gamma. The experimental protocols outlined in this guide provide a clear path for researchers to rigorously evaluate the selectivity profile of this compound. A thorough understanding of a compound's cross-reactivity is crucial for the development of safe and effective therapeutics. Therefore, it is strongly recommended that comprehensive selectivity profiling be conducted for this compound and other novel NRTIs.

References

In Vivo Efficacy of Azt-pmap and other NRTIs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of Azt-pmap, an aryl phosphate derivative of zidovudine (AZT), and other widely used nucleoside reverse transcriptase inhibitors (NRTIs). Due to the limited availability of direct in vivo comparative studies for this compound, this guide leverages in vivo data for its parent compound, AZT, and other key NRTIs, alongside in vitro data for AZT aryl phosphate derivatives to contextualize the potential efficacy of this compound.

Comparative Efficacy of NRTIs: In Vivo Studies

The following table summarizes the in vivo efficacy of several NRTIs in various animal models of HIV infection. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental models, viral strains, and treatment regimens.

Nucleoside Reverse Transcriptase Inhibitor (NRTI)Animal ModelEfficacy MeasurementResultsReference
Zidovudine (AZT) SCID-hu mouseSuppression of HIV-1 infectionAdministration within 2 hours of infection suppressed infection in all animals. An AZT-sensitive phase was observed for up to 36 hours post-infection.[1]
Zidovudine (AZT) Prodrug (DP-AZT) Murine modelInhibition of HIV-specific p24 antigenED50 of 0.05 µM, compared to 0.125 µM for AZT, demonstrating a higher therapeutic ratio.[2]
Tenofovir Disoproxil Fumarate (TDF) / Emtricitabine (FTC) Humanized BLT micePrevention of vaginal HIV-1 transmission100% protection in mice challenged 4 days post-treatment; 60% protection in mice challenged 14 days post-treatment.[3][4]
Tenofovir Disoproxil Fumarate (TDF) / Emtricitabine (FTC) Macaques (rectal SHIVK65R challenge)Delay of infection with a tenofovir-resistant SHIVPre-exposure prophylaxis significantly delayed infection, although 4 of 6 treated macaques eventually became infected.[5][6]
Tenofovir Disoproxil Fumarate (TDF) / Emtricitabine (FTC) / Dolutegravir (DTG) HIV-1 infected humanized miceReduction of viral DNA copiesPotent therapeutic effects with a striking reduction in viral DNA copies.[7]
Abacavir / Lamivudine / Dolutegravir HIV-2 infected humanized miceViral suppression and protection from CD4+ T cell depletionOral treatment led to full viral suppression and protection from CD4+ T cell loss.[8]

Note on this compound: No direct in vivo efficacy data for this compound was identified in the reviewed literature. However, in vitro studies on aryl phosphate derivatives of AZT, the class of compounds to which this compound belongs, have shown that they can retain significant antiviral activity in cell lines resistant to AZT and may act as effective prodrugs for the intracellular delivery of the active nucleotide form.[9][10] One study on a similar AZT prodrug, DP-AZT, demonstrated enhanced efficacy over the parent compound in vitro.[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are summaries of the experimental protocols used in the cited studies.

Humanized Mouse Models (SCID-hu, BLT, and NSG)
  • Animal Model: Immunodeficient mice (e.g., C.B-17 scid/scid, NOD/scid, or NSG) are engrafted with human fetal liver and thymus tissues (SCID-hu) or hematopoietic stem cells (BLT and NSG) to reconstitute a human immune system.[1][4][7]

  • Infection: Mice are infected with a standardized dose of a relevant HIV strain (e.g., HIV-1 BaL) via intravenous, intraperitoneal, or mucosal (vaginal) routes.[3][4][7]

  • Treatment Regimen:

    • Prophylaxis: NRTIs are administered prior to viral challenge. For example, a combination of emtricitabine (FTC) and tenofovir disoproxil fumarate (TDF) was given to BLT mice before vaginal HIV-1 inoculation.[4]

    • Post-exposure Prophylaxis: Treatment is initiated at various time points after infection. In one study, AZT was administered to SCID-hu mice at different intervals following HIV infection.[1]

    • Therapeutic Treatment: Combination antiretroviral therapy (cART), including NRTIs, is administered to established infections. For instance, a combination of TDF, FTC, and dolutegravir was given orally to HIV-1 infected humanized mice.[7]

  • Efficacy Evaluation:

    • Viral Load: Plasma viral RNA levels are quantified using real-time PCR.[7]

    • Viral DNA: The number of viral DNA copies in tissues is measured.[7]

    • Immunological Parameters: CD4+ T cell counts are monitored to assess immune system preservation.[8]

    • Infection Status: Prevention of infection is determined by the absence of detectable virus.[3][4]

Macaque Model
  • Animal Model: Rhesus macaques are often used as a non-human primate model for HIV research.

  • Infection: Animals are exposed to a simian-human immunodeficiency virus (SHIV) that can replicate in macaques, often via a relevant route of transmission like rectal exposure.[5][6]

  • Treatment Regimen: In a pre-exposure prophylaxis (PrEP) study, macaques received a weekly dose of FTC/TDF three days before and two hours after rectal SHIV exposure.[5][6]

  • Efficacy Evaluation: The primary endpoint is the prevention or delay of infection, as determined by the detection of viral RNA in the plasma.[5][6]

Visualizing Mechanisms and Workflows

Mechanism of Action of NRTIs

Nucleoside Reverse Transcriptase Inhibitors (NRTIs) are prodrugs that, once inside a host cell, are phosphorylated by cellular kinases into their active triphosphate form. This active form competes with natural deoxynucleotide triphosphates for incorporation into the growing viral DNA chain during reverse transcription. The incorporation of the NRTI analogue results in chain termination, thus halting viral replication.[11][12][13][14][15]

NRTI_Mechanism cluster_Extracellular Extracellular Space cluster_Intracellular Host Cell Cytoplasm NRTI NRTI (Prodrug) NRTI_in NRTI NRTI->NRTI_in Cellular Uptake NRTI_MP NRTI-Monophosphate NRTI_in->NRTI_MP Cellular Kinase NRTI_DP NRTI-Diphosphate NRTI_MP->NRTI_DP Cellular Kinase NRTI_TP NRTI-Triphosphate (Active Form) NRTI_DP->NRTI_TP Cellular Kinase RT HIV Reverse Transcriptase NRTI_TP->RT Competitive Inhibition dNTP Natural dNTPs dNTP->RT Viral_DNA Growing Viral DNA RT->Viral_DNA Reverse Transcription Terminated_DNA Chain-Terminated Viral DNA RT->Terminated_DNA Incorporation of NRTI-TP Viral_RNA Viral RNA Template Viral_RNA->RT Experimental_Workflow start Start animal_model Select & Prepare Animal Model (e.g., Humanized Mice) start->animal_model randomization Randomize Animals into Treatment Groups animal_model->randomization treatment Administer NRTI(s) or Placebo randomization->treatment Treatment Group infection Viral Challenge (e.g., HIV-1) randomization->infection Control Group treatment->infection monitoring Monitor Clinical Signs, Collect Samples (Blood, Tissues) infection->monitoring analysis Analyze Efficacy Endpoints (Viral Load, CD4 Counts, etc.) monitoring->analysis data_interp Data Interpretation & Statistical Analysis analysis->data_interp end End data_interp->end

References

Safety Operating Guide

Navigating the Disposal of Azt-pmap: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of Azt-pmap, an aryl phosphate derivative of the antiretroviral drug Zidovudine (AZT), intended for researchers, scientists, and drug development professionals. This document outlines the necessary precautions and procedural steps for proper disposal, ensuring laboratory safety and environmental compliance.

Core Safety and Handling Principles

Before initiating any disposal procedure, it is imperative to adhere to standard laboratory safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE), such as safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

The parent compound, Zidovudine (AZT), is classified with several health hazards, including being suspected of causing genetic defects, potentially causing cancer, and suspected of damaging fertility or the unborn child.[1] Given that this compound is a derivative of AZT, it should be handled with the same level of caution.

Step-by-Step Disposal Procedure

The proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance. The following steps outline a general procedure that should be adapted to meet the specific requirements of your institution and local regulations.

  • Waste Segregation: All waste contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be segregated from general laboratory waste. Use a dedicated, clearly labeled, and leak-proof hazardous waste container.

  • Waste Characterization: The waste must be characterized as hazardous chemical waste. The label on the waste container should include the chemical name ("this compound," "Aryl phosphate derivative of Zidovudine"), the CAS number (142629-81-0), and the appropriate hazard symbols.

  • Consult Institutional EHS: Before disposal, it is mandatory to consult with your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance on the appropriate disposal route based on local, state, and federal regulations.

  • Waste Collection: Follow your institution's established procedures for the collection of hazardous chemical waste. This typically involves either a scheduled pickup by the EHS department or transport to a designated central accumulation area.

  • Ultimate Disposal: The ultimate disposal of this compound waste will be managed by a licensed hazardous waste disposal company arranged by your institution. The most common and recommended method for disposal of organic pharmaceutical waste is high-temperature incineration.[2] This process ensures the complete destruction of the chemical compound. Landfilling of phosphorus-containing waste is generally not recommended.[2]

Important Note: Under no circumstances should this compound waste be disposed of down the drain or in regular trash.[1] This can lead to contamination of water systems and is a violation of environmental regulations.

Quantitative Data and Experimental Protocols

Currently, there is no publicly available quantitative data regarding specific concentration limits for this compound disposal or detailed experimental protocols for its chemical inactivation or degradation. Research on the stability of the parent compound, Zidovudine, indicates that it is relatively stable under neutral and basic conditions but can degrade in strong acidic conditions. However, these conditions are for analytical purposes and not recommended as a disposal method without proper validation and EHS approval.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Characterization & Documentation cluster_2 Institutional Procedures cluster_3 Final Disposal A This compound Waste Generated (Unused chemical, contaminated labware, PPE) B Segregate into a dedicated, labeled hazardous waste container A->B C Characterize as Hazardous Chemical Waste B->C D Label container with chemical name, CAS number, and hazard symbols C->D E Consult Institutional Environmental Health & Safety (EHS) D->E F Follow EHS guidelines for waste storage and collection E->F G Waste collected by authorized personnel F->G H Transport to a licensed hazardous waste disposal facility G->H I Ultimate Disposal (e.g., High-Temperature Incineration) H->I

This compound Disposal Workflow Diagram

By adhering to these procedures and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.

References

Essential Safety and Handling of Azt-pmap for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Azt-pmap, a nucleoside reverse transcriptase inhibitor (NRTI) and aryl phosphate derivative of Zidovudine (AZT).

This compound is utilized in research for its anti-HIV activity.[1] Due to its chemical nature as a derivative of AZT, it should be handled with caution, assuming similar hazardous properties. Zidovudine is classified as a substance that may cause cancer, is suspected of causing genetic defects, and may damage fertility or the unborn child. It can also cause damage to organs through prolonged or repeated exposure.

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards associated with its parent compound, AZT, and aryl phosphate esters.

Body Part Personal Protective Equipment Specifications & Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently and immediately if contaminated.
Eyes Safety glasses with side shields or gogglesProtects against splashes and airborne particles.
Body Laboratory coatA fully fastened lab coat provides a barrier against spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area. A respirator may be required for operations with a risk of aerosol generation.A properly fitted respirator (e.g., N95 or higher) should be used if working outside of a fume hood or if there is a potential for aerosolization.

Operational Plan for Handling this compound

Adherence to a strict operational protocol minimizes the risk of exposure and ensures the integrity of the experiment.

1. Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Gather Materials: Before starting, ensure all necessary equipment and supplies are within the designated area to avoid unnecessary movement and potential for spills. This includes a dedicated waste container.

2. Handling:

  • Avoid Direct Contact: At all times, avoid direct contact with the skin, eyes, and clothing.

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of dust particles.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Spill Management: In the event of a spill, immediately alert others in the vicinity. Wearing appropriate PPE, contain the spill with an absorbent material. Clean the area with a suitable decontaminating agent and dispose of all contaminated materials as hazardous waste.

3. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan for this compound

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be segregated as hazardous chemical waste.

  • Waste Containers: Use clearly labeled, leak-proof containers for all this compound waste.

  • Disposal Route: Dispose of the hazardous waste through your institution's designated hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.

Workflow for Safe Handling of this compound

cluster_pre Pre-Operational cluster_op Operational cluster_post Post-Operational pre_op1 Review SDS of AZT & Aryl Phosphates pre_op2 Don Appropriate PPE pre_op1->pre_op2 pre_op3 Prepare Designated Work Area (Fume Hood) pre_op2->pre_op3 op1 Handle this compound (Weighing, Solution Prep) pre_op3->op1 op2 Manage Spills Immediately op1->op2 If spill occurs post_op1 Decontaminate Surfaces & Equipment op1->post_op1 post_op2 Segregate & Dispose of Contaminated Waste post_op1->post_op2 post_op3 Remove PPE & Wash Hands post_op2->post_op3

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.